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  • Product: 1,5-Diphenylpentan-3-amine
  • CAS: 29766-50-5

Core Science & Biosynthesis

Foundational

Mechanism of action of 1,5-diphenylpentan-3-amine in antibiotic resistance

An In-depth Technical Guide for the Mechanistic Elucidation of 1,5-Diphenylpentan-3-amine in Antibiotic Resistance Foreword The escalating crisis of antibiotic resistance necessitates innovative strategies, including the...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for the Mechanistic Elucidation of 1,5-Diphenylpentan-3-amine in Antibiotic Resistance

Foreword

The escalating crisis of antibiotic resistance necessitates innovative strategies, including the development of adjuvants that can restore the efficacy of existing antibiotics. The compound 1,5-diphenylpentan-3-amine, a lipophilic amine, presents a chemical scaffold with the potential for membrane interaction, a common feature among antibiotic resistance breakers. However, its specific mechanism of action in this context remains uncharacterized in peer-reviewed literature. This guide, therefore, is not a review of established knowledge but rather a comprehensive, forward-looking experimental roadmap designed for researchers, scientists, and drug development professionals. It provides the strategic framework and detailed protocols required to systematically investigate and elucidate the mechanism by which 1,5-diphenylpentan-3-amine may counteract bacterial resistance.

Introduction: A Hypothesis-Driven Approach

Given the physicochemical properties suggested by its structure—two phenyl rings providing lipophilicity and a central secondary amine that will be protonated and cationic at physiological pH—we can formulate three primary, testable hypotheses for the mechanism of action of 1,5-diphenylpentan-3-amine (hereafter referred to as DPPA) against bacterial resistance.

  • Efflux Pump Inhibition (EPI): The lipophilic cationic nature of DPPA makes it a prime candidate for an efflux pump inhibitor. It may act as a competitive or allosteric inhibitor of efflux pumps, which are primary drivers of multidrug resistance (MDR).[1][2]

  • Bacterial Membrane Disruption: DPPA may directly interact with and destabilize the bacterial cell membrane. This could lead to increased permeability to antibiotics or dissipation of the proton motive force (PMF), which is crucial for bacterial survival and powers many efflux pumps.[3][4]

  • Inhibition of Biofilm Formation: By interfering with the cell membrane, DPPA might disrupt processes essential for biofilm formation, a key resistance mechanism that provides a physical barrier against antibiotics.[5][6]

This guide will detail the experimental workflow to test these hypotheses sequentially.

Logical Workflow for Mechanistic Investigation

investigation_workflow cluster_mechanisms Hypothesis Testing start START: Synthesize & Characterize 1,5-diphenylpentan-3-amine (DPPA) phase1 Phase 1: Foundational Activity (MIC & Synergy Testing) start->phase1 mic Protocol 4.1: Determine Minimum Inhibitory Concentration (MIC) phase1->mic synergy Protocol 4.2: Checkerboard Synergy Assay with Antibiotics mic->synergy decision1 Synergy Observed? synergy->decision1 phase2 Phase 2: Mechanistic Elucidation decision1->phase2 Yes no_synergy No synergy. Consider as standalone antibacterial. decision1->no_synergy No hypo1 Hypothesis 1: Efflux Pump Inhibition phase2->hypo1 hypo2 Hypothesis 2: Membrane Disruption phase2->hypo2 hypo3 Hypothesis 3: Biofilm Inhibition phase2->hypo3 protocol_epi Protocol 5.1: EtBr Accumulation Assay hypo1->protocol_epi protocol_mem_pot Protocol 5.2: Membrane Potential Assay (DiSC3(5)) hypo2->protocol_mem_pot protocol_mem_perm Protocol 5.3: Membrane Permeabilization (Propidium Iodide) hypo2->protocol_mem_perm protocol_biofilm Protocol 5.4: Biofilm Inhibition & Disruption Assay hypo3->protocol_biofilm end END: Synthesize Findings & Define Core Mechanism(s) protocol_epi->end protocol_mem_pot->end protocol_mem_perm->end protocol_biofilm->end

Caption: A hypothesis-driven workflow for investigating DPPA's mechanism.

Compound Profile and Preparation

While synthesis protocols exist for related structures, a specific, optimized synthesis for DPPA may be required.[7] Reductive amination of 1,5-diphenyl-3-pentanone is a common and effective route. Before biological testing, purity must be confirmed (>95%) via NMR and LC-MS, and solubility must be determined in relevant solvents (e.g., DMSO) and bacteriological media.

Foundational Assays: Is DPPA a Resistance Breaker?

The first step is to determine if DPPA has intrinsic antibacterial activity and, more importantly, if it can work synergistically with conventional antibiotics against resistant bacterial strains.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

Causality: This assay establishes the baseline activity of DPPA. A high MIC (low intrinsic activity) coupled with strong synergy would suggest a primary role as an adjuvant rather than a direct antibiotic.

Methodology:

  • Preparation: Prepare a 10 mg/mL stock solution of DPPA in DMSO. Serially dilute this stock in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a concentration range from 128 µg/mL to 0.25 µg/mL.

  • Inoculum: Prepare a bacterial suspension of the test organism (e.g., a multidrug-resistant strain of E. coli or S. aureus) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Controls:

    • Positive Control: Wells with bacteria and MHB only (no DPPA).

    • Negative Control: Wells with MHB only (no bacteria).

    • Vehicle Control: Wells with bacteria and the highest concentration of DMSO used in the assay.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading: The MIC is the lowest concentration of DPPA that completely inhibits visible bacterial growth.

Protocol: Checkerboard Synergy Assay

Causality: This assay quantifies the interaction between DPPA and a chosen antibiotic. It is the definitive first step to confirm its potential as a resistance breaker.

Methodology:

  • Plate Setup: In a 96-well plate, prepare a two-dimensional matrix. Serially dilute DPPA along the x-axis (e.g., from 2x MIC to 1/32x MIC) and a conventional antibiotic (e.g., ciprofloxacin) along the y-axis.

  • Inoculation: Inoculate the plate with the target resistant bacterium as described in the MIC protocol.

  • Incubation & Reading: Incubate and read the plate to determine the MIC of each compound alone and in every combination.

  • Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth:

    • FICI = (MIC of Antibiotic in combination / MIC of Antibiotic alone) + (MIC of DPPA in combination / MIC of DPPA alone)

Data Presentation: FICI Interpretation

Summarize the results in a clear table.

FICI ValueInterpretationImplication for Mechanism
≤ 0.5Synergy DPPA is likely inhibiting a resistance mechanism. Proceed to mechanistic studies.
> 0.5 to 1.0AdditiveThe effects are cumulative but may not point to a specific resistance-breaking action.
> 1.0 to 4.0IndifferenceNo meaningful interaction.
> 4.0AntagonismDPPA interferes with the antibiotic's action.

Mechanistic Elucidation Protocols

If synergy is confirmed (FICI ≤ 0.5), proceed to these targeted assays based on our primary hypotheses. Crucially, these experiments should be run using sub-MIC concentrations of DPPA to ensure observed effects are due to its specific mechanism, not general toxicity or growth inhibition.

Protocol: Efflux Pump Inhibition - Ethidium Bromide (EtBr) Accumulation Assay

Causality: EtBr is a fluorescent substrate for many bacterial efflux pumps. If DPPA inhibits these pumps, EtBr will be retained inside the bacterial cells, leading to an increase in fluorescence as it intercalates with DNA.[8]

Methodology:

  • Cell Preparation: Grow the resistant bacterial strain to mid-log phase, harvest by centrifugation, and wash twice with phosphate-buffered saline (PBS) containing glucose (5 mM). Resuspend the cells in the same buffer to an OD₆₀₀ of 0.4.

  • Assay Setup: In a black, clear-bottom 96-well plate, add the bacterial suspension.

  • Treatment: Add DPPA at a sub-inhibitory concentration (e.g., 1/4x MIC). As a positive control, use a known EPI such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or reserpine.[8] A negative control will contain only bacteria and buffer.

  • Substrate Addition: Add EtBr to a final concentration of 2 µg/mL.

  • Measurement: Immediately place the plate in a fluorescence plate reader. Measure fluorescence (Excitation: ~530 nm, Emission: ~600 nm) every 60 seconds for 30-60 minutes.

  • Interpretation: A significant and sustained increase in fluorescence in the DPPA-treated wells compared to the untreated control (and similar to the CCCP control) indicates efflux pump inhibition.

Diagram: Hypothesized Efflux Pump Inhibition by DPPA

epi_mechanism antibiotic_out Antibiotic antibiotic_in Antibiotic antibiotic_out->antibiotic_in 4. Accumulates pump Efflux Pump antibiotic_out->pump 1. Enters pump dpda_out DPPA dpda_out->pump 3. DPPA blocks pump target Intracellular Target antibiotic_in->target 5. Reaches target label_out Extracellular Space membrane label_in Intracellular Space pump->antibiotic_out 2. Expelled (Resistance)

Caption: DPPA blocks the efflux pump, causing antibiotic accumulation.

Protocol: Membrane Potential Assay

Causality: The membrane potential is a key component of the proton motive force. Dissipating this potential is lethal and can also disable PMF-dependent efflux pumps. We can measure this using DiSC₃(5), a fluorescent dye that enters polarized cells and self-quenches. Depolarization causes the dye to be released, resulting in an increase in fluorescence.[4][9]

Methodology:

  • Cell Preparation: Prepare cells as in the EtBr assay, but resuspend them in a buffer containing 5 mM HEPES and 20 mM glucose.

  • Dye Loading: Add DiSC₃(5) to the cell suspension to a final concentration of 1 µM and incubate in the dark for ~30 minutes until a stable, quenched fluorescence baseline is achieved.

  • Assay Setup: Add the dye-loaded cell suspension to a 96-well plate.

  • Treatment: Add DPPA (at 1/4x MIC). Use a known depolarizing agent like valinomycin or CCCP as a positive control.[3]

  • Measurement: Monitor fluorescence (Excitation: ~622 nm, Emission: ~670 nm) over time.

  • Interpretation: A rapid and sustained increase in fluorescence upon addition of DPPA indicates membrane depolarization.

Protocol: Membrane Permeabilization Assay

Causality: This assay directly tests for physical damage to the cell membrane. Propidium Iodide (PI) is a fluorescent dye that cannot cross an intact cell membrane. If DPPA creates pores or significant damage, PI will enter the cell, bind to DNA, and fluoresce brightly.[9][10]

Methodology:

  • Cell Preparation: Prepare cells as in the previous assays (resuspended in PBS).

  • Assay Setup: In a 96-well plate, add the bacterial suspension and Propidium Iodide (final concentration 10 µM).

  • Treatment: Add DPPA (at 1/4x MIC). Use a known membrane-permeabilizing agent like melittin or a high concentration of ethanol as a positive control.

  • Measurement: Monitor fluorescence (Excitation: ~535 nm, Emission: ~617 nm) over time.

  • Interpretation: A significant increase in fluorescence indicates that DPPA is causing membrane permeabilization, allowing PI to enter the cell.

Protocol: Biofilm Inhibition and Disruption Assay

Causality: This assay determines if DPPA can prevent bacteria from forming a biofilm or destroy an existing one, which are crucial aspects of chronic and resistant infections.[6][11]

Methodology:

  • Biofilm Inhibition:

    • In a 96-well plate, add various sub-MIC concentrations of DPPA to a suitable growth medium (e.g., Tryptic Soy Broth with glucose).

    • Inoculate with bacteria and incubate for 24-48 hours without shaking.

  • Biofilm Disruption:

    • First, grow biofilms in a 96-well plate for 24-48 hours.

    • Carefully remove the medium and wash with PBS to remove planktonic cells.

    • Add fresh medium containing various concentrations of DPPA to the established biofilms and incubate for another 24 hours.

  • Quantification (Crystal Violet Staining):

    • Wash all plates with PBS.

    • Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

    • Wash away excess stain and allow the plate to dry.

    • Solubilize the bound dye with 30% acetic acid or ethanol.

    • Read the absorbance at ~570 nm.

  • Interpretation: A lower absorbance in treated wells compared to the control indicates either inhibition of biofilm formation or disruption of an existing biofilm.

Synthesizing the Results and Defining the Mechanism

By integrating the data from these assays, a clear picture of DPPA's mechanism will emerge.

  • Scenario A: Primary Efflux Pump Inhibitor: DPPA shows strong synergy (low FICI), a high signal in the EtBr accumulation assay, but minimal or slow signal changes in the membrane potential and permeabilization assays.

  • Scenario B: Primary Membrane-Disrupting Agent: DPPA shows rapid and strong fluorescence increases in both the DiSC₃(5) and PI assays. The observed synergy would be due to increased antibiotic entry and general cell stress.

  • Scenario C: Dual-Action or Indirect Mechanism: DPPA might cause moderate membrane depolarization (DiSC₃(5) signal) which in turn inhibits PMF-dependent efflux pumps (EtBr signal), but does not cause outright permeabilization (no PI signal).

  • Scenario D: Anti-Biofilm Agent: DPPA may show little effect in planktonic synergy assays but significantly reduces biofilm mass in the crystal violet assay, indicating a specialized mechanism.

These findings will provide the critical foundation for further preclinical development, including lead optimization, toxicity profiling, and in vivo efficacy studies.

References

  • Munita, J. M., & Arias, C. A. (2016). Mechanisms of Antibiotic Resistance. Microbiology Spectrum, 4(2). [Link]

  • Reygaert, W. C. (2018). An overview of the antimicrobial resistance mechanisms of bacteria. AIMS Microbiology, 4(3), 482–501. [Link]

  • Gedefie, A., et al. (2024). Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. Frontiers in Microbiology, 15, 1359991. [Link]

  • Partridge, S. R., et al. (2024). Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review. Frontiers in Microbiology, 15, 1435833. [Link]

  • Alenazy, R. (2023). Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. Pharmacophore, 14(3), 32-41. [Link]

  • Verma, G., & Tiwari, S. (2015). Action and resistance mechanisms of antibiotics: A guide for clinicians. Journal of Natural Science, Biology and Medicine, 6(2), 438. [Link]

  • Sharma, A., et al. (2019). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Critical Reviews in Microbiology, 45(5-6), 565–588. [Link]

  • Amaral, L., et al. (2012). Inhibitors of Bacterial Efflux Pumps that also Inhibit Efflux Pumps of Cancer Cells. Anticancer Research, 32(7), 2977-2986. [Link]

  • Sharma, A., et al. (2017). Efflux pump inhibitors for bacterial pathogens: From bench to bedside. Indian Journal of Medical Research, 146(6), 729. [Link]

  • Phetsang, W., et al. (2024). Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps. ACS Infectious Diseases. [Link]

  • Kadosh, N. S., & Michaeli, Y. (2020). Methods for Investigating Biofilm Inhibition and Degradation by Antimicrobial Peptides. Journal of Visualized Experiments, (160). [Link]

  • Farha, M. A., et al. (2020). Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput. ACS Infectious Diseases, 6(6), 1276–1283. [Link]

  • Lamsa, A., & Pogliano, K. (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. Microbiology, 168(9). [Link]

  • Labtoo. (n.d.). Biofilm development inhibition assay. [Link]

  • Bio-protocol. (2020). Detection of Membrane Potential in Mycobacterium tuberculosis. Bio-protocol, 10(12). [Link]

  • Al-Shabib, N. A., et al. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Methods and Protocols, 6(6), 101. [Link]

  • Niba, A. T., et al. (2023). Biofilm Inhibition, Antibacterial and Antiadhesive Properties of a Novel Biosurfactant from Lactobacillus paracasei N2 against Multi-Antibiotics-Resistant Pathogens Isolated from Braised Fish. Microorganisms, 11(7), 1779. [Link]

  • Kiedrowski, M. R., et al. (2023). Comparative evaluation of small molecules reported to be inhibitors of Staphylococcus aureus biofilm formation. Microbiology Spectrum, 11(6). [Link]

  • Wenzel, M., et al. (2020). A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. Antibiotics, 9(2), 80. [Link]

  • Chimenti, F., et al. (2013). 1,5-Diphenylpenta-2,4-dien-1-ones as potent and selective monoamine oxidase-B inhibitors. European Journal of Medicinal Chemistry, 59, 127-134. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information - Contents. [Link]

  • Yerdelen, K. O., et al. (2015). Synthesis and biological evaluation of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one and its aminomethyl derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(3), 383-388. [Link]

  • Mayer, U., et al. (1991). U.S. Patent No. 5,053,524. Washington, DC: U.S.
  • Chemical Synthesis Database. (n.d.). 1,5-dihydroxy-1,5-diphenyl-3-pentanone. [Link]

  • ResearchGate. (n.d.). Effect of 1,5-diphenylpent-3-en-1-yne derivatives on superoxide anion... [Link]

  • Mahlapuu, M., et al. (2024). Unveiling mechanisms of antimicrobial peptide: Actions beyond the membranes disruption. Biochemical Pharmacology, 116089. [Link]

  • Kim, C., et al. (2019). Mechanism of action of antimicrobial peptide P5 truncations against Pseudomonas aeruginosa and Staphylococcus aureus. Journal of Microbiology, 57, 847-856. [Link]

  • Wang, Y., et al. (2024). Mechanisms Operating in the Use of Transition Metal Complexes to Combat Antimicrobial Resistance. Microorganisms, 12(7), 1339. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 1,5-Diphenylpentan-3-amine Derivatives

This guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of 1,5-diphenylpentan-3-amine derivatives, a chemical scaffold with emerging interest in drug discovery. Given the limited publicly ava...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of 1,5-diphenylpentan-3-amine derivatives, a chemical scaffold with emerging interest in drug discovery. Given the limited publicly available PK data on this specific class of compounds, this document serves as a technical roadmap for researchers and drug development professionals. It outlines a systematic approach, grounded in established scientific principles, to thoroughly characterize the absorption, distribution, metabolism, and excretion (ADME) properties of these molecules. The protocols and rationale provided herein are designed to be adaptable and to form a self-validating system for generating robust and reliable pharmacokinetic data.

Introduction: The 1,5-Diphenylpentan-3-amine Scaffold

The 1,5-diphenylpentan-3-amine scaffold is characterized by a central amine flanked by two phenylpentane moieties. The physicochemical properties of this core structure, such as its lipophilicity and basicity, are key determinants of its pharmacokinetic behavior. Understanding these properties is the first step in predicting how these compounds will behave in a biological system.[1] The pKa of a drug, for instance, influences its lipophilicity, solubility, protein binding, and permeability, which in turn directly affects its ADME profile.[2]

Derivatives of this scaffold may exhibit a range of biological activities, and their therapeutic potential is intrinsically linked to their pharmacokinetic profile. A compound with excellent in vitro activity is of little therapeutic value if it is poorly absorbed, rapidly metabolized, or does not reach its target site in sufficient concentrations. Therefore, a thorough and early assessment of ADME properties is critical for the successful development of any new chemical entity based on this scaffold.

Bioanalytical Method Development and Validation: The Cornerstone of PK Studies

Accurate and precise quantification of the parent drug and its metabolites in biological matrices is fundamental to all pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and selectivity.[3]

Proposed LC-MS/MS Method

A robust LC-MS/MS method for a novel 1,5-diphenylpentan-3-amine derivative would typically involve the following:

  • Sample Preparation: The choice of sample preparation technique is crucial for removing interfering substances from the biological matrix.[4] Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[5][6] For routine analysis of plasma samples, a simple and efficient protein precipitation with a solvent like acetonitrile is often a good starting point.[5]

  • Chromatographic Separation: A reversed-phase C18 column is a versatile choice for the separation of many small molecules.[3] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is typically employed to achieve good peak shape and resolution.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides excellent sensitivity and selectivity.[6] The positive electrospray ionization (ESI) mode is generally suitable for amine-containing compounds.

Step-by-Step Bioanalytical Method Validation Protocol

A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.

  • Preparation of Calibration Standards and Quality Control Samples:

    • Prepare a stock solution of the 1,5-diphenylpentan-3-amine derivative and a suitable internal standard (IS) (ideally a stable isotope-labeled version of the analyte) in an appropriate organic solvent.

    • Spike blank biological matrix (e.g., plasma) with known concentrations of the analyte to prepare calibration standards (typically 6-8 non-zero concentrations).

    • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high).

  • Sample Extraction:

    • To a 50 µL aliquot of plasma sample (or standard/QC), add 150 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject a small volume (e.g., 5 µL) of the extracted sample onto the LC-MS/MS system.

    • Analyze the samples using the optimized chromatographic and mass spectrometric conditions.

  • Data Analysis and Validation Parameters:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x or 1/x² is commonly used.

    • Assess the following validation parameters: selectivity, sensitivity (lower limit of quantification), accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and post-preparative).

In Vitro ADME Profiling: Early Insights into Pharmacokinetic Behavior

In vitro ADME assays are essential for early-stage drug discovery to screen and rank compounds based on their pharmacokinetic properties.[7] These assays provide valuable information on a compound's potential for absorption, metabolism, and distribution.

Metabolic Stability Assessment

Metabolic stability assays predict a compound's susceptibility to metabolism, which is a key determinant of its in vivo half-life and oral bioavailability.[8] These assays are typically conducted using liver microsomes or hepatocytes.[8]

  • Prepare Incubation Mixture:

    • In a microcentrifuge tube, combine human liver microsomes (e.g., 0.5 mg/mL final protein concentration) and a solution of the 1,5-diphenylpentan-3-amine derivative (e.g., 1 µM final concentration) in a phosphate buffer (pH 7.4).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the Reaction:

    • Add a pre-warmed NADPH-regenerating system to initiate the metabolic reaction.

  • Time Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quench the Reaction:

    • Immediately add the aliquot to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) as 0.693/k.

    • Calculate the intrinsic clearance (CLᵢₙₜ) using the following equation: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein).

Cytochrome P450 (CYP) Reaction Phenotyping

Identifying the specific CYP enzymes responsible for the metabolism of a compound is crucial for predicting potential drug-drug interactions.[9] The major drug-metabolizing CYPs in humans include CYP1A2, 2C9, 2C19, 2D6, and 3A4.[9]

CYP_Phenotyping_Workflow cluster_approaches CYP Reaction Phenotyping Approaches cluster_analysis Analysis & Interpretation recombinant_enzymes Incubate with individual recombinant CYP enzymes lcms_analysis Quantify parent compound disappearance by LC-MS/MS recombinant_enzymes->lcms_analysis inhibitors Incubate with human liver microsomes in the presence of specific CYP inhibitors inhibitors->lcms_analysis identify_enzyme Identify responsible CYP isoform(s) lcms_analysis->identify_enzyme

Caption: Workflow for CYP450 reaction phenotyping.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins, primarily albumin, affects its distribution and availability to reach its target site.[10] Only the unbound (free) fraction of a drug is pharmacologically active.[10]

  • Prepare Dialysis Assembly:

    • Use a commercially available equilibrium dialysis apparatus with a semi-permeable membrane.

    • Add the 1,5-diphenylpentan-3-amine derivative to plasma in one chamber.

    • Add buffer to the other chamber.

  • Incubation:

    • Incubate the assembly at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).

  • Sample Collection:

    • At the end of the incubation, collect samples from both the plasma and buffer chambers.

  • Analysis:

    • Determine the concentration of the compound in both chambers using a validated LC-MS/MS method.

  • Calculation:

    • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Permeability Assessment

The permeability of a compound across biological membranes is a key factor in its absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro method to predict passive diffusion.[11]

In Vivo Pharmacokinetic Studies: The Whole Picture

In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a drug candidate in a living system.[7] These studies provide crucial information on bioavailability, clearance, volume of distribution, and half-life.

Phased Approach to In Vivo Studies

A typical phased approach for in vivo evaluation includes dose-range finding, pharmacokinetic studies, and preliminary efficacy and toxicology assessments.

InVivo_Workflow DoseFinding Phase 1: Dose-Range Finding & MTD Studies PK_Study Phase 2: Pharmacokinetic (PK) Studies DoseFinding->PK_Study Determine appropriate dose levels EfficacyTox Phase 3: Preliminary Efficacy & Toxicology Studies PK_Study->EfficacyTox Inform dose selection for further studies

Caption: Phased workflow for in vivo pharmacokinetic studies.

Experimental Protocol: Single-Dose Pharmacokinetics in Rodents
  • Animal Model and Dosing:

    • Use a suitable rodent species (e.g., male Sprague-Dawley rats).

    • Administer the 1,5-diphenylpentan-3-amine derivative via both intravenous (IV) and oral (PO) routes in separate groups of animals to determine absolute oral bioavailability.

  • Blood Sampling:

    • Collect serial blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose) into tubes containing an anticoagulant.

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to obtain plasma.

    • Analyze the plasma samples using the validated LC-MS/MS method to determine the drug concentration at each time point.

  • Pharmacokinetic Data Analysis:

    • Use non-compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data.

Key Pharmacokinetic Parameters
ParameterDescription
Cₘₐₓ Maximum plasma concentration
Tₘₐₓ Time to reach Cₘₐₓ
AUC Area under the plasma concentration-time curve
CL Clearance
Vd Volume of distribution
t₁/₂ Half-life
F% Absolute oral bioavailability

Predicting Metabolic Pathways

Based on the structure of 1,5-diphenylpentan-3-amine, several metabolic pathways can be predicted. The central secondary amine and the phenyl rings are likely sites of metabolism.

Potential Phase I Metabolic Reactions

Cytochrome P450 enzymes are the primary catalysts of Phase I metabolic reactions. For 1,5-diphenylpentan-3-amine derivatives, the following reactions are plausible:

  • N-dealkylation: Cleavage of one of the phenylpentyl groups from the nitrogen atom.

  • Hydroxylation: Addition of a hydroxyl group to the aromatic rings or the alkyl chains.

  • Oxidation: The secondary amine can be oxidized to a hydroxylamine.

Metabolic_Pathways Parent 1,5-Diphenylpentan-3-amine Derivative N_Dealkylation N-Dealkylation (CYP-mediated) Parent->N_Dealkylation Hydroxylation Hydroxylation (CYP-mediated) Parent->Hydroxylation Oxidation N-Oxidation (CYP-mediated) Parent->Oxidation PhaseII Phase II Conjugation (e.g., Glucuronidation) N_Dealkylation->PhaseII Hydroxylation->PhaseII Oxidation->PhaseII

Caption: Predicted metabolic pathways for 1,5-diphenylpentan-3-amine derivatives.

Potential Phase II Metabolic Reactions

Phase I metabolites, which are often more polar, can undergo Phase II conjugation reactions to further increase their water solubility and facilitate their excretion.[8] Glucuronidation is a common Phase II reaction for hydroxylated metabolites.

Conclusion

The pharmacokinetic profiling of 1,5-diphenylpentan-3-amine derivatives is a critical component of their development as potential therapeutic agents. This guide has provided a comprehensive and technically sound framework for conducting these studies, from bioanalytical method development to in vivo pharmacokinetic analysis. By following a systematic and rigorous approach, researchers can generate high-quality data to understand the ADME properties of these compounds, enabling informed decision-making in the drug discovery and development process. The proposed protocols and workflows are intended to be a starting point, and should be adapted and optimized based on the specific properties of the individual derivatives under investigation.

References

  • Larsson, H., et al. (2016). Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbamates as Novel Substance P 1–7 Analogues. PLoS ONE, 11(4), e0153960. [Link]

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  • Liu, X., et al. (2012). Rapid and Sensitive Determination of Five Amine Biomarkers in Plasma Samples from Stroke Patients by MEKC with Precolumn Derivatization. Electrophoresis, 33(16), 2541-2548. [Link]

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Foundational

Solubility profile and pKa values of 1,5-diphenylpentan-3-amine

An In-Depth Technical Guide to the Physicochemical Properties of 1,5-Diphenylpentan-3-amine: Solubility Profile and pKa Values Abstract This technical guide provides a comprehensive analysis of the predicted solubility p...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1,5-Diphenylpentan-3-amine: Solubility Profile and pKa Values

Abstract

This technical guide provides a comprehensive analysis of the predicted solubility profile and acid dissociation constant (pKa) of 1,5-diphenylpentan-3-amine (CAS No: 29766-50-5). In the absence of publicly available experimental data for this specific molecule, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of this compound's physicochemical behavior, grounded in its molecular structure. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the empirical determination of these critical parameters, empowering researchers to generate these data in-house. The synthesis of the target compound, a necessary precursor to any experimental investigation, is also outlined.

Introduction and Molecular Profile of 1,5-Diphenylpentan-3-amine

1,5-Diphenylpentan-3-amine is a secondary amine characterized by a five-carbon aliphatic chain flanked by two phenyl groups. The central secondary amine function is a key determinant of its physicochemical properties, particularly its basicity and, consequently, its pH-dependent solubility. A thorough understanding of these properties is paramount in a drug discovery and development context, as they profoundly influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Given the scarcity of literature on this specific molecule, this guide will focus on a predictive framework and the establishment of robust experimental protocols.

Table 1: Predicted Physicochemical Properties of 1,5-Diphenylpentan-3-amine

PropertyPredicted ValueSource
Molecular FormulaC₁₇H₂₁NPubChem[1]
Molecular Weight239.36 g/mol -
XlogP4.0PubChem[1]
CAS Number29766-50-5NextSDS[2]

The predicted XlogP value of 4.0 indicates a high degree of lipophilicity, suggesting that 1,5-diphenylpentan-3-amine is likely to have low intrinsic aqueous solubility.

Predicted pKa Value: A Structural Analysis

The pKa of a molecule is the pH at which a specific ionizable group is 50% ionized. For an amine, the pKa refers to the equilibrium constant of its conjugate acid. A higher pKa value for an amine indicates a stronger base.[3]

The basicity of the nitrogen atom in 1,5-diphenylpentan-3-amine is influenced by several structural factors:

  • Secondary Amine: The nitrogen is bonded to two carbon atoms and one hydrogen. Generally, secondary amines are slightly more basic than primary amines due to the electron-donating inductive effect of the two alkyl groups, which increases the electron density on the nitrogen.[4][5]

  • Alkyl Chain: The pentyl chain acts as an electron-donating group, which tends to increase the basicity of the amine.[4][5]

  • Phenyl Groups: The two phenyl groups are situated at the 1 and 5 positions, separated from the nitrogen by two ethyl linkages. Their electronic influence on the nitrogen's basicity is therefore primarily inductive rather than through resonance. Phenyl groups are generally electron-withdrawing, which would decrease basicity.[3][6] However, due to their distance from the amine, this effect is likely to be modest. If the phenyl groups were directly attached to the nitrogen (as in aniline), a significant decrease in basicity would be observed due to the delocalization of the nitrogen's lone pair into the aromatic ring.[3][5][6]

Considering these factors, the pKa of 1,5-diphenylpentan-3-amine is expected to be in the typical range for secondary aliphatic amines, likely between 10 and 11. For a more precise, non-experimental estimation, Quantitative Structure-Activity Relationship (QSAR) models or semi-empirical quantum chemical methods could be employed.[7][8][9][10] These computational tools use descriptors derived from the molecular structure to predict physicochemical properties.[11]

Predicted Solubility Profile: The Interplay of Lipophilicity and pH

The solubility of a compound is a critical factor in its developability as a pharmaceutical agent.[12] The structure of 1,5-diphenylpentan-3-amine, with its two large, non-polar phenyl rings and a five-carbon chain, strongly suggests poor intrinsic solubility in aqueous media.[13] However, as a basic compound, its solubility is expected to be highly dependent on pH.[14][15][16][17]

At a pH below its pKa, the amine group will be predominantly protonated, forming a positively charged ammonium salt. This salt form will have significantly greater aqueous solubility than the neutral free base due to the favorable ion-dipole interactions with water molecules.[18] Conversely, at a pH above the pKa, the amine will exist primarily in its neutral, less soluble form.

Therefore, the solubility profile of 1,5-diphenylpentan-3-amine can be summarized as follows:

  • Low solubility in neutral and basic aqueous solutions (pH > pKa).

  • Increased solubility in acidic aqueous solutions (pH < pKa).[14][15][16][17][19]

In drug discovery, it is crucial to distinguish between two types of solubility measurements: kinetic and thermodynamic.

  • Kinetic Solubility: This is the concentration at which a compound, typically introduced from a concentrated DMSO stock solution, begins to precipitate in an aqueous buffer. It is a high-throughput measurement often used in the early stages of discovery.[12][20][21]

  • Thermodynamic Solubility: This represents the true equilibrium solubility of the most stable solid form of the compound in a given solvent. It is a more time-consuming but more definitive measurement, crucial for lead optimization and formulation development.[12][21][22][23][24]

Prerequisite: Synthesis of 1,5-Diphenylpentan-3-amine

To perform any experimental validation, the compound must first be synthesized. A common and effective method for the synthesis of secondary amines is the reductive amination of a ketone. In this case, 1,5-diphenylpentan-3-amine can be synthesized from the commercially available 1,5-diphenyl-3-pentanone.

Synthesis_Workflow Ketone 1,5-Diphenyl-3-pentanone Reaction Reductive Amination Ketone->Reaction Amine_Source Ammonia Source (e.g., Ammonium Acetate) Amine_Source->Reaction Reducing_Agent Reducing Agent (e.g., Sodium Cyanoborohydride) Reducing_Agent->Reaction Solvent Solvent (e.g., Methanol) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 1,5-Diphenylpentan-3-amine Purification->Product Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Prep_Sample Prepare ~1 mM Sample Solution in Co-solvent Acidify Acidify Sample to ~pH 2 Prep_Sample->Acidify Prep_Titrants Prepare 0.1 M HCl and 0.1 M NaOH Titrate Add Increments of NaOH Prep_Titrants->Titrate Calibrate_pH Calibrate pH Meter Calibrate_pH->Acidify Acidify->Titrate Record Record pH and Volume Titrate->Record Record->Titrate Plot Plot pH vs. Volume Record->Plot Derivative Calculate 1st Derivative to find Equivalence Point Plot->Derivative pKa Determine pKa at Half-Equivalence Point Derivative->pKa

Caption: Workflow for pKa determination by potentiometric titration.

Experimental Protocols for Solubility Determination

A. Kinetic Solubility Assay (High-Throughput Method)

This assay is designed for rapid assessment, often in early drug discovery. [25]It measures the solubility of a compound when rapidly precipitated from a DMSO stock solution into an aqueous buffer. [20]

Methodology
  • Preparation:

    • Prepare a 10-20 mM stock solution of 1,5-diphenylpentan-3-amine in 100% DMSO. [25] * Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).

    • Create a standard curve by preparing serial dilutions of the DMSO stock solution in a 50:50 acetonitrile:water mixture.

  • Assay Procedure:

    • In a 96-well plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to a larger volume (e.g., 98 µL) of the aqueous buffer.

    • Seal the plate and shake at room temperature for a specified time (e.g., 2 hours). [26] * After incubation, separate the precipitated solid from the supernatant using a filter plate (e.g., by vacuum filtration or centrifugation). [22][25]

  • Quantification:

    • Transfer the filtrate to a new 96-well plate.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as LC-MS or UV-Vis spectroscopy, by comparing the response to the standard curve. [22]

B. Thermodynamic Solubility Assay (Shake-Flask Method)

This "gold standard" method measures the equilibrium solubility of a compound. [21]

Methodology
  • Preparation:

    • Add an excess amount of solid 1,5-diphenylpentan-3-amine to a vial containing a known volume of the desired aqueous buffer (e.g., PBS at pH 7.4). [23]The excess solid is crucial to ensure equilibrium is reached with the undissolved material. [12]

  • Equilibration:

    • Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached. [21][22][24]

  • Sample Processing:

    • After equilibration, allow the vials to stand so that the excess solid can settle.

    • Carefully remove an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles. [23]

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile).

    • Quantify the concentration of the dissolved compound using a validated analytical method (e.g., LC-MS) with a standard curve. The resulting concentration is the thermodynamic solubility. [23]

Solubility_Assay_Workflow cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility K_Prep Prepare 10-20 mM DMSO Stock K_Add Add DMSO Stock to Aqueous Buffer K_Prep->K_Add K_Incubate Incubate & Shake (~2 hours) K_Add->K_Incubate K_Separate Filter/Centrifuge K_Incubate->K_Separate K_Quantify Quantify Filtrate (LC-MS/UV) K_Separate->K_Quantify T_Prep Add Excess Solid to Aqueous Buffer T_Incubate Equilibrate & Shake (24-48 hours) T_Prep->T_Incubate T_Separate Filter Supernatant T_Incubate->T_Separate T_Quantify Quantify Filtrate (LC-MS) T_Separate->T_Quantify

Caption: Comparative workflows for kinetic and thermodynamic solubility assays.

Conclusion and Implications for Drug Development

This guide has established a robust predictive and experimental framework for characterizing the pKa and solubility of 1,5-diphenylpentan-3-amine. The molecule is predicted to be a lipophilic (XlogP ≈ 4.0) base with a pKa in the range of 10-11, leading to low intrinsic aqueous solubility that increases significantly in acidic environments.

For drug development professionals, these properties have critical implications:

  • Oral Absorption: The pH-dependent solubility suggests that absorption might be favorable in the acidic environment of the stomach but could be limited in the more neutral pH of the intestine.

  • Formulation: The low intrinsic solubility would likely necessitate enabling formulation strategies, such as salt formation or the use of solubility-enhancing excipients, for both oral and parenteral administration.

  • In Vitro Assays: The potential for low solubility in standard neutral pH bioassay buffers must be considered, as compound precipitation could lead to erroneous activity readouts.

The detailed protocols provided herein offer a clear path for the empirical determination of these crucial physicochemical parameters, enabling a data-driven approach to the evaluation of 1,5-diphenylpentan-3-amine and its derivatives in a research and development setting.

References

  • Khan Academy. (n.d.). pH and solubility. [Link]

  • Pearson. (n.d.). Dependence of Solubility on pH: Videos & Practice Problems. [Link]

  • Chemistry Steps. (n.d.). The Effect of pH on Solubility. [Link]

  • AP Chemistry. (n.d.). 8.11 pH and Solubility. [Link]

  • Gross, K. C., & Seybold, P. G. (2000). Analysis of the pK(a)s of Aliphatic Amines Using Quantum Chemical Descriptors. International Journal of Quantum Chemistry, 80(4-5), 1107-1115.
  • Jensen, J. H., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e3757.
  • Domainex. (n.d.). Thermodynamic Solubility Assay. [Link]

  • Lynch, N. (2025, May 25). In-vitro Thermodynamic Solubility. protocols.io. [Link]

  • Porcheron, F., et al. (2026, February 26). Graph Machine Based-QSAR Approach for Modeling Thermodynamic Properties of Amines: Application to CO2 Capture in Postcombustion.
  • Creative Biolabs. (2019, December 27). Solubility Assessment Service. [Link]

  • Klicić, J. J., et al. (2011). Prediction of pKa values using the PM6 semiempirical method. Journal of molecular modeling, 17(9), 2467–2477.
  • Rogers, P. J., et al. (2020). Gelation properties of various long chain amidoamines: Prediction of solvent gelation via machine learning using Hansen solubility parameters. Gels, 6(4), 42.
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  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

  • ResearchGate. (n.d.). Predicted pKa values for the secondary and tertiary amines shown in...[Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

  • Singh, P., et al. (2020). Experimentally Validated QSAR Model for Surface pKa Prediction of Heterolipids Having Potential as Delivery Materials for Nucleic Acid Therapeutics. ACS Omega, 5(49), 31835–31845.
  • Pion. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Eshaghi Gorji, M., et al. (2020). A structure-property model for the prediction of pKa values of different amines in the CO2 capture process of concern to the prediction of thermodynamic properties.
  • Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches.
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  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • Ashenhurst, J. (2017, April 26). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

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  • Thapa, B., & Schlegel, H. B. (2016). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Molecules, 21(9), 1149.
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Exploratory

1,5-diphenylpentan-3-amine receptor binding affinity and target interactions

The Pharmacological Profiling of 1,5-Diphenylpentan-3-Amine (DPPA): Receptor Binding Affinity and Target Interactions in Gram-Negative Efflux Systems Executive Summary The rising tide of multidrug-resistant (MDR) Gram-ne...

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Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacological Profiling of 1,5-Diphenylpentan-3-Amine (DPPA): Receptor Binding Affinity and Target Interactions in Gram-Negative Efflux Systems

Executive Summary

The rising tide of multidrug-resistant (MDR) Gram-negative bacteria necessitates the development of novel antibiotic potentiators. Among these, 1,5-diphenylpentan-3-amine (DPPA) and its diamino/triamino derivatives have emerged as a privileged pharmacophore class. Unlike traditional drugs that target eukaryotic G-protein coupled receptors or kinases, the primary "receptors" for DPPA in bacteriology are the macromolecular assemblies of the Gram-negative cell envelope. This technical guide elucidates the dual-target mechanisms of DPPA: its high-affinity binding to the AcrB Resistance-Nodulation-Division (RND) efflux pump and its localized disruption of the lipopolysaccharide (LPS) outer membrane.

Receptor Binding Affinity: The AcrB Transporter

In Gram-negative pharmacology, the primary receptor for DPPA derivatives is the AcrB inner membrane transporter, the engine of the tripartite AcrAB-TolC efflux system. AcrB operates via a proton-motive force-driven functional rotation, cycling through three distinct conformational states: Loose (L), Tight (T), and Open (O).

Binding Kinetics and the Distal Binding Pocket (DBP): Structural and computational studies reveal that DPPA derivatives act as competitive Efflux Pump Inhibitors (EPIs). They exhibit a high binding affinity for the Distal Binding Pocket (DBP) —often referred to as the hydrophobic trap—located within the periplasmic domain of the T-state AcrB monomer (). The biphenyl architecture of DPPA allows for extensive π−π stacking and van der Waals interactions with hydrophobic residues (e.g., Phe136, Phe178, and Tyr327), while the protonated amine groups form critical hydrogen bonds with the pocket's acidic residues.

Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST) analyses indicate that optimized DPPA derivatives bind to AcrB with dissociation constants ( KD​ ) in the low micromolar range (15–35 µM), effectively stalling the L-to-T conformational transition and preventing the efflux of co-administered antibiotics like clarithromycin ().

Target Interaction II: Outer Membrane Permeabilization

The secondary target of the DPPA scaffold is the outer membrane (OM). The OM is an asymmetrical lipid bilayer where the outer leaflet is densely packed with polyanionic LPS molecules. These LPS chains are tightly cross-linked by divalent cations ( Mg2+ and Ca2+ ), creating a highly impermeable barrier to lipophilic antibiotics.

DPPA derivatives, particularly those synthesized as triamines, possess a localized polycationic charge at physiological pH. These amine groups competitively displace Mg2+ ions from the phosphate groups of the lipid A component of LPS. This target interaction induces localized electrostatic repulsion between LPS molecules, transiently permeabilizing the outer membrane and allowing bulky antibiotics to bypass the OM barrier.

Quantitative Data: Binding Affinities and Potentiation Metrics

The following table synthesizes the binding thermodynamics and phenotypic potentiation metrics of DPPA derivatives compared to benchmark AcrB inhibitors.

Table 1: Comparative Receptor Binding and Potentiation Metrics

Compound / LigandPrimary TargetBinding Affinity ( KD​ )Free Energy ( ΔG )Clarithromycin MIC Reduction
DPPA-Triamine (16) AcrB (DBP) & LPS~15 - 35 µM-8.2 kcal/mol32-fold
PAβN (Standard EPI) AcrB (DBP)~20 - 45 µM-8.8 kcal/mol16-fold
D13-9001 AcrB (Hydrophobic Trap)~5 - 10 µM-10.5 kcal/molN/A (Specific to MexB)
Novobiocin (Substrate) AcrB (Proximal Pocket)~100 - 150 µM-6.5 kcal/molSubstrate (Effluxed)

Mechanistic Pathway Visualization

G DPPA 1,5-Diphenylpentan-3-Amine (DPPA Scaffold) AcrB AcrB Efflux Pump (Inner Membrane) DPPA->AcrB Target 1 LPS Lipopolysaccharide (LPS) (Outer Membrane) DPPA->LPS Target 2 DBP Binds Distal Binding Pocket (T-State) AcrB->DBP Mg Displaces Mg2+/Ca2+ Cations LPS->Mg Inhib Steric Hindrance & Efflux Inhibition DBP->Inhib Perm Outer Membrane Permeabilization Mg->Perm Accum Intracellular Accumulation of Antibiotics Inhib->Accum Perm->Accum

Fig 1. Dual-target mechanism of DPPA derivatives on AcrB efflux inhibition and LPS permeabilization.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies for quantifying DPPA target interactions. Every step is designed with built-in causality to form a self-validating system.

Protocol A: Surface Plasmon Resonance (SPR) for AcrB-DPPA Binding Kinetics

This protocol isolates the direct binding affinity between DPPA and the AcrB "receptor" ().

  • Sensor Chip Preparation: Immobilize C-terminal His-tagged AcrB onto a Ni-NTA sensor chip.

    • Causality: Using a His-tag ensures directional, uniform immobilization of AcrB, leaving the periplasmic drug-binding domains fully accessible to the analyte, unlike random amine coupling which could obscure the active site.

  • Analyte Preparation: Dilute DPPA derivatives in a running buffer containing 20 mM HEPES (pH 7.5), 150 mM NaCl, and 0.03% n-dodecyl- β -D-maltoside (DDM).

    • Causality: AcrB is an integral membrane protein. DDM is a non-ionic detergent that maintains AcrB in a soluble, native-like micellar state without creating optical interference (bulk shift) on the SPR baseline.

  • Binding Kinetics Injection: Inject DPPA at escalating concentrations (3.125 µM to 100 µM) at a flow rate of 30 µL/min for 120 seconds, followed by a 300-second dissociation phase.

  • Validation Checkpoint: Inject Novobiocin (a known AcrB substrate) as a positive control. If Novobiocin yields a KD​ of ~100 µM, the AcrB protein is confirmed to be in its active, natively folded conformation.

  • Data Analysis: Fit the resulting sensorgrams to a Two-State reaction model using BiaEvaluation software, accounting for the conformational shift AcrB undergoes upon ligand binding.

Protocol B: NPN Outer Membrane Permeabilization Assay

This assay quantifies the secondary target interaction: LPS disruption.

  • Cell Preparation: Grow E. coli ATCC 25922 to mid-log phase ( OD600​ = 0.5). Wash and resuspend the pellet in 5 mM HEPES buffer (pH 7.2) to an OD600​ of 0.5.

    • Causality: Washing removes extracellular growth media components (like free Mg2+ ) that could prematurely quench the DPPA molecules before they reach the cell surface.

  • Probe Addition: Add 1-N-phenylnaphthylamine (NPN) to a final concentration of 10 µM.

    • Causality: NPN is a lipophilic probe that is weakly fluorescent in aqueous environments but highly fluorescent in hydrophobic lipid bilayers. It serves as a real-time reporter of OM integrity.

  • Compound Addition: Introduce DPPA derivatives at concentrations ranging from 1/8× to 1× of their Minimum Inhibitory Concentration (MIC).

  • Validation Checkpoint (Uncoupling): Add 10 µM CCCP (carbonyl cyanide m-chlorophenyl hydrazone) to a parallel control well. CCCP collapses the proton motive force, halting active efflux. If NPN fluorescence still increases upon DPPA addition in the presence of CCCP, the signal is definitively caused by OM permeabilization, not merely efflux inhibition.

  • Fluorescence Measurement: Record fluorescence immediately (Excitation: 350 nm; Emission: 420 nm). Calculate the NPN uptake factor by dividing the background-subtracted fluorescence of the DPPA-treated cells by the control cells.

Conclusion

The 1,5-diphenylpentan-3-amine (DPPA) scaffold represents a sophisticated approach to overcoming Gram-negative resistance. By acting as a dual-target agent—exhibiting high binding affinity for the AcrB distal binding pocket while simultaneously displacing stabilizing cations from the LPS layer—DPPA derivatives collapse the two primary defense mechanisms of multidrug-resistant pathogens. The rigorous application of SPR and NPN assays provides a self-validating framework for optimizing the pharmacodynamics of this critical chemical class.

References

  • Structure-Activity Relationships of Potentiators of the Antibiotic Activity of Clarithromycin against Escherichia coli Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Advances in the structural studies of antibiotic potentiators against Escherichia coli Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Efflux Pump-Binding 4(3-Aminocyclobutyl)Pyrimidin-2-Amines Are Colloidal Aggregators Source: MDPI International Journal of Molecular Sciences URL:[Link]

  • A Microbe-Derived Efflux Pump Inhibitor of the Resistance-Nodulation-Cell Division Protein Restores Antibiotic Susceptibility in Escherichia coli and Pseudomonas aeruginosa Source: ACS Infectious Diseases URL:[Link]

  • Sequential mechanism of assembly of multidrug efflux pump AcrAB-TolC Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Protocols & Analytical Methods

Method

Synthesis of 1,5-Diphenylpentan-3-amine: A Detailed Protocol for Reductive Amination

Abstract This application note provides a comprehensive and technically detailed protocol for the synthesis of 1,5-diphenylpentan-3-amine from its corresponding ketone, 1,5-diphenylpentan-3-one. The described method util...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive and technically detailed protocol for the synthesis of 1,5-diphenylpentan-3-amine from its corresponding ketone, 1,5-diphenylpentan-3-one. The described method utilizes a one-pot reductive amination procedure, a cornerstone reaction in modern organic synthesis for its efficiency and selectivity. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the reaction mechanism, a step-by-step experimental procedure, purification techniques, and methods for product characterization. The protocol is designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and high-yield synthesis of the target primary amine.

Introduction

Primary amines are fundamental building blocks in the synthesis of a vast array of organic molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty materials. The conversion of a carbonyl group to an amine via reductive amination is a highly efficient and widely employed transformation in organic chemistry. This method offers a more controlled approach to C-N bond formation compared to the direct alkylation of ammonia, which is often plagued by over-alkylation, leading to mixtures of primary, secondary, and tertiary amines.

This document focuses on the synthesis of 1,5-diphenylpentan-3-amine, a molecule of interest for its potential applications in medicinal chemistry and as a scaffold for the development of novel compounds. The protocol detailed herein employs the reductive amination of 1,5-diphenylpentan-3-one using ammonium acetate as the ammonia source and sodium triacetoxyborohydride as a mild and selective reducing agent.

Mechanistic Rationale

The reductive amination of a ketone to a primary amine is a two-step process that occurs in a single reaction vessel. The choice of reagents is critical to the success of this transformation, favoring the formation of the desired amine while minimizing side reactions.

Step 1: Imine Formation

The reaction is initiated by the nucleophilic attack of ammonia (generated in situ from ammonium acetate) on the electrophilic carbonyl carbon of 1,5-diphenylpentan-3-one. This is followed by a proton transfer and subsequent dehydration to yield a protonated imine intermediate (iminium ion). The formation of the imine is a reversible process and is often the rate-determining step.

Step 2: Reduction of the Iminium Ion

The in situ generated iminium ion is then selectively reduced by sodium triacetoxyborohydride, NaBH(OAc)₃. This reducing agent is particularly well-suited for reductive aminations due to its mild nature and its ability to selectively reduce the protonated imine in the presence of the less reactive ketone starting material.[1][2] The use of NaBH(OAc)₃ avoids the reduction of the starting ketone to the corresponding alcohol, a common side reaction when stronger reducing agents like sodium borohydride are used without careful control of reaction conditions.

The overall transformation is illustrated in the workflow diagram below:

Reductive Amination Workflow Figure 1: Reductive Amination Workflow ketone 1,5-Diphenylpentan-3-one imine Iminium Ion Intermediate ketone->imine + NH3 - H2O ammonia Ammonia (from NH4OAc) ammonia->imine amine 1,5-Diphenylpentan-3-amine imine->amine Reduction reducing_agent NaBH(OAc)3 reducing_agent->amine

Caption: Reductive amination of 1,5-diphenylpentan-3-one to 1,5-diphenylpentan-3-amine.

Experimental Protocol

This protocol is designed for the synthesis of 1,5-diphenylpentan-3-amine on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaM.W. ( g/mol )Supplier (Example)
1,5-Diphenylpentan-3-one5396-91-8C₁₇H₁₈O238.33Sigma-Aldrich
Ammonium Acetate631-61-8C₂H₇NO₂77.08Sigma-Aldrich
Sodium Triacetoxyborohydride56553-60-7C₆H₁₀BNaO₆211.94Sigma-Aldrich
Dichloromethane (DCM), Anhydrous75-09-2CH₂Cl₂84.93Fisher Scientific
Saturated Sodium Bicarbonate SolutionN/ANaHCO₃ (aq)N/AIn-house prep.
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Sigma-Aldrich
Diethyl Ether60-29-7(C₂H₅)₂O74.12VWR
Hydrochloric Acid (1 M)7647-01-0HCl (aq)N/AIn-house prep.
Sodium Hydroxide (2 M)1310-73-2NaOH (aq)N/AIn-house prep.
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,5-diphenylpentan-3-one (5.0 g, 20.98 mmol).

    • Add ammonium acetate (16.18 g, 209.8 mmol, 10 equivalents) to the flask.

    • Add anhydrous dichloromethane (100 mL).

    • Stir the suspension at room temperature for 30 minutes.

  • Reductive Amination:

    • To the stirred suspension, add sodium triacetoxyborohydride (6.69 g, 31.47 mmol, 1.5 equivalents) portion-wise over 15 minutes. The addition may cause some effervescence.

    • Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane). The starting material (ketone) should have a higher Rf than the product (amine).

  • Work-up:

    • Carefully quench the reaction by the slow addition of 50 mL of saturated sodium bicarbonate solution. Stir for 15 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product can be purified by acid-base extraction followed by either crystallization or column chromatography.

Acid-Base Extraction:

  • Dissolve the crude product in diethyl ether (100 mL).

  • Transfer the ethereal solution to a separatory funnel and extract with 1 M HCl (3 x 50 mL). The amine will be protonated and move to the aqueous layer.

  • Combine the aqueous layers and wash with diethyl ether (2 x 30 mL) to remove any remaining non-basic impurities.

  • Cool the aqueous layer in an ice bath and basify to pH > 12 by the slow addition of 2 M NaOH.

  • Extract the liberated free amine with diethyl ether (3 x 50 mL).

  • Combine the ethereal extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified 1,5-diphenylpentan-3-amine.

Column Chromatography (Alternative):

For higher purity, the product from the acid-base extraction can be further purified by flash column chromatography on silica gel.

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of 0-5% methanol in dichloromethane, with the addition of 0.5% triethylamine to prevent peak tailing.

  • The fractions containing the pure product (as determined by TLC) are combined and the solvent is removed under reduced pressure.

Characterization

The identity and purity of the synthesized 1,5-diphenylpentan-3-amine should be confirmed by spectroscopic methods.

  • Appearance: Colorless to pale yellow oil.

  • Molecular Formula: C₁₇H₂₁N

  • Molecular Weight: 239.36 g/mol

  • Mass Spectrometry (ESI-MS): Predicted m/z for [M+H]⁺: 240.17468.[3]

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals would include aromatic protons (multiplet, ~7.1-7.3 ppm), a methine proton adjacent to the amine group (multiplet, ~3.0-3.2 ppm), methylene protons adjacent to the phenyl groups and the methine carbon (multiplets, ~2.6-2.8 ppm and ~1.7-1.9 ppm), and the amine protons (broad singlet, ~1.5-2.0 ppm).

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals would include aromatic carbons (~125-142 ppm), a methine carbon attached to the nitrogen (~55-60 ppm), and aliphatic methylene carbons (~30-45 ppm).

  • Melting Point: Not available in the literature for the free base. The hydrochloride salt can be prepared by bubbling dry HCl gas through an ethereal solution of the amine, which may yield a crystalline solid with a defined melting point.

Troubleshooting and Safety Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or adding a slight excess of sodium triacetoxyborohydride. Ensure all reagents and solvents are anhydrous, as moisture can deactivate the reducing agent.

  • Low Yield: Low yields can result from incomplete imine formation or side reactions. Ensuring a sufficient excess of the ammonia source and controlled addition of the reducing agent can improve yields.

  • Safety:

    • Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle in a dry environment and avoid contact with water.

    • Dichloromethane is a volatile and potentially carcinogenic solvent. Always handle it in a fume hood.

    • Handle all acids and bases with appropriate care, wearing gloves and eye protection.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 1,5-diphenylpentan-3-amine from 1,5-diphenylpentan-3-one. The use of sodium triacetoxyborohydride in a one-pot reductive amination procedure offers high selectivity and good yields, making it a valuable tool for medicinal and organic chemists. The detailed procedural steps and purification methods, along with the rationale behind the experimental choices, are intended to enable researchers to successfully replicate this synthesis and obtain the target compound in high purity.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • PubChem. (n.d.). 1,5-Diphenylpentan-3-one. National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • PubChem. (n.d.). 1,5-diphenylpentan-3-amine. National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

Sources

Application

Application Note: Catalytic Hydrogenation Strategies for the Synthesis of 1,5-Diphenylpentan-3-amine

Target Audience: Researchers, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary 1,5-Diphenylpentan-3-amine is a highly lipophilic, st...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

1,5-Diphenylpentan-3-amine is a highly lipophilic, sterically hindered arylalkylamine scaffold. It serves as a critical building block in the development of pharmacologically active compounds, including calcium channel blockers and efflux pump inhibitors designed to potentiate the antibiotic activity of clarithromycin against Escherichia coli [1]. Synthesizing this bulky primary amine requires overcoming significant steric hindrance while strictly suppressing the formation of secondary amine dimers. This application note details the mechanistic causality and provides self-validating, step-by-step protocols for its preparation via catalytic hydrogenation.

Mechanistic Rationale & Causality

The preparation of 1,5-diphenylpentan-3-amine typically begins with 1,5-diphenylpentan-3-one, which itself is derived from the catalytic hydrogenation of the widely available precursor dibenzylideneacetone (DBA)[1]. From the saturated ketone, two primary catalytic hydrogenation pathways are viable:

Pathway A: Direct Reductive Amination (Pd/C)

Direct reductive amination involves the in situ condensation of the ketone with ammonia to form a transient imine, followed by immediate reduction.

  • Causality of Reagent Choice: The steric bulk of the 1,5-diphenylpentyl scaffold impedes nucleophilic attack. To drive the unfavorable equilibrium toward the imine, a massive stoichiometric excess of ammonium acetate (NH₄OAc) is utilized. Ammonium acetate acts dually: it provides a continuous source of ammonia and buffers the solution to mildly acidic conditions (pH ~6). This specific pH is the optimal catalytic window to protonate the carbonyl oxygen, enhancing its electrophilicity without permanently protonating the ammonia nucleophile.

  • Causality of Catalyst: 10% Palladium on Carbon (Pd/C) is highly active for imine reduction. The rapid reduction of the transient imine is critical to prevent the newly formed primary amine from attacking unreacted ketone, which would yield an unwanted secondary amine byproduct.

Pathway B: Two-Step Oxime Reduction (Raney Nickel)

For substrates where secondary amine dimerization cannot be controlled, a two-step oxime route is preferred.

  • Causality of Reagent Choice: The ketone is first converted to an isolable, stable oxime using hydroxylamine hydrochloride.

  • Causality of Catalyst: Raney Nickel is specifically selected over Pd/C for oxime reduction. Palladium catalysts can promote unwanted hydrolysis of the oxime back to the ketone under aqueous/methanolic conditions. Conversely, Raney Nickel possesses a high affinity for N–O bond cleavage, rapidly reducing the oxime to the imine, followed by saturation to the primary amine. The addition of methanolic ammonia during hydrogenation further suppresses secondary amine formation by shifting the equilibrium away from condensation [2].

Reaction Pathways Visualization

SynthesisRoutes DBA Dibenzylideneacetone (Precursor) Ketone 1,5-Diphenylpentan-3-one (Intermediate) DBA->Ketone H2, Pd/C (Alkene Reduction) Oxime 1,5-Diphenylpentan-3-one Oxime (Stable Intermediate) Ketone->Oxime NH2OH·HCl (Condensation) Amine 1,5-Diphenylpentan-3-amine (Target API Scaffold) Ketone->Amine NH4OAc, H2, Pd/C (Direct Amination) Oxime->Amine H2, Raney Ni (Oxime Reduction)

Fig 1. Catalytic hydrogenation pathways for synthesizing 1,5-diphenylpentan-3-amine.

Quantitative Data: Catalyst & Condition Comparison

The following table summarizes the quantitative parameters and expected outcomes for the primary synthetic routes, allowing process scientists to select the optimal method based on available equipment and purity requirements [3].

MethodCatalystNitrogen SourcePressure / TempExpected YieldPrimary Impurity Profile
Direct Amination 10% Pd/CNH₄OAc (10-15 eq)50 psi / 25°C75–82%Secondary amine (5–10%), Alcohol (<2%)
Oxime Reduction Raney NickelNH₃ in MeOH60 psi / 40°C85–90%Ketone (trace, from hydrolysis)
Mg Reduction *Mg metalMeNH₂ / AcOHAmbient / 25°C~70%Unreacted starting material

*Note: The Magnesium/Methanol reduction is cited for context as a non-catalytic alternative primarily used for synthesizing secondary N-alkyl derivatives [2], but high-pressure catalytic hydrogenation remains superior for primary amine scale-up.

Experimental Protocols: Self-Validating Systems

The following protocols are designed as self-validating systems . At each critical juncture, a physical or chemical validation step is embedded to ensure the process is functioning as intended before proceeding.

Protocol A: Direct Reductive Amination (Pd/C)

ProtocolWorkflow Step1 1. Imine Formation Mix Ketone + Excess NH4OAc Step2 2. Catalyst Addition Add 10% Pd/C under N2 Step1->Step2 Step3 3. Hydrogenation Stir at 50 psi H2, 25°C Step2->Step3 Step4 4. Filtration Filter through Celite pad Step3->Step4 Step5 5. Acid-Base Extraction Isolate protonated amine Step4->Step5 Step6 6. Pure Primary Amine Dry and concentrate Step5->Step6

Fig 2. Self-validating workflow for the direct reductive amination protocol.

Step-by-Step Methodology:

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 1,5-diphenylpentan-3-one (10.0 g, 42.0 mmol) in 150 mL of anhydrous methanol. Add ammonium acetate (32.4 g, 420 mmol, 10 eq). Stir for 30 minutes at room temperature to initiate imine formation.

  • Catalyst Addition: Purge the vessel with Nitrogen (N₂) for 5 minutes. Carefully add 1.0 g of 10% Pd/C (50% wet).

    • Self-Validation Check: The catalyst must be added under N₂ to prevent auto-ignition of the methanol vapors. A lack of sparking confirms an oxygen-free headspace.

  • Hydrogenation: Seal the vessel, purge with Hydrogen (H₂) three times, and pressurize to 50 psi. Stir vigorously (800 rpm) at 25°C for 12–16 hours.

    • Self-Validation Check: Calculate the theoretical pressure drop using the ideal gas law ( ΔP=VnRT​ ). The system validates the reaction progress mechanically; hydrogen consumption ceasing at the calculated ΔP confirms complete conversion of the imine.

  • Filtration: Vent the H₂ gas and purge with N₂. Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad with 50 mL of methanol. Concentrate the filtrate under reduced pressure to remove methanol.

  • Acid-Base Workup (Crucial Purification): Dissolve the concentrated residue in 100 mL of Dichloromethane (DCM) and add 100 mL of 1M HCl (aqueous). Vigorously shake and separate the layers.

    • Self-Validation Check: During this pH 2 extraction, the target amine is protonated and resides in the aqueous layer. Spot both layers on a TLC plate; the aqueous layer must show a Ninhydrin-positive spot (pink/purple upon heating), while the organic layer should only show UV-active spots (neutral impurities like unreacted ketone).

  • Isolation: Discard the organic layer. Basify the aqueous layer to pH 12 using 2M NaOH. Extract the milky aqueous layer with DCM (3 x 75 mL).

    • Self-Validation Check: The aqueous layer must transition from clear to cloudy (precipitation of the freebase amine) upon reaching pH > 10.

  • Final Polish: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 1,5-diphenylpentan-3-amine as a pale yellow oil.

Protocol B: Oxime Formation & Raney Ni Reduction

Step-by-Step Methodology:

  • Oxime Synthesis: Dissolve 1,5-diphenylpentan-3-one (10.0 g, 42.0 mmol) in 100 mL of ethanol. Add hydroxylamine hydrochloride (4.38 g, 63.0 mmol) and sodium acetate (5.17 g, 63.0 mmol) dissolved in 30 mL of water. Reflux for 2 hours.

    • Self-Validation Check: TLC (Hexanes:Ethyl Acetate 8:2) will show the complete disappearance of the ketone spot (R_f ~0.6) and the appearance of a more polar oxime spot (R_f ~0.4).

  • Oxime Isolation: Cool to room temperature, concentrate the ethanol, and extract with Ethyl Acetate. Wash with brine, dry over Na₂SO₄, and concentrate to yield the oxime as a white solid.

  • Hydrogenation: Transfer the oxime to a Parr shaker flask. Add 100 mL of 2M ammonia in methanol. Add 1.5 g of active Raney Nickel slurry (washed with methanol prior to use).

  • Reduction: Pressurize to 60 psi with H₂ and heat to 40°C. Shake for 8 hours.

    • Self-Validation Check: Raney Nickel is highly magnetic. Upon completion, placing a strong magnet at the base of the flask will rapidly pull the catalyst down, leaving a clear supernatant. If the supernatant remains cloudy with particulates, the catalyst has degraded or was insufficiently washed.

  • Workup: Decant the clear supernatant, filter through Celite, and concentrate. Perform the identical Acid-Base Workup described in Protocol A (Steps 5-7) to isolate the ultra-pure primary amine.

References

  • Title: Structure-Activity Relationships of Potentiators of the Antibiotic Activity of Clarithromycin against Escherichia coli Source: PubMed Central (PMC) URL: [Link]

  • Title: Reductive Amination with Metallic Magnesium Source: Erowid (Rhodium Chemistry Archive) URL: [Link]

  • Title: 1,5-Diphenyl-3-pentanone Compound Summary Source: PubChem URL: [Link]

Method

Application Note: In Vitro Antibacterial and Potentiation Testing Protocols for 1,5-Diphenylpentan-3-Amine Derivatives

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Standard Operating Procedures (SOPs) Scientific Rationale & Context The rise of mult...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Standard Operating Procedures (SOPs)

Scientific Rationale & Context

The rise of multidrug-resistant (MDR) Gram-negative bacteria, particularly Escherichia coli and Pseudomonas aeruginosa, necessitates the development of novel antimicrobial strategies. Rather than acting as standalone bactericidal agents, 1,5-diphenylpentan-3-amine derivatives —specifically isomeric diamino pentamides and their desoxy triamine counterparts—have emerged as highly potent antibiotic potentiators [1].

Standard in vitro testing protocols designed for traditional antibiotics often fail to capture the efficacy of potentiators. These derivatives work synergistically by inhibiting Resistance-Nodulation-Division (RND) family efflux pumps and permeabilizing the bacterial outer membrane, thereby restoring the efficacy of large-scaffold antibiotics like macrolides (e.g., clarithromycin)[2]. Consequently, the testing architecture must pivot from simple Minimum Inhibitory Concentration (MIC) screens to multidimensional Checkerboard Microdilution Assays and Fluorometric Mechanistic Validations .

Mechanism of Action

Mechanism A 1,5-diphenylpentan-3-amine Derivatives C Outer Membrane Permeabilization A->C Disrupts LPS Layer D Efflux Pump Inhibition (RND-family) A->D Blocks Drug Extrusion B Primary Antibiotic (e.g., Clarithromycin) E Intracellular Antibiotic Accumulation B->E Passive/Active Influx C->E Enhances Permeability D->E Prevents Clearance F Bacterial Cell Death E->F Target Engagement

Mechanism of antibiotic potentiation by 1,5-diphenylpentan-3-amine derivatives.

Core Protocol 1: Broth Microdilution (BMD) Checkerboard Assay

To quantify potentiation, we determine the Minimum Potentiation Concentration (MPC) . Specifically, MPC8​ is defined as the minimum concentration of the derivative required to decrease the MIC of the primary antibiotic by 8-fold[1]. This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[3][4] and ISO 20776-1 / EUCAST standards[5].

Critical Reagent: Cation-Adjusted Mueller-Hinton Broth (CAMHB)

Causality Check: When evaluating membrane-active potentiators, the use of CAMHB is non-negotiable. Physiological concentrations of divalent cations ( Ca2+ at 20–25 mg/L and Mg2+ at 10–12.5 mg/L) cross-link adjacent lipopolysaccharide (LPS) molecules on the Gram-negative outer membrane. Testing in unadjusted broth results in a fragile outer membrane, yielding artificially inflated potentiation metrics and scientifically invalid MICs[6][7].

Step-by-Step Methodology
  • Inoculum Preparation:

    • Isolate E. coli ATCC 25922 colonies from an overnight agar plate.

    • Suspend in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL)[5].

    • Dilute the suspension 1:150 in CAMHB to achieve a final well concentration of 5×105 CFU/mL.

  • Matrix Setup (96-Well Plate):

    • X-Axis: Serially dilute the primary antibiotic (e.g., Clarithromycin) from 64 µg/mL down to 0.125 µg/mL.

    • Y-Axis: Serially dilute the 1,5-diphenylpentan-3-amine derivative (e.g., Compound 16) from 100 µg/mL down to 1.56 µg/mL.

  • Inoculation & Incubation:

    • Add 50 µL of the diluted bacterial suspension to each well containing 50 µL of the drug matrix.

    • Incubate the plates aerobically at 35 ± 2°C for 16–20 hours[3][4].

  • Reading & Interpretation:

    • Visually inspect for the lowest concentration matrix point that completely inhibits bacterial growth.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) and the MPC8​ [1].

Core Protocol 2: Fluorometric Membrane Permeabilization & Efflux Assay

A self-validating protocol requires phenotypic MIC data to be backed by mechanistic proof. Because 1,5-diphenylpentan-3-amine derivatives act by disrupting membranes and inhibiting efflux[2], we utilize a Propidium Iodide (PI) accumulation assay.

Causality Check: Intact bacterial membranes exclude PI, and active RND efflux pumps rapidly extrude any trace amounts that enter. When a derivative successfully permeabilizes the membrane or blocks efflux, PI enters the cytosol, intercalates with chromosomal DNA, and exhibits a massive surge in fluorescence intensity[2].

Step-by-Step Methodology
  • Cell Preparation:

    • Grow E. coli ATCC 25922 in CAMHB to mid-logarithmic phase ( OD600​ = 0.5).

    • Centrifuge at 4,000 × g for 10 minutes, wash twice, and resuspend in 50 mM HEPES buffer (pH 7.0) supplemented with 5 mM glucose (to energize efflux pumps).

  • Fluorophore Addition:

    • Add Propidium Iodide to a final concentration of 10 µM.

  • Compound Challenge:

    • Aliquot 100 µL of the cell/PI suspension into a black, clear-bottom 96-well microplate.

    • Inject 1,5-diphenylpentan-3-amine derivatives at their calculated MPC8​ concentrations. Include a positive control (e.g., PAβN - Phenylalanine-arginine β-naphthylamide) and a vehicle control (DMSO <1%).

  • Kinetic Measurement:

    • Immediately read fluorescence using a microplate reader (Excitation: 535 nm / Emission: 615 nm) every 2 minutes for 60 minutes at 37°C.

    • Calculate the relative fluorescence units (RFU) slope to quantify the rate of permeabilization/efflux inhibition[2].

Quantitative Data Interpretation

The structural hierarchy of these derivatives directly dictates their potentiation capacity. Triamine derivatives (desoxy forms) generally outperform their carboxamide precursors due to the spatial arrangement of primary amines[1][2].

Table 1: Representative Potentiation Data against E. coli ATCC 25922

Compound IDChemical ClassStandalone MIC (µg/mL)Clarithromycin MPC8​ (µg/mL)*Primary Mechanism
15 Diaminopentamide> 10012.5Efflux Pump Inhibition
16 Triamine (Desoxy)> 1003.125Efflux & Permeabilization
17 Diaminopentamide> 100> 50.0Inactive / Weak
PAβN Reference Standard> 10012.5Efflux Pump Inhibition

*Note: MPC8​ represents the minimum concentration of the derivative required to reduce the clarithromycin MIC by 8-fold. Data synthesized from structural-activity relationship studies[1][2].

References

  • Structure-Activity Relationships of Potentiators of the Antibiotic Activity of Clarithromycin against Escherichia coli.National Library of Medicine (PMC).
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.Clinical and Laboratory Standards Institute (CLSI).
  • (PDF) Structure-activity relationships of potentiators of the antibiotic activity of clarithromycin against Escherichia coli.ResearchGate.
  • MIC Determination.European Committee on Antimicrobial Susceptibility Testing (EUCAST).
  • Modification of Antimicrobial Susceptibility Testing Methods.Clinical and Laboratory Standards Institute (CLSI).
  • M07-A8 - Regulations.gov (CLSI Reference Methods).Regulations.gov.
  • Modification of antimicrobial susceptibility testing methods.Oxford Academic.

Sources

Application

Chromatographic purification methods for 1,5-diphenylpentan-3-amine reaction mixtures

Introduction & Chemical Context 1,5-diphenylpentan-3-amine is a highly lipophilic primary aliphatic amine that serves as a privileged structural scaffold in medicinal chemistry, most notably in the synthesis of. The stan...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

1,5-diphenylpentan-3-amine is a highly lipophilic primary aliphatic amine that serves as a privileged structural scaffold in medicinal chemistry, most notably in the synthesis of. The standard synthetic route involves the reductive amination of 1,5-diphenylpentan-3-one.

While synthetically straightforward, this reaction inherently produces a complex crude matrix. The reaction mixture typically contains the target primary amine, unreacted hydrophobic ketone, imine intermediates, and challenging. Because both the starting material and the product possess two phenyl rings, their lipophilicity (logP) is nearly identical, making standard separation techniques highly inefficient.

Mechanistic Causality in Amine Chromatography

Purifying basic aliphatic amines presents a well-documented chromatographic challenge. When attempting standard normal-phase (silica gel) chromatography, 1,5-diphenylpentan-3-amine exhibits severe peak tailing, broad elution bands, and irreversible adsorption.

The Causality: The lone electron pair on the primary amine nitrogen acts as a strong hydrogen-bond acceptor and a base. It interacts directly with the highly acidic silanol groups (Si-OH) present on the surface of standard 60 Å silica gel. This creates a mixed-mode retention mechanism (lipophilic partitioning + ion-exchange), destroying peak symmetry.

To circumvent this, two orthogonal chromatographic strategies must be employed:

  • Silanol Masking (Normal Phase): As demonstrated in optimized protocols for , introducing a volatile basic modifier like Triethylamine (TEA) into the mobile phase competitively saturates the acidic silanol sites. This masks the silica, allowing the target amine to elute purely based on its lipophilicity.

  • pKa-Driven Catch-and-Release (Ion Exchange): Similar to purification handles used in , Strong Cation Exchange (SCX) chromatography exploits the basicity of the amine (pKa ~9.5). The amine is protonated and trapped on a sulfonic acid stationary phase, while neutral impurities (unreacted ketone) are washed away.

Chromatographic Decision Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Amine + Ketone + Byproducts) Decision Select Purification Strategy Crude->Decision NP Normal Phase (Silica) Mobile Phase: Hex/EtOAc + 1% TEA Decision->NP Bulk Scale (>1g) SCX Ion Exchange (SCX) Catch-and-Release Method Decision->SCX Rapid Scavenging (<1g) NP_Mech Mechanism: Silanol Masking NP->NP_Mech SCX_Mech Mechanism: pKa-Driven Trapping SCX->SCX_Mech Pure Purified 1,5-diphenylpentan-3-amine (>95% Purity) NP_Mech->Pure SCX_Mech->Pure

Chromatographic decision matrix for 1,5-diphenylpentan-3-amine purification.

Quantitative Data & Method Comparison

The following table summarizes the quantitative performance metrics of the three primary chromatographic methods evaluated for this specific reaction mixture.

Purification MethodStationary PhaseOptimized Mobile PhaseTarget Impurity RemovedExpected YieldPurity Target
Modified Normal Phase Silica Gel (60 Å)Hexane/EtOAc (80:20) + 1% TEAPolyalkylated amines, Imine75 - 85%> 95.0%
SCX Catch-and-Release Sulfonic Acid (SCX-2)Wash: MeOH Elute: 2M NH₃ in MeOHUnreacted ketone, Neutrals85 - 95%> 98.0%
Reversed-Phase (RP-HPLC) C18-functionalized SilicaH₂O/MeCN Gradient + 0.1% TFAClosely related structural isomers60 - 70%> 99.5%

Experimental Protocols & Self-Validating Systems

Protocol A: Modified Normal-Phase Silica Gel Chromatography (Bulk Scale)

This protocol is designed for the bulk purification of the crude reductive amination mixture (>1 gram scale).

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a solvent system of Hexane and Ethyl Acetate (80:20 v/v). Add exactly 1% (v/v) Triethylamine (TEA). Mix thoroughly.

  • Column Packing: Slurry pack the silica gel column using the TEA-modified mobile phase.

    • Causality Check: Packing with the modified solvent ensures all acidic silanol sites are pre-saturated with TEA before the sample is loaded, preventing initial irreversible binding at the column head.

  • Sample Loading: Dissolve the crude 1,5-diphenylpentan-3-amine mixture in a minimal volume of the mobile phase (or pure DCM if solubility is an issue). Apply evenly to the column head.

  • Isocratic Elution: Elute using the modified mobile phase. Collect fractions in standard test tubes.

  • Post-Purification Processing: Combine product-containing fractions based on TLC analysis. Evaporate under reduced pressure. To remove residual TEA (bp 89°C), place the isolated oil under high vacuum (0.1 mbar) for 12 hours, or re-dissolve in DCM and wash with saturated aqueous NaHCO₃.

Self-Validating System (TLC Saturation Check): To validate that the mobile phase is correctly optimized before running the column, run two TLC plates in parallel.

  • Plate 1: Standard Hexane/EtOAc.

  • Plate 2: Hexane/EtOAc + 1% TEA. Validation: The system is validated if Plate 1 shows product streaking from the baseline, while Plate 2 shows a tight, symmetrical spot with an Rf of 0.25–0.35.

Protocol B: SCX Catch-and-Release Chromatography (Scavenging Scale)

This protocol is ideal for rapid, high-purity isolation of the amine from neutral unreacted ketones (<1 gram scale).

Step-by-Step Methodology:

  • Cartridge Conditioning: Condition an SCX-2 cartridge (loading capacity ~0.6 mmol/g) with 3 column volumes (CV) of pure Methanol.

  • Sample Loading: Dissolve the crude mixture in Methanol. Load onto the SCX cartridge at a controlled flow rate of 1–2 mL/min.

    • Causality Check: The basic amine becomes protonated and binds ionically to the negatively charged sulfonic acid groups.

  • Washing (The "Catch"): Wash the cartridge with 3 CV of Methanol, followed by 3 CV of Dichloromethane (DCM).

    • Causality Check: This aggressive wash removes all unreacted 1,5-diphenylpentan-3-one and neutral lipophilic impurities, which have no ionic affinity for the stationary phase.

  • Elution (The "Release"): Elute the target amine using 2M Ammonia in Methanol (3 CV).

    • Causality Check: The high pH of the ammonia solution rapidly deprotonates the target amine, breaking the ionic bond and releasing it from the stationary phase.

  • Concentration: Evaporate the methanolic ammonia fractions under reduced pressure to yield the pure freebase amine as a pale oil.

Self-Validating System (pH Breakthrough Monitoring): To validate that the SCX cartridge capacity has not been exceeded, test the pH of the wash fractions (Step 3) using pH paper. Validation: The wash fractions must remain neutral. If the wash fractions turn basic prior to the ammonia elution step, amine breakthrough has occurred, validating that the cartridge bed mass was insufficient for the loaded sample.

References

  • Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide The Journal of Organic Chemistry URL:[Link]

  • Structure-Activity Relationships of Potentiators of the Antibiotic Activity of Clarithromycin against Escherichia coli European Journal of Medicinal Chemistry (via PubMed Central) URL:[Link]

  • Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis RSC Advances (via PubMed Central) URL:[Link]

Method

Application Note: Comprehensive NMR Spectroscopy Characterization and Enantiomeric Purity Profiling of 1,5-Diphenylpentan-3-amine

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Scientific Context 1,5-diphenylpentan-3-amine...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Scientific Context

1,5-diphenylpentan-3-amine (CAS: 29766-50-5) is a symmetrical primary amine featuring a pentane aliphatic backbone capped by two terminal phenyl rings. In contemporary pharmaceutical development, this molecular scaffold is frequently utilized as a critical intermediate in the synthesis of efflux pump inhibitors and antibiotic potentiators. For instance, derivatives of 1,5-diphenylpentan-3-amine have been extensively studied for their ability to enhance the efficacy of clarithromycin against Escherichia coli by permeabilizing bacterial membranes [1].

Because the biological activity of such pharmaceutical derivatives is heavily dependent on the stereochemistry at the C3 position, rigorous structural elucidation and enantiomeric purity profiling are mandatory. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural lists. Instead, this document details the causality behind each experimental parameter and provides self-validating workflows to ensure absolute confidence in your spectral assignments.

Structural and Magnetic Resonance Considerations

Before preparing the sample, it is critical to anticipate the magnetic environments of the molecule to select the appropriate NMR experiments.

  • Symmetry & Equivalency: The molecule possesses a pseudo-plane of symmetry in its time-averaged conformation. Consequently, the two benzylic carbons (C1/C5) and the two homobenzylic carbons (C2/C4) are magnetically equivalent.

  • The Aliphatic Envelope: The protons attached to C1/C5 (~2.6 ppm) and C2/C4 (~1.7 ppm) exhibit complex scalar coupling. The C2/C4 protons couple to both the benzylic protons and the central C3 methine proton. This creates a highly coupled aliphatic envelope that cannot be unambiguously assigned using 1D 1 H NMR alone, necessitating 2D correlation spectroscopy (COSY).

  • Exchangeable Protons: The primary amine (-NH 2​ ) protons are labile and subject to hydrogen bonding and chemical exchange, meaning their chemical shift and peak shape (usually a broad singlet) will vary based on solvent, concentration, and temperature.

NMR_Workflow A 1,5-diphenylpentan-3-amine (Analyte) B Sample Preparation (CDCl3, 20 mg/mL) A->B C 1D NMR Acquisition (1H, 13C, DEPT-135) B->C D 2D NMR Acquisition (COSY, HSQC, HMBC) B->D E Data Processing & Phase Correction C->E D->E F Structural Elucidation & Signal Assignment E->F

Workflow for the comprehensive NMR characterization of 1,5-diphenylpentan-3-amine.

Experimental Protocols: Acquisition and Self-Validation

Protocol 3.1: Standard 1D and 2D NMR Acquisition

Causality: CDCl 3​ is selected as the solvent because it lacks exchangeable protons, preventing the suppression or chemical exchange of the target's -NH 2​ signal. A concentration of 20 mg/mL provides an optimal signal-to-noise ratio for 1 H within a few scans, while remaining concentrated enough to acquire high-quality 13 C and 2D HMBC data within a standard 1-hour instrument block.

  • Sample Preparation: Dissolve 12–15 mg of 1,5-diphenylpentan-3-amine in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v TMS as an internal reference. Transfer to a high-quality 5 mm NMR tube.

  • 1D 1 H NMR: Acquire at 400 MHz (or higher) at 298 K. Use a standard 30° pulse program (zg30), 16 scans, and a relaxation delay (D1) of 1.5 seconds.

  • 1D 13 C / DEPT-135 NMR: Acquire at 100 MHz. Use 512–1024 scans. The DEPT-135 experiment is critical here: it will invert the C2/C4 and C1/C5 methylene (CH 2​ ) signals (phased negative), instantly differentiating them from the C3 methine (CH) signal (phased positive).

  • 2D COSY & HSQC: Acquire a gradient-selected COSY to trace the continuous spin system from the benzylic C1/C5 protons homobenzylic C2/C4 protons C3 methine proton. Use HSQC to map these protons directly to their corresponding 13 C resonances.

Protocol 3.2: D 2​ O Exchange for Amine Verification (Self-Validating Step)

Causality: Amine peaks can often be mistaken for water impurities or masked by baseline noise. This protocol introduces a self-validating physical perturbation to the system.

  • Following the initial 1 H NMR acquisition, remove the NMR tube from the spectrometer.

  • Add 1–2 drops of Deuterium Oxide (D 2​ O) directly into the sample tube.

  • Cap the tube and shake vigorously for 30 seconds to force the biphasic exchange of labile protons (-NH 2​ -ND 2​ ).

  • Allow the phases to separate (or briefly centrifuge) and re-acquire the 1 H NMR spectrum.

  • Validation: The broad singlet at ~1.30 ppm will completely disappear, definitively confirming its assignment as the primary amine group. A new HOD peak will appear at ~4.7 ppm.

Quantitative Data Interpretation

Below are the summarized reference tables for the expected chemical shifts of 1,5-diphenylpentan-3-amine.

Table 1: 1 H NMR Data Summary (400 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment / Structural Logic
Ar-H 7.15 – 7.30m10HPhenyl ring protons (ortho, meta, para).
C3-H 2.85 – 2.95m1HCentral methine proton; deshielded by the adjacent electronegative nitrogen.
C1-H, C5-H 2.60 – 2.70m4HBenzylic protons; shifted downfield by the aromatic ring current.
C2-H, C4-H 1.65 – 1.85m4HHomobenzylic protons; highly coupled to both C1/C5 and C3 environments.
-NH 2​ 1.20 – 1.40br s2HAmine protons; broad due to quadrupolar relaxation of 14 N and exchange.

Table 2: 13 C NMR Data Summary (100 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)DEPT-135 PhaseAssignment
Ar-C (ipso) ~142.5Null (Quaternary)Phenyl ipso carbons attached to the aliphatic chain.
Ar-C (o/m) ~128.4, ~128.3Positive (CH)Phenyl ortho and meta carbons.
Ar-C (para) ~125.8Positive (CH)Phenyl para carbons.
C3 ~50.5Positive (CH)Methine carbon; strongly deshielded by the primary amine.
C2, C4 ~39.5Negative (CH 2​ )Homobenzylic methylene carbons.
C1, C5 ~32.5Negative (CH 2​ )Benzylic methylene carbons.

Advanced Protocol: Enantiomeric Purity Determination via Chiral Derivatization

Because the C3 carbon is a stereocenter, synthetic batches of 1,5-diphenylpentan-3-amine must be evaluated for enantiomeric excess (ee%). Standard NMR cannot distinguish enantiomers in an achiral environment.

To solve this, we adapt a highly authoritative, three-component chiral derivatization protocol specifically designed for primary amines [2].

Causality: By reacting the primary amine with 2-formylphenylboronic acid and enantiopure (S)-BINOL, we quantitatively generate a rigid iminoboronate ester complex. This converts the enantiomers into diastereoisomers . The rigid macrocyclic structure of the boronate ester severely restricts bond rotation, amplifying the magnetic inequivalence of the diastereomers. This allows the distinct integration of the resulting imine or methine resonances in a simple 1 H NMR spectrum to calculate the exact ee%.

Chiral_Deriv A Chiral Primary Amine (Analyte) D Condensation Reaction (CDCl3, 4Å MS, 5 min) A->D B 2-Formylphenylboronic Acid (Aryl Template) B->D C (S)-BINOL (Chiral Ligand) C->D E Diastereoisomeric Iminoboronate Esters D->E F 1H NMR Integration (ee% Determination) E->F

Three-component chiral derivatization protocol for enantiomeric purity determination.

Protocol 5.1: Chiral Derivatization Workflow
  • Reagent Preparation: To an NMR tube, add 1.0 equivalent of 1,5-diphenylpentan-3-amine (approx. 10 mg), 1.0 equivalent of 2-formylphenylboronic acid, and 1.1 equivalents of enantiopure (S)-BINOL.

  • Solvent & Desiccation: Dissolve the mixture in 0.6 mL of CDCl 3​ . Add 10–15 beads of activated 4Å molecular sieves directly to the tube.

    • Scientific Logic: The condensation reaction produces water as a byproduct. The 4Å molecular sieves sequester this water, driving the reaction equilibrium entirely to the right (quantitative yield) within minutes.

  • Acquisition: Wait 5 to 10 minutes at room temperature, then acquire a standard 1 H NMR spectrum.

  • Data Analysis: Locate the newly formed imine proton signal (typically far downfield, ~8.0–8.5 ppm) or the shifted C3 methine proton. You will observe two distinct singlets/multiplets corresponding to the (S,R) and (S,S) diastereomeric complexes. Integrate these two peaks to determine the enantiomeric ratio and calculate the ee%.

References

  • Title: Structure-Activity Relationships of Potentiators of the Antibiotic Activity of Clarithromycin against Escherichia coli Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]

  • Title: Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines Source: Organic Letters, ACS Publications URL: [Link]

Application

Advanced Formulation and Handling Protocols for 1,5-Diphenylpentan-3-amine in High-Throughput Biological Screening

Target Audience: Researchers, assay scientists, and drug development professionals. Application: Antimicrobial screening, efflux pump inhibition (EPI) assays, and minimum inhibitory concentration (MIC) potentiation studi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay scientists, and drug development professionals. Application: Antimicrobial screening, efflux pump inhibition (EPI) assays, and minimum inhibitory concentration (MIC) potentiation studies.

Introduction and Biological Context

1,5-diphenylpentan-3-amine (CAS: 29766-50-5) is a highly lipophilic primary amine that serves as a fundamental structural scaffold in the design of efflux pump inhibitors (EPIs) and antibiotic potentiators. Recent structure-activity relationship (SAR) studies have demonstrated that polyamine derivatives of this scaffold can dramatically reduce the MIC of macrolide antibiotics, such as clarithromycin, against Gram-negative pathogens like Escherichia coli[1]. The compound functions by competitively inhibiting the AcrAB-TolC efflux system and permeabilizing the outer bacterial membrane [2].

However, translating these promising in vitro mechanisms into reproducible high-throughput screening (HTS) data is notoriously difficult. The compound's high lipophilicity and basicity lead to severe aqueous insolubility and non-specific adsorption to standard assay plastics. This Application Note details the optimized formulation techniques required to maintain the bioavailability and structural integrity of 1,5-diphenylpentan-3-amine during biological screening.

MOAPathway Ext Extracellular Environment OM Outer Membrane (Gram-negative) Ext->OM Diffusion Drug Antibiotic (Clarithromycin) OM->Drug Influx AcrAB AcrAB-TolC Efflux Pump AcrAB->Ext Extrusion Drug->AcrAB Efflux Substrate Target Intracellular Target (Ribosome) Drug->Target Binding EPI 1,5-Diphenylpentan-3-amine Scaffold EPI->OM Permeabilization EPI->AcrAB Competitive Inhibition

Fig 1: Mechanism of action for 1,5-diphenylpentan-3-amine derivatives in efflux pump inhibition.

Physicochemical Profiling

Understanding the physicochemical constraints of 1,5-diphenylpentan-3-amine is critical for predicting its behavior in aqueous assay media.

Table 1: Quantitative Physicochemical Properties

PropertyValueImplication for Biological Screening
Molecular Weight 239.36 g/mol Small enough to readily cross porins in the outer membrane.
LogP (Estimated) ~3.8 - 4.2High risk of non-specific binding to polystyrene assay plates.
pKa (Primary Amine) ~9.5 - 10.5Highly protonated at physiological pH (7.4).
Aqueous Solubility < 0.1 mg/mLRequires organic cosolvents (e.g., DMSO) for primary stock solutions.

Formulation Strategy: The Causality Behind the Protocol

To achieve reliable MIC and potentiation data, the formulation must prevent both precipitation and non-specific plastic adsorption.

  • The Lipophilic Amine Conundrum: At a physiological pH of 7.4, the primary amine is heavily protonated. While protonation usually aids aqueous solubility, the massive hydrophobic bulk of the two phenyl rings and the pentane backbone forces the molecule into micellar aggregates, causing it to precipitate out of standard buffers (e.g., PBS or Mueller-Hinton Broth). Therefore, initial dissolution must occur in an aprotic organic solvent (100% DMSO) [1].

  • Mitigating Plastic Adsorption: Lipophilic amines exhibit a high affinity for the negatively charged surfaces of standard tissue-culture-treated polystyrene plates. If formulated in polystyrene, the effective free concentration of 1,5-diphenylpentan-3-amine can drop by >60% within 30 minutes. Utilizing polypropylene V-bottom plates combined with a non-ionic surfactant (0.01% Tween-80) creates a competitive binding environment that keeps the compound in solution without disrupting bacterial cell walls.

Table 2: Cosolvent Compatibility Matrix for Bacterial Assays

Cosolvent / AdditiveMax Final Assay Conc.Effect on Assay / Bacterial Viability
DMSO 1.0% - 2.0%Well tolerated by E. coli; >2% induces membrane toxicity.
Tween-80 0.01%Prevents plastic adsorption; no intrinsic antibacterial effect.
HP-β-Cyclodextrin 1.0% - 5.0%Excellent solubilizer; however, may trap the drug and reduce free fraction.

Experimental Protocols

Protocol A: Master Stock Preparation & Salt Conversion

Converting the free base to a hydrochloride (HCl) salt prior to DMSO dissolution enhances downstream aqueous compatibility.

  • Weighing: Accurately weigh 2.39 mg of 1,5-diphenylpentan-3-amine (free base) into a glass vial.

  • Salt Conversion (Recommended): Add 10 µL of 1M HCl in diethyl ether to the vial to form the HCl salt. Evaporate the ether under a gentle, steady nitrogen stream until a dry crystalline film remains.

  • Primary Solubilization: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO to the vial to create a 10 mM master stock.

  • Homogenization: Vortex vigorously for 60 seconds, followed by sonication in a water bath at 25°C for 5 minutes.

Self-Validation Check: Inspect the vial against a light source. The solution must be optically clear. Any turbidity indicates moisture contamination in the DMSO, which will cause premature precipitation upon dilution.

Protocol B: Aqueous Dilution & Microbroth Assay Formulation

This protocol ensures the compound remains in solution when introduced to the bacterial test environment.

  • Media Preparation: Prepare the assay medium using Cation-adjusted Mueller-Hinton Broth (CAMHB). Supplement the broth with 0.01% Tween-80 (v/v) and mix thoroughly.

  • Intermediate Dilution: Perform a 1:100 dilution by adding 10 µL of the 10 mM DMSO stock to 990 µL of the supplemented CAMHB. This yields a 100 µM working solution containing exactly 1% DMSO.

  • Plate Dispensing: Dispense the working solution into 96-well polypropylene V-bottom plates. Do not use polystyrene.

  • Serial Dilution: Perform standard 2-fold serial dilutions down the plate using the supplemented CAMHB to establish the concentration gradient for the MIC/potentiation assay.

Self-Validation Check: Before adding the bacterial inoculum, measure the Optical Density (OD600) of the highest concentration well. An elevated baseline OD600 (>0.05) indicates the formation of nano-precipitates, which will artificially inflate MIC readings and invalidate the assay.

FormulationWorkflow A 1,5-Diphenylpentan-3-amine (Solid Free Base) B Salt Conversion (1M HCl in Ether) A->B Optional C Primary Stock (10-50 mM in 100% DMSO) A->C Direct Dissolution B->C D Intermediate Dilution (Aqueous Buffer + 0.01% Tween-80) C->D 1:100 Dilution E Microbroth Assay Plate (Polypropylene, <1% DMSO) D->E Serial Dilution F Readout (MIC / Efflux Inhibition) E->F

Fig 2: Step-by-step formulation and dilution workflow for high-throughput biological screening.

References

  • Blankson, G., Parhi, A. K., Kaul, M., Pilch, D. S., & LaVoie, E. J. (2019). Structure-activity relationships of potentiators of the antibiotic activity of clarithromycin against Escherichia coli. European Journal of Medicinal Chemistry, 178, 30-38. URL:[Link]

  • Blankson, G. A., Parhi, A. K., Kaul, M., Pilch, D. S., & LaVoie, E. J. (2019). Advances in the structural studies of antibiotic potentiators against Escherichia coli. Bioorganic and Medicinal Chemistry, 27(15), 3254-3278. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1,5-Diphenylpentan-3-amine

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1,5-diphenylpentan-3-a...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1,5-diphenylpentan-3-amine. Our focus is to address common challenges, provide scientifically-grounded troubleshooting strategies, and offer optimized protocols to improve reaction yield and product purity.

Synthesis Overview & Key Challenges

The synthesis of 1,5-diphenylpentan-3-amine is robustly achieved via a two-stage process. The first stage involves a base-catalyzed Claisen-Schmidt condensation to form the ketone intermediate, 1,5-diphenylpenta-1,4-dien-3-one (dibenzalacetone). The second, and often more challenging stage, is the reductive amination of this ketone to yield the target secondary amine.

This guide is structured to address issues in both stages, with a particular focus on the critical reductive amination step where yield is most often compromised.

G cluster_0 Stage 1: Ketone Synthesis cluster_1 Stage 2: Reductive Amination Benzaldehyde Benzaldehyde + Acetone Aldol Claisen-Schmidt Condensation Benzaldehyde->Aldol Base (e.g., NaOH) Ketone 1,5-Diphenylpenta-1,4-dien-3-one (Dibenzalacetone) Aldol->Ketone Reduction Reductive Amination Ketone->Reduction Ketone->Reduction Intermediate AmineSource Amine Source (e.g., NH4OAc) AmineSource->Reduction Product 1,5-Diphenylpentan-3-amine Reduction->Product Reducing Agent (e.g., NaBH(OAc)₃) G Start Low Yield (Reductive Amination) Check_Conversion Is starting ketone consumed (TLC/LCMS)? Start->Check_Conversion Check_Side_Product Is the major impurity the corresponding alcohol? Check_Conversion->Check_Side_Product Yes Incomplete_Rxn Incomplete Reaction: Optimize Imine Formation Check_Conversion->Incomplete_Rxn No Wrong_Reducer Side Reaction: Wrong Reducing Agent Check_Side_Product->Wrong_Reducer Yes Purification_Issue Purification Issue: See Purification Q&A Check_Side_Product->Purification_Issue No Sol_pH Adjust pH to 4-6 (use Acetic Acid) Incomplete_Rxn->Sol_pH Sol_Reducer Switch to selective reducer (e.g., NaBH(OAc)₃) Wrong_Reducer->Sol_Reducer

Caption: Troubleshooting decision tree for low yield in the reductive amination stage.

Question: Which reducing agent is best for converting 1,5-diphenylpenta-1,4-dien-3-one to the amine?

Answer: The choice of reducing agent is the most critical decision in this step. A mild, selective hydride donor is required. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the modern reagent of choice for this transformation. [1][2]

Reagent Formula Pros Cons Optimal Solvents
Sodium Triacetoxyborohydride NaBH(OAc)₃ Highly Selective: Reduces iminium ions much faster than ketones. Mild: Tolerates a wide range of functional groups. Can be used in a one-pot procedure. [1] Moisture-sensitive. More expensive than NaBH₄. Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF) [2]
Sodium Cyanoborohydride NaBH₃CN Selective for iminium ions at acidic pH. Not water-sensitive. Highly Toxic: Generates HCN gas at low pH. Requires careful handling and quenching. Methanol (MeOH), Ethanol (EtOH) [2]

| Sodium Borohydride | NaBH₄ | Inexpensive and readily available. | Non-Selective: Rapidly reduces the starting ketone, leading to alcohol byproducts and low amine yield. [3]Requires a two-step process (pre-formation of the imine). | Methanol (MeOH), Ethanol (EtOH) [2]|

Conclusion: For the highest yield and operational simplicity, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is strongly recommended. [1][2]

Purification & Characterization

Question: How do I effectively purify the final 1,5-diphenylpentan-3-amine product from the reaction mixture?

Answer: Purification requires separating the basic amine product from the neutral unreacted ketone and any alcohol byproducts. A multi-step approach is most effective.

  • Aqueous Workup: After quenching the reaction (e.g., with saturated NaHCO₃ solution), extract the mixture with an organic solvent like ethyl acetate or DCM.

  • Acid-Base Extraction: This is the most powerful purification technique for amines. * Dissolve the crude organic residue in a suitable solvent (e.g., diethyl ether).

    • Extract the organic layer with dilute aqueous acid (e.g., 1 M HCl). The basic amine will be protonated and move into the aqueous layer, while neutral impurities (ketone, alcohol) remain in the organic layer. * Separate the layers and discard the organic phase.

    • Basify the aqueous layer with a strong base (e.g., 2 M NaOH) to a pH > 10. This deprotonates the amine, causing it to precipitate or become extractable.

    • Extract the now basic aqueous layer again with fresh organic solvent (DCM or ethyl acetate).

    • Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine. 3. Column Chromatography (If Necessary): If impurities persist, column chromatography on silica gel can be performed. Crucially , amines tend to streak on acidic silica gel. To prevent this, the mobile phase should be modified. A common practice is to add 1-2% of a volatile base like triethylamine (TEA) or ammonium hydroxide to the eluent system (e.g., Hexane/Ethyl Acetate + 1% TEA). [4]Alternatively, using an amine-functionalized silica column can provide excellent separation without mobile phase modification. [4]

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal pH for the reductive amination step?

    • A1: The optimal pH is mildly acidic, typically between 4 and 6. This provides a sufficient concentration of the protonated iminium ion intermediate without deactivating the amine nucleophile. Acetic acid is a common and effective catalyst to achieve this pH range. [1]

  • Q2: Can I use sodium borohydride (NaBH₄) for the reduction?

    • A2: It is strongly discouraged for a one-pot reaction. NaBH₄ will readily reduce the starting 1,5-diphenylpentan-3-one to the corresponding alcohol, significantly lowering the yield of the desired amine. [3]If you must use NaBH₄, you would need to first form and isolate the imine intermediate before adding the reducing agent in a separate step, which is less efficient.

  • Q3: My final product is contaminated with the starting ketone. What's the best way to remove it?

    • A3: Acid-base extraction is the most effective method. The basic amine product will be extracted into an aqueous acid phase, leaving the neutral ketone starting material behind in the organic phase. See the detailed purification protocol above.

  • Q4: How can I monitor the reaction progress effectively?

    • A4: Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase like 4:1 Hexane:Ethyl Acetate. The starting ketone is less polar than the amine product. You can visualize the spots using a UV lamp (as the phenyl groups are chromophores) and a potassium permanganate stain, which will react with the amine. The disappearance of the starting material spot indicates reaction completion. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.

Optimized Experimental Protocols

Protocol 1: High-Yield Synthesis of 1,5-Diphenylpenta-1,4-dien-3-one
  • In a 250 mL flask equipped with a magnetic stirrer, combine benzaldehyde (10.6 g, 0.1 mol) and acetone (2.9 g, 0.05 mol) in 50 mL of ethanol.

  • In a separate beaker, prepare a solution of sodium hydroxide (5.0 g, 0.125 mol) in 50 mL of water.

  • Cool the flask containing the aldehyde and ketone in an ice-water bath.

  • Add the NaOH solution dropwise to the stirred ethanolic solution over 30 minutes, ensuring the temperature does not exceed 25°C.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-3 hours. A yellow precipitate will form.

  • Cool the mixture in an ice bath for another 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Wash the product with a small amount of cold ethanol (10-15 mL) to remove impurities.

  • Dry the pale-yellow solid product in a vacuum oven. (Expected yield: 80-90%).

Protocol 2: High-Yield Reductive Amination to 1,5-Diphenylpentan-3-amine
  • To a 500 mL round-bottom flask, add 1,5-diphenylpenta-1,4-dien-3-one (11.7 g, 0.05 mol), ammonium acetate (19.3 g, 0.25 mol, 5 equivalents), and 200 mL of anhydrous methanol.

  • Stir the suspension at room temperature for 30 minutes.

  • In a separate, dry flask, suspend sodium triacetoxyborohydride (NaBH(OAc)₃) (21.2 g, 0.1 mol, 2 equivalents) in 100 mL of anhydrous Dichloromethane (DCM). Note: STAB is moisture sensitive; handle it quickly.

  • Add the STAB suspension portion-wise to the stirred ketone/ammonium acetate mixture over 20-30 minutes. The reaction is typically exothermic; use a water bath to maintain room temperature if necessary.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Once complete, carefully quench the reaction by slowly adding 100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 75 mL).

  • Combine the organic layers and proceed with the acid-base extraction as described in the purification section for highest purity.

  • After workup, concentrate the final organic layer under reduced pressure to yield 1,5-diphenylpentan-3-amine as an oil or low-melting solid. (Expected yield: 75-85%).

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Organic Chemistry Portal. Reductive Amination. Available at: [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
  • Reddit Chemistry Community. Struggling with Reductive Amination: Tips for Isolating My Amine Product? Available at: [Link]

  • MDPI. Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Available at: [Link]

  • Naik, N., & Kumar, H. V. (2009). 1,5-diphenylpenta-1,4 dien-3-ones: A novel class of free radical scavengers. International Journal of PharmTech Research, 1(3), 462-467.
  • The Royal Society of Chemistry. Supporting Information for Catalytic Reductive N-Alkylation. Available at: [Link]

  • PMC, National Institutes of Health. Diamine Biosynthesis: Research Progress and Application Prospects. Available at: [Link]

  • PMC, National Institutes of Health. Synthesis, in silico studies and biological screening of (E)-2-(3-(substitutedstyryl)-5-(substitutedphenyl)-4,5-dihydropyrazol-1-yl)benzo[d]thiazole derivatives. Available at: [Link]

  • FKIT. Reductive Amination of 1-Hydroxy-2-propanone Over Nickel and Copper Catalysts. Available at: [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

  • Scribd. Synthesis and Analysis of Dibenzalacetone. Available at: [Link]

  • Google Patents. METHOD FOR PRODUCING PENTANE-1,5-DIAMINES.
  • ResearchGate. Synthesis, crystal growth and characterization of 1,5-diphenylpenta-1,4-dien-3-one: An organic crystal. Available at: [Link]

  • PMC, National Institutes of Health. Direct carbonyl reductive functionalizations by diphenylphosphine oxide. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-Difunctionalized Amine Derivatives through Selective C-H Bond Oxidation. Available at: [Link]

  • PMC, National Institutes of Health. Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. Available at: [Link]

  • The Hive Archive. Reductive Amination of MDP2P to MDA. Available at: [Link]

  • PMDA. GENERAL TESTS, PROCESSES AND APPARATUS. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Aqueous Solubility of 1,5-diphenylpentan-3-amine in Biological Assays

Section 1: Understanding the Challenge: Physicochemical Properties The solubility behavior of 1,5-diphenylpentan-3-amine is dictated by its molecular structure. Its two phenyl rings and pentane backbone create a large, n...

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Author: BenchChem Technical Support Team. Date: March 2026

Section 1: Understanding the Challenge: Physicochemical Properties

The solubility behavior of 1,5-diphenylpentan-3-amine is dictated by its molecular structure. Its two phenyl rings and pentane backbone create a large, non-polar surface area, making it highly hydrophobic (lipophilic). This is quantitatively described by its high predicted partition coefficient (LogP). Concurrently, the secondary amine group provides a handle for pH-dependent solubility modification.

PropertyValue / EstimateImplication for Aqueous Solubility
Molecular Formula C₁₇H₂₁N-
Molecular Weight 239.36 g/mol -
Predicted XlogP 4.0[2]Indicates very high hydrophobicity and predicts poor water solubility.
Estimated pKa ~10-11The secondary amine is basic. At pH < pKa, it becomes protonated (R₂NH₂⁺), which significantly increases its aqueous solubility.
Section 2: Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate when I dilute my DMSO stock into aqueous buffer or media? A1: This is a classic phenomenon known as "solvent shock" or precipitation upon dilution. 1,5-diphenylpentan-3-amine is highly soluble in a pure organic solvent like Dimethyl Sulfoxide (DMSO), but when this stock is rapidly introduced into an aqueous environment, the DMSO disperses, and the compound is forced into contact with water.[3] Its intrinsic hydrophobicity causes it to crash out of the solution, as its concentration exceeds its thermodynamic solubility limit in the final aqueous/DMSO mixture.[4][5]

Q2: What is the maximum concentration of DMSO I can safely use in my assay? A2: This is highly dependent on the assay system, especially for cell-based assays. As a general rule, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid solvent-induced artifacts or cytotoxicity.[6][7] However, some cell lines or targets may be more sensitive. It is imperative to run a solvent tolerance control experiment to determine the highest permissible DMSO concentration that does not affect the biological readout.[6][8]

Q3: I observed a cloudy solution after dilution. Can I just sonicate it until it's clear? A3: While sonication can break up large precipitates into a finer suspension, it often does not create a true thermodynamic solution. This can lead to highly variable and non-reproducible results, as the effective concentration of the dissolved, biologically active compound is unknown and inconsistent. Relying on sonication is not a robust solution.

Q4: How should I prepare and store my stock solution of 1,5-diphenylpentan-3-amine? A4: Proper handling is critical to prevent issues before they start.[1] Use high-purity, anhydrous DMSO.[5] For long-term storage, prepare single-use aliquots in amber vials to avoid repeated freeze-thaw cycles and protect the compound from light. Store these aliquots at -20°C or, preferably, -80°C.[7] Before opening a vial, always allow it to equilibrate to room temperature to prevent atmospheric water from condensing into the DMSO stock, which can decrease the compound's solubility over time.

Section 3: Troubleshooting Workflow & Step-by-Step Protocols

A systematic approach is key to efficiently solving solubility issues. The following workflow provides a logical progression from simple adjustments to more advanced formulation strategies.

Caption: Troubleshooting workflow for solubility enhancement.

Protocol 3.1: Optimizing Stock Solution Preparation and Dilution

The most common source of precipitation is improper dilution technique. This protocol minimizes solvent shock.

Materials:

  • 1,5-diphenylpentan-3-amine (solid)

  • Anhydrous DMSO

  • Aqueous assay buffer (e.g., PBS, TRIS)

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare High-Concentration Stock: Dissolve 1,5-diphenylpentan-3-amine in 100% anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved. This is your primary stock.

  • Intermediate Dilution (Optional but Recommended): Perform a 1:10 serial dilution of your primary stock into 100% DMSO. This step makes subsequent dilutions into aqueous buffer more manageable and less prone to precipitation.

  • Final Aqueous Dilution: a. Dispense the final volume of aqueous buffer into a tube. b. Place the tube on a vortex mixer set to a medium speed. c. While the buffer is vortexing, add the required volume of the DMSO stock solution drop-by-drop directly into the vortex. This rapid, turbulent mixing is critical for preventing localized high concentrations that lead to precipitation. d. Continue vortexing for an additional 10-15 seconds.

  • Visual Inspection: Visually inspect the solution against a dark background for any signs of cloudiness or precipitate. If the solution is not perfectly clear, do not proceed with the experiment.

Protocol 3.2: Strategy 1 - pH Adjustment

This method leverages the basic amine group to increase solubility through protonation. This is often the most effective and least disruptive method for amine-containing compounds.

Causality: The Henderson-Hasselbalch equation dictates that at a pH below the compound's pKa, the protonated, charged form (R₂NH₂⁺) will predominate. This charged species is significantly more soluble in polar solvents like water than the neutral form.

Materials:

  • DMSO stock solution of 1,5-diphenylpentan-3-amine

  • Assay buffer adjusted to a pH of 5.0-6.5 (e.g., MES or citrate buffer). Crucially, confirm your biological system/assay is stable and functional at this lower pH.

Procedure:

  • Prepare a series of assay buffers with varying pH values (e.g., 7.4, 6.5, 6.0, 5.5).

  • Using the optimized dilution method from Protocol 3.1, add the DMSO stock to each buffer.

  • Observe the highest concentration that remains soluble at each pH.

  • Select the lowest pH that provides the required solubility and is compatible with your assay. Remember to include a pH-matched vehicle control in your experiment.

Protocol 3.3: Strategy 2 - Using Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[9]

Causality: Co-solvents like PEG400 or propylene glycol act as a "bridge" between the hydrophobic compound and the aqueous buffer, creating a more favorable environment for the compound to remain dissolved.

Co-solventTypical Final Conc.Considerations
Ethanol 1-5%Can have biological effects; potential for evaporation.[10]
Propylene Glycol (PG) 1-10%Generally well-tolerated but can be viscous.[10]
Polyethylene Glycol 400 (PEG400) 1-20%Good solubilizer, low toxicity, but can affect protein interactions.[11]

Protocol (Example using PEG400):

  • Prepare a mixed solvent system. For a final solution with 10% PEG400 and 0.5% DMSO, prepare a stock of your compound in a 20:1 mixture of PEG400:DMSO.

  • Alternatively, prepare a high-concentration stock in pure DMSO.

  • In a separate tube, mix the required volumes of PEG400 and aqueous buffer.

  • Using the vortexing method (Protocol 3.1), slowly add the DMSO stock to the PEG400/buffer mixture. This gradual reduction in solvent polarity is often more effective than direct dilution into buffer alone.

  • Crucially, run a vehicle control containing the exact same final concentrations of all solvents (e.g., 10% PEG400, 0.5% DMSO in buffer) to account for any effects of the solvent system on the assay. [12][13]

Protocol 3.4: Strategy 3 - Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic "guest" molecules, like 1,5-diphenylpentan-3-amine, forming an inclusion complex that is water-soluble.[14][15][16]

G cluster_0 Mechanism of Cyclodextrin Solubilization compound Hydrophobic Compound plus + compound->plus cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Soluble Inclusion Complex cd->complex Encapsulation water Aqueous Solution plus->cd

Caption: Cyclodextrin encapsulation of a hydrophobic molecule.

Comparison of Common Cyclodextrins:

Cyclodextrin TypeCavity SizeBest For
α-Cyclodextrin SmallSmall molecules, linear side chains
β-Cyclodextrin (β-CD) MediumAromatic rings (good fit for phenyl groups)
Hydroxypropyl-β-CD (HP-β-CD) MediumAromatic rings; has much higher aqueous solubility and lower toxicity than parent β-CD. Often the best starting point. [15]
γ-Cyclodextrin LargeLarger molecules, steroids

Protocol (using HP-β-CD):

  • Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your assay buffer (e.g., 10-40% w/v). Gentle warming (to 30-40°C) may be required to fully dissolve the cyclodextrin. Cool to room temperature before use.

  • Add Compound: Add your high-concentration DMSO stock of 1,5-diphenylpentan-3-amine directly to the HP-β-CD solution. The volume of DMSO added should be minimal (e.g., 1-2% of the total volume).

  • Equilibrate: Cap the vial and shake or vortex at room temperature for at least 1-2 hours to allow for the formation of the inclusion complex. The solution should become clear. This is now your concentrated, water-soluble stock.

  • Final Dilution: This cyclodextrin-complexed stock can now be diluted directly into the final assay buffer as needed.

  • Vehicle Control: The experimental vehicle control must contain the same final concentration of HP-β-CD and DMSO as the test wells.

References
  • Stella, V.J., & He, Q. (2008). Cyclodextrins. Toxicologic Pathology, 36(1), 30-42. [Link]

  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1149. [Link]

  • Jacob, S., & Nair, A.B. (2016). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College of Pharmacy (Touro Scholar). [Link]

  • CycloLab. (2025). How can cyclodextrins enhance solubility? CarboHydrate Chronicles S2E8. [Link]

  • Box, K.J., & Comer, J.E.A. (n.d.). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Huddersfield Repository. [Link]

  • Davis, M.E., & Brewster, M.E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3, 1023-1035. [Link]

  • Tanneberger, K., Rico Rico, A., Kramer, N.I., & Schirmer, K. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science & Technology, 44(12), 4775-4781. [Link]

  • Kramer, N.I., et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. PubMed. [Link]

  • Casey, W. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. [Link]

  • Cheng, E.C., et al. (2011). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of Biomolecular Screening, 16(1), 43-50. [Link]

  • Hansen, L.L., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 64(3), 241-246. [Link]

  • Valenta, C., & Auner, B.G. (2004). The use of bolalipids as solubilizing agents for poorly soluble drugs. Journal of Pharmaceutical Sciences, 93(6), 1585-1593. [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research in Pharmaceutical Sciences, 9(3), 179-184. [Link]

  • Yuliani, S.H., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]

  • Di, L., & Kerns, E.H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Current Drug Discovery Technologies, 3(3), 143-152. [Link]

  • Papaneophytou, C.P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecular BioSystems, 8(7), 1957-1965. [Link]

  • NextSDS. (n.d.). 1,5-diphenylpentan-3-amine — Chemical Substance Information. NextSDS. [Link]

  • Kumar, S., & Bhargava, D. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 26(15), 4477. [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate Q&A. [Link]

  • Singh, A., et al. (2020). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 12(8), 775. [Link]

  • Kumar, A., Sahoo, S.K. (2018). Effective formulation strategies for poorly water soluble drugs. ResearchGate. [Link]

  • Al-Ghananeem, A.M., & Malkawi, A.H. (2007). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • PubChemLite. (n.d.). 1,5-diphenylpentan-3-amine (C17H21N). PubChemLite. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Utrecht University. (n.d.). Preparation stock solution solid compound(s). Utrecht University Protocol. [Link]

  • PubChem. (n.d.). 1,5-Diphenylpentan-3-one. PubChem. [Link]

  • American Elements. (n.d.). 1,5-diphenylpentan-3-one. American Elements. [Link]

  • University of Wisconsin-Madison. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Organic Chemistry Data. [Link]

  • ResearchGate. (2018). pKa values of amine ligands. ResearchGate. [Link]

  • ResearchGate. (2015). Solubility Determination of 1,5-Naphthalenediamine and 1,8-Naphthalenediamine in Different Solvents and Mixing Properties of Solutions. ResearchGate. [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. University of California, Riverside. [Link]

  • PubChem. (n.d.). 1,5-Diphenylpent-1-en-3-one. PubChem. [Link]

Sources

Troubleshooting

Optimizing reductive amination conditions for 1,5-diphenylpentan-3-amine production

Technical Support Center: Optimizing Reductive Amination for 1,5-Diphenylpentan-3-amine Executive Overview The synthesis of 1,5-diphenylpentan-3-amine from 1,5-diphenylpentan-3-one via reductive amination is a foundation...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reductive Amination for 1,5-Diphenylpentan-3-amine

Executive Overview

The synthesis of 1,5-diphenylpentan-3-amine from 1,5-diphenylpentan-3-one via reductive amination is a foundational transformation in the development of bioactive arylalkylamines. While direct alkylation of ammonia with alkyl halides is notoriously difficult to control and inevitably results in over-alkylation[1], reductive amination offers a targeted, chemoselective pathway[2].

This technical guide provides validated protocols, mechanistic troubleshooting, and quantitative parameters to ensure high-yield, high-purity production of the target primary amine.

Mechanistic Workflow & Causality

The reaction proceeds via the condensation of 1,5-diphenylpentan-3-one with an ammonia source to form a transient iminium intermediate. This intermediate is subsequently trapped and reduced by a mild hydride source to yield the primary amine[3].

Workflow K 1,5-Diphenylpentan-3-one I Iminium Intermediate K->I Condensation (pH 4-6) N Ammonium Acetate (10 equiv) N->I NH3 Source A 1,5-Diphenylpentan-3-amine I->A Reduction R Hydride Source (STAB or NaBH3CN) R->A Hydride Transfer

Workflow of the reductive amination process from ketone to primary amine.

Quantitative Reagent Comparison

Selecting the correct reducing agent is the most critical variable in optimizing this reaction. The table below synthesizes the operational parameters for the three most common reductive amination strategies[2],[3],.

ParameterBorch Reduction (NaBH₃CN)STAB Reduction (NaBH(OAc)₃)Catalytic Hydrogenation
Reducing Agent NaBH₃CN (1.0 – 2.0 equiv)NaBH(OAc)₃ (1.3 – 1.6 equiv)H₂ Gas (1 – 50 atm) + Metal Catalyst
Ammonia Source NH₄OAc (10 equiv)NH₄OAc (10 equiv)NH₃ (gas) or NH₄OAc
Preferred Solvent Methanol (Protic)1,2-Dichloroethane (Aprotic)Methanol, tert-Butanol
Optimal pH 4.0 – 6.05.0 – 6.0 (Acetic Acid catalyst)Neutral to slightly acidic
Typical Yield 70% – 85%80% – 96%Variable (Prone to over-alkylation)
Toxicity / Safety High (Generates HCN at low pH)Low (Acetate byproducts)Moderate (Pyrophoric catalysts)

Standard Operating Procedure (SOP): One-Pot Reductive Amination using STAB

This protocol utilizes Sodium Triacetoxyborohydride (STAB), which is favored over Sodium Cyanoborohydride (NaBH₃CN) due to its superior safety profile (no cyanide gas generation) and excellent chemoselectivity for iminium ions over ketones[4],[5].

Step 1: Reaction Setup In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,5-diphenylpentan-3-one (1.0 equivalent, e.g., 10 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration. Causality: STAB degrades in protic solvents like methanol; aprotic DCE ensures reagent stability and accelerates the reaction[4],[6].

Step 2: Amine Introduction Add ammonium acetate (10.0 equivalents, 100 mmol) to the solution. Causality: A 10-fold excess of the ammonia source is critical to kinetically favor the formation of the primary imine and suppress the nucleophilic attack of the newly formed 1,5-diphenylpentan-3-amine on unreacted ketone[2].

Step 3: Acidification Add glacial acetic acid (1.0 - 2.0 equivalents) to adjust the apparent pH to approximately 5. Causality: The acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity to accelerate imine formation. It also protonates the resulting imine to form the highly reactive iminium ion[7].

Self-Validation Checkpoint: Before adding the hydride source, extract a 50 µL aliquot, quench with NaHCO₃, and analyze via LC-MS. You should observe the mass of the imine intermediate (m/z [M+H]⁺ ≈ 238.1) and the disappearance of the ketone (m/z [M+H]⁺ ≈ 239.1). Do not proceed until ketone conversion is >90%.

Step 4: Hydride Addition Cool the mixture to 0 °C. Portion-wise, add STAB (1.5 equivalents, 15 mmol). Causality: STAB is a mild reducing agent due to the electron-withdrawing steric bulk of its acetoxy groups. It selectively reduces the protonated iminium ion much faster than the starting ketone, preventing the formation of 1,5-diphenylpentan-3-ol[7],[5].

Step 5: Workup & Purification Allow the reaction to warm to room temperature and stir under an inert atmosphere for 12–24 hours. Quench carefully with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and purify via flash column chromatography (DCM:MeOH with 1% Et₃N).

Troubleshooting Guide & FAQs

Q1: Why am I seeing significant formation of 1,5-diphenylpentan-3-ol (alcohol byproduct)? Causality: This occurs when the reduction rate of the ketone outpaces imine formation. While reagents like NaBH₃CN and STAB are selective for iminium ions, high acidity (pH < 4) can protonate the ketone, increasing its electrophilicity and leading to direct premature reduction to the alcohol[3]. Solution: Maintain a strict pH of 4–6 using an ammonium acetate/acetic acid buffer system. If the problem persists, employ a stepwise protocol: pre-form the imine using a dehydrating agent (e.g., molecular sieves or Ti(O-iPr)₄) for 4 hours before introducing the hydride source[4].

Q2: How do I suppress over-alkylation to secondary or tertiary amines? Causality: The newly formed primary amine (1,5-diphenylpentan-3-amine) is more nucleophilic than the ammonia source. It competitively attacks unreacted 1,5-diphenylpentan-3-one, forming a secondary iminium ion that reduces to a secondary amine[1]. Solution: Use a massive stoichiometric excess of the ammonia source (10 equivalents of ammonium acetate). The high concentration of ammonia kinetically outcompetes the primary amine for the ketone[2].

Q3: Should I use Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB)? Causality: NaBH₃CN is highly stable in protic solvents (like MeOH) and requires a pH of ~4-6 to activate the imine[3]. However, it generates highly toxic cyanide byproducts. STAB is milder, highly selective for iminium ions, and avoids cyanide toxicity, but it degrades in methanol and must be used in aprotic solvents like DCE[4],[5]. Solution: For standard bench-scale synthesis, STAB in DCE with acetic acid is preferred for its safety, higher yields, and fewer side products[6]. If solubility issues force the use of methanol, NaBH₃CN is mandatory.

Reaction Pathway & Pitfalls Visualization

Understanding the competing kinetic pathways is essential for diagnosing reaction failures.

Mechanism Ketone 1,5-Diphenylpentan-3-one Imine Protonated Iminium Ion Ketone->Imine NH4OAc, H+ Alcohol 1,5-Diphenylpentan-3-ol (Side Product) Ketone->Alcohol Premature Reduction (pH < 4) PriAmine 1,5-Diphenylpentan-3-amine (Target Product) Imine->PriAmine Selective Reduction (STAB/NaBH3CN) SecAmine Secondary Amine (Over-alkylation) PriAmine->SecAmine Reacts with Ketone (Low NH4OAc)

Mechanistic pathways showing target primary amine formation versus side reactions.

References

  • Source: ResearchGate / J. Org. Chem.
  • Title: Myers Chem 115: Reduction with Sodium Triacetoxyborohydride Source: Harvard University URL
  • Title: Sodium triacetoxyborohydride Source: Organic Chemistry Portal URL
  • Title: Sodium Triacetoxyborohydride Source: Sigma-Aldrich URL
  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Title: Borch Reductive Amination Source: Alfa Chemistry URL
  • Title: Synthesis of Branched Primary Amines: An In-depth Technical Guide Source: Benchchem URL
  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL

Sources

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Technical Support Center: Overcoming Steric Hindrance in 1,5-Diphenylpentan-3-amine Couplings

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the functionalization of sterically congested amines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the functionalization of sterically congested amines. 1,5-diphenylpentan-3-amine presents a unique synthetic hurdle: its central primary amine is flanked by two bulky phenethyl groups, creating an effectively α,α -disubstituted-like steric environment. This congestion severely impedes standard nucleophilic attack trajectories, leading to stalled reactions, low yields, and competitive side-product formation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to successfully execute amide couplings and Buchwald-Hartwig aminations with this challenging substrate.

Part 1: Troubleshooting Guide & FAQs

Amide Coupling Challenges

Q1: Why am I getting <20% yield when coupling 1,5-diphenylpentan-3-amine using standard EDC/HOBt conditions? A: The causality lies in the transition state geometry. EDC/HOBt generates an active OBt-ester that requires a relatively unhindered approach angle for the incoming amine. The two phenethyl arms of 1,5-diphenylpentan-3-amine block this trajectory. To overcome this, you must increase the electrophilicity of the activated acid. Switching to uronium-based reagents like HATU or COMU incorporates a 7-aza group (in the case of HATU) which provides a neighboring group effect—a hydrogen bond that pre-organizes the hindered amine and accelerates nucleophilic attack, lowering the activation energy barrier 1.

Q2: I switched to EEDQ to avoid uronium salts, but my LC-MS shows a mass corresponding to a carbamate. What happened? A: This is a classic chemoselectivity issue. EEDQ and IIDQ activate the carboxylic acid via a mixed anhydride. However, because the nucleophilic attack on the sterically hindered mixed anhydride is exceptionally slow, the amine competitively attacks the reagent itself, leading to ethyl or isobutyl carbamate capping 1. To prevent this, use bis(trichloromethyl) carbonate (BTC, triphosgene) or generate an in-situ acyl fluoride. Acyl fluorides are highly resistant to hydrolysis but exceptionally reactive toward bulky amines due to the small atomic radius of fluorine, which minimizes steric clashes during the addition-elimination step 2.

Buchwald-Hartwig C-N Cross-Coupling Challenges

Q3: My Buchwald-Hartwig amination of 1,5-diphenylpentan-3-amine with aryl chlorides is stalling at the intermediate stage. I'm using Pd2(dba)3 and BINAP. How can I drive the reaction to completion? A: Bidentate ligands like BINAP form tight, highly coordinated palladium complexes that struggle to accommodate bulky amines during the coordination and reductive elimination steps. You need a bulky, electron-rich monodentate biaryl phosphine ligand. Precatalysts like BrettPhos Pd G3 or (tBu)PhCPhos Pd G3 are specifically engineered for hindered primary amines 3. The immense steric bulk of the ligand (specifically the isopropyl and methoxy groups on the biaryl backbone) forces the palladium center into a low-coordinate state and physically "pushes" the aryl and amine groups together, accelerating the rate-limiting reductive elimination step .

Part 2: Data Presentation

To guide your reagent selection, we have summarized quantitative screening data for 1,5-diphenylpentan-3-amine functionalization based on established literature baselines for hindered primary amines.

Table 1: Amide Coupling Reagent Efficacy for 1,5-Diphenylpentan-3-amine
Coupling ReagentAdditiveSolventConversion (%)Primary Observation / Byproduct
EDC/HOBt DIPEADMF< 20%Unreacted amine; slow kinetics
HATU DIPEADMF85%Clean conversion; trace guanidinylation
COMU DIPEADMF82%Clean conversion; oxyma byproduct
EEDQ NoneToluene30%Significant ethyl carbamate capping
BTC (Triphosgene) CollidineTHF92%Excellent chemoselectivity; no capping
Table 2: Pd-Precatalyst Performance for C-N Cross-Coupling (Aryl Chlorides)
Precatalyst SystemLigand ClassBaseYield (%)Selectivity (Mono:Bis)
Pd2(dba)3 / BINAP Bidentate DiarylNaOtBu< 10%N/A (Stalled at oxidative addition)
RuPhos Pd G2 BiarylphosphineLHMDS45%80:20 (Competitive bis-arylation)
BrettPhos Pd G3 BiarylphosphineNaOtBu88%> 99:1
(tBu)PhCPhos Pd G3 BiarylphosphineNaOtBu95%> 99:1 (Optimal for hindered amines)

Part 3: Mandatory Visualization

AmideCoupling Start 1,5-diphenylpentan-3-amine Coupling Reaction Check Is the electrophile highly hindered? Start->Check Standard HATU or COMU + DIPEA in DMF Check->Standard No Hindered BTC (Triphosgene) or Acyl Fluoride Check->Hindered Yes Analyze LC-MS Analysis Standard->Analyze Hindered->Analyze Success Desired Amide >80% Yield Analyze->Success High Conversion Fail Carbamate Capping or Low Conversion Analyze->Fail Side Reactions Optimize Switch to BTC or Increase Temp Fail->Optimize Optimize->Analyze

Workflow for selecting amide coupling reagents for sterically hindered amines.

BHCycle Pd0 Pd(0)-tBuBrettPhos Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd AmineCoord Amine Coordination (1,5-diphenylpentan-3-amine) OxAdd->AmineCoord Deprot Deprotonation (Base: NaOtBu) AmineCoord->Deprot RedElim Reductive Elimination (Sterically driven) Deprot->RedElim RedElim->Pd0 Catalyst Regeneration Product C-N Coupled Product RedElim->Product

Buchwald-Hartwig catalytic cycle emphasizing sterically driven reductive elimination.

Part 4: Experimental Protocols

Protocol A: High-Efficiency Amide Coupling using HATU

Self-Validating Step: The reaction mixture should transition from a suspension to a clear solution upon the addition of DIPEA, visually confirming the formation of the active HOAt ester.

  • Preparation: In an oven-dried 20 mL vial equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 mmol) and HATU (1.1 mmol) in anhydrous DMF (5.0 mL).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 mmol) dropwise. Stir the mixture at room temperature for 10 minutes to ensure complete formation of the active ester.

  • Coupling: Add 1,5-diphenylpentan-3-amine (1.0 mmol) in a single portion.

  • Heating: Due to the steric hindrance of the phenethyl groups, elevate the reaction temperature to 45°C using a heating block. Stir for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO3 (10 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: Buchwald-Hartwig Amination using (tBu)PhCPhos Pd G3

Self-Validating Step: The generation of the active Pd(0) species is visually confirmed by a rapid color change from yellow/orange to deep red/brown upon heating.

  • Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the aryl chloride (1.0 mmol), 1,5-diphenylpentan-3-amine (1.2 mmol), (tBu)PhCPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), and sodium tert-butoxide (NaOtBu, 1.5 mmol).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (4.0 mL). Seal the tube with a Teflon screw cap and remove it from the glovebox.

  • Reaction: Place the tube in a pre-heated oil bath at 90°C. Stir vigorously for 4-6 hours. Monitor the color change to deep red, confirming catalyst activation.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional EtOAc (10 mL).

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the mono-arylated product.

References

  • DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. ACS Omega.[Link]

  • Synthesis of Secondary Amides from Thiocarbamates. Organic Letters.[Link]

  • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society.[Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Optimization for 1,5-Diphenylpentan-3-amine

From the Desk of the Senior Application Scientist Welcome to our dedicated technical guide for the analysis of 1,5-diphenylpentan-3-amine. As a secondary amine with significant hydrophobic character, this compound presen...

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Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical guide for the analysis of 1,5-diphenylpentan-3-amine. As a secondary amine with significant hydrophobic character, this compound presents a classic challenge in reversed-phase HPLC: achieving sharp, symmetrical peaks with stable retention times. The primary issue arises from the interaction between the basic amine group and residual silanols on the silica-based stationary phase, leading to peak tailing and poor reproducibility[1][2].

This guide is structured to provide you not just with protocols, but with the underlying scientific principles to empower you to troubleshoot and optimize your methods effectively. We will address common questions, provide in-depth troubleshooting logic, and equip you with a robust starting method.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered during the development of an HPLC method for 1,5-diphenylpentan-3-amine.

Q1: What are the critical physicochemical properties of 1,5-diphenylpentan-3-amine that influence HPLC method development?

A1: Understanding the analyte is the first step. For 1,5-diphenylpentan-3-amine (C₁₇H₂₁N), the key properties are:

  • Basicity: It contains a secondary amine functional group. In solution, this group can be protonated (R₂NH₂⁺). This basicity is the primary cause of challenging interactions with the HPLC column[3].

  • Hydrophobicity: The molecule has a predicted XlogP of 4.0, indicating it is quite non-polar[4]. This high hydrophobicity makes it ideally suited for retention on reversed-phase columns like C18 or C8[5].

  • UV Absorbance: The presence of two phenyl rings results in UV absorbance, which is necessary for detection with a DAD or UV-Vis detector. The absorbance maxima are typically found in the 254-265 nm range, corresponding to the π → π* electronic transitions of the benzene rings.

Q2: My chromatogram for 1,5-diphenylpentan-3-amine shows a symmetrical peak, but the retention time is decreasing with every injection. What is the likely cause?

A2: A steady decrease in retention time, especially in the early stages of using a new column or mobile phase, almost always points to insufficient column equilibration. The stationary phase needs time to fully equilibrate with the mobile phase to ensure a stable chemical environment. For reversed-phase chromatography, we recommend flushing the column with the initial mobile phase conditions for at least 15-20 column volumes before the first injection. If the problem persists, consider other factors like a slow leak in the system or gradual changes in mobile phase composition due to the evaporation of a volatile organic component[6][7].

Q3: Why is the peak for my basic compound, 1,5-diphenylpentan-3-amine, tailing so severely?

A3: This is the most common issue for basic analytes. The cause is secondary ionic interactions between the protonated amine analyte and deprotonated (ionized) residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase[2][8]. This interaction is strong and kinetically slow compared to the primary hydrophobic interaction, causing a portion of the analyte molecules to lag behind as they travel through the column, resulting in a "tail"[3].

Q4: How can I eliminate peak tailing for 1,5-diphenylpentan-3-amine?

A4: You have two primary tools to combat tailing: the mobile phase and the column itself.

  • Mobile Phase pH Adjustment: The most effective strategy is to lower the pH of the mobile phase to a value of 3 or below[2][3]. At this low pH, the residual silanol groups are fully protonated (Si-OH) and thus electrically neutral. This eliminates the strong ionic interaction, leaving only the desired hydrophobic interaction and resulting in sharp, symmetrical peaks.

  • Column Selection: Modern HPLC columns are designed to minimize these secondary effects. Always choose a column made from high-purity, Type B silica with low silanol activity. Furthermore, select a column that is robustly "end-capped," a process that chemically derivatizes most of the residual silanols to make them inert[8].

Q5: My retention time is too short to get good separation from other impurities. How do I increase it?

A5: In reversed-phase HPLC, retention is primarily controlled by the strength of the mobile phase. To increase the retention time of a hydrophobic compound like 1,5-diphenylpentan-3-amine, you need to decrease the overall solvent strength. This is achieved by reducing the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase[9]. A good rule of thumb is that a 10% decrease in organic solvent concentration can lead to a 2- to 3-fold increase in retention time.

Section 2: In-Depth Troubleshooting Guide

This guide provides a structured approach to resolving more complex issues you may encounter.

IssueCommon CausesRecommended Actions & Scientific Rationale
Retention Time Drifting 1. Column Temperature Fluctuations: Even a 1°C change can alter retention time by 1-2%[6]. 2. Mobile Phase Instability: Inconsistent manual mixing, evaporation of volatile solvents, or ingress of CO₂ changing the pH of unbuffered solutions[9][10]. 3. Insufficient Column Equilibration: The column chemistry is not stable before injection.1. Use a Thermostatted Column Compartment: Set the temperature to slightly above ambient (e.g., 30-35°C) for active and stable temperature control. 2. Prepare Fresh Mobile Phase Daily: Premix solvents by volume or weight for accuracy and degas thoroughly. Keep mobile phase bottles capped. Use a buffer to maintain a stable pH[6][11]. 3. Implement a Sufficient Equilibration Period: Before starting a sequence, run the mobile phase through the column for at least 15-20 column volumes.
Poor Peak Shape (Tailing) 1. Silanol Interactions: The primary cause for basic compounds[2][3]. 2. Column Overload: Injecting too much sample mass saturates the stationary phase. 3. Sample Solvent Mismatch: Dissolving the sample in a solvent much stronger than the mobile phase can distort the peak.1. Lower Mobile Phase pH: Add an acidifier like 0.1% formic acid or 0.1% phosphoric acid to bring the pH below 3. This neutralizes silanol groups[2]. 2. Reduce Injection Volume/Concentration: Perform a dilution series of your sample to find the optimal concentration that does not cause peak distortion. 3. Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is needed for solubility, inject the smallest possible volume.
Split or Shouldered Peaks 1. Contamination at Column Inlet: Particulate matter or strongly retained impurities from the sample can block the inlet frit, causing poor peak shape. 2. Column Void or Channeling: A void has formed at the head of the column due to pressure shocks or degradation. 3. Co-eluting Impurity: An impurity is eluting very close to your main peak.1. Use a Guard Column and Filter Samples: A guard column protects the analytical column. Always filter samples through a 0.22 or 0.45 µm filter before injection. 2. Reverse Flush the Column: Disconnect the column from the detector and flush it in the reverse direction with a strong solvent. If this doesn't work, the column may need to be replaced. 3. Optimize Selectivity: Change the organic modifier (e.g., from acetonitrile to methanol), adjust the pH, or try a column with a different stationary phase (e.g., a Phenyl or RP-Amide column) to alter the elution order[11][12].
Troubleshooting Logic for Peak Tailing

The following diagram illustrates the decision-making process when encountering peak tailing for 1,5-diphenylpentan-3-amine.

G start Peak Tailing Observed check_ph Is Mobile Phase pH <= 3? start->check_ph check_column Using a high-purity, end-capped column? check_ph->check_column Yes lower_ph Action: Lower mobile phase pH with 0.1% Formic or Phosphoric Acid. check_ph->lower_ph No change_column Action: Switch to a modern, high-purity, end-capped C18 or C8 column. check_column->change_column No check_overload Is sample concentration too high? check_column->check_overload Yes end_good Peak Shape Improved lower_ph->end_good change_column->end_good reduce_conc Action: Reduce sample concentration or injection volume. check_overload->reduce_conc Yes end_bad Problem Persists: Consider alternative stationary phase (e.g., Phenyl) or sample matrix effects. check_overload->end_bad No reduce_conc->end_good G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation a 1. Define Analyte Properties (logP, pKa, UV Spectra) b 2. Select Initial Column (e.g., C18 for hydrophobic analyte) a->b c 3. Select Mobile Phase (ACN/Water with low pH buffer) b->c d 4. Run Initial Gradient c->d e 5. Adjust Gradient Slope & Time (for resolution) d->e f 6. Fine-tune Organic % (for retention time) e->f g 7. Optimize Peak Shape (pH, column choice) f->g h 8. Assess Robustness (Vary pH, Temp, Flow Rate) g->h i 9. Confirm Linearity & Precision h->i

Sources

Optimization

Troubleshooting false positives in 1,5-diphenylpentan-3-amine efflux pump assays

A Guide for Researchers Using 1,5-Diphenylpentan-3-amine and Related Lipophilic Compounds Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals en...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers Using 1,5-Diphenylpentan-3-amine and Related Lipophilic Compounds

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering potential false positives in bacterial efflux pump inhibitor (EPI) assays, with a special focus on lipophilic compounds like 1,5-diphenylpentan-3-amine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to design robust experiments, correctly interpret your data, and confidently identify true EPI candidates.

Frequently Asked Questions (FAQs)
Q1: My screening assay identified 1,5-diphenylpentan-3-amine as a potent efflux pump inhibitor. What are the chances this is a false positive?

High-throughput screening (HTS) is a powerful tool for discovering new bioactive compounds, but it is also prone to generating false positives.[1] For lipophilic molecules like 1,5-diphenylpentan-3-amine, the probability of assay interference is significant. Common mechanisms of false positives include compound aggregation, intrinsic fluorescence or quenching, non-specific membrane disruption, and inherent antibacterial activity.[2][3] It is crucial to perform a series of validation assays before investing further resources.

Q2: What is the single most common reason for a "hit" like mine to be a false positive?

The most common mechanism of promiscuous, non-specific inhibition in HTS assays is compound aggregation.[1][4] Lipophilic compounds, particularly at micromolar concentrations typical for screening, can form colloidal aggregates in aqueous assay buffers.[5] These aggregates can sequester and partially denature proteins, including efflux pumps, leading to an apparent but non-specific inhibitory effect.[4][6] This behavior is heavily dependent on assay conditions and is notoriously difficult to predict.[1]

Q3: My assay uses a fluorescent substrate like ethidium bromide (EtBr). How can my test compound interfere with this?

Fluorescence-based assays are highly sensitive but susceptible to optical interference.[7] A compound can generate a false positive or a false negative in two primary ways:

  • Autofluorescence: The compound itself may fluoresce at the same excitation and emission wavelengths used to detect the probe (e.g., EtBr), leading to an artificially high signal that is misinterpreted as substrate accumulation.[8]

  • Quenching: The compound may absorb light at the excitation or emission wavelength of the fluorophore, reducing the detected signal and potentially masking true inhibitory activity (a false negative) or interfering in complex ways.[1][8]

Q4: Is it possible my compound isn't inhibiting the pump at all, but is just damaging the bacterial cells?

Absolutely. This is a critical distinction to make. A compound that damages the bacterial membrane will increase its permeability, allowing the fluorescent substrate to flood into the cell, mimicking the effect of pump inhibition.[3][9] Similarly, if the compound has intrinsic antibacterial activity that halts cell growth or kills the bacteria, the energy-dependent efflux process will cease, leading to substrate accumulation.[10][11] A true EPI will inhibit the pump without compromising membrane integrity or killing the cell at the effective concentration.

In-Depth Troubleshooting & Validation Workflow

This section provides a logical, step-by-step approach to de-risk your hit compound. The following workflow is designed to systematically eliminate the most common sources of false positives.

G cluster_0 Initial Screening & Hit Confirmation cluster_3 Level 3: Target-Specific Validation InitialHit Primary Screen Hit (e.g., 1,5-diphenylpentan-3-amine) DoseResponse Confirm with Dose-Response Curve InitialHit->DoseResponse AggregationTest Test for Aggregation (Detergent Counter-Screen) DoseResponse->AggregationTest If confirmed OpticalTest Check for Optical Interference (Autofluorescence/Quenching) AggregationTest->OpticalTest If passes (no aggregation) Aggregator Result: Aggregator (High-Risk False Positive) AggregationTest->Aggregator MICTest Determine Intrinsic Antibacterial Activity (MIC Assay) OpticalTest->MICTest If passes (no interference) Interferer Result: Optical Interference (Use Alternative Assay) OpticalTest->Interferer MembraneTest Assess Membrane Integrity (e.g., SYTOX Green Assay) MICTest->MembraneTest If passes (MIC >> EC50) Antibacterial Result: Antibacterial Agent (Not a specific EPI) MICTest->Antibacterial KnockoutTest Test in Efflux Pump Knockout/Overexpression Strains MembraneTest->KnockoutTest If passes (membrane intact) Membranolytic Result: Membrane Disruptor (Not a specific EPI) MembraneTest->Membranolytic ValidatedHit Validated EPI Hit KnockoutTest->ValidatedHit If activity is target-dependent NonTarget Result: Off-Target Effect (Re-evaluate mechanism) KnockoutTest->NonTarget

Caption: A logical workflow for troubleshooting and validating potential efflux pump inhibitors.

Q5: How do I perform an aggregation counter-screen for my compound?

Scientific Rationale: Colloid-forming compounds often show a steep dose-response curve and their activity is sensitive to the presence of non-ionic detergents.[2] The detergent helps to disperse the aggregates, thus abrogating the non-specific inhibitory effect. If the compound's activity is significantly reduced in the presence of a detergent like Triton X-100, it is highly likely an aggregator.[1][4]

Experimental Protocol: See Protocol 1: Detergent Counter-Screen for Compound Aggregation in the protocols section below.

Data Interpretation:

ObservationInterpretationConfidence
>10-fold increase in EC₅₀ with detergentCompound is a likely aggregator.High
2 to 10-fold increase in EC₅₀ with detergentCompound is a suspected aggregator.Medium
<2-fold change in EC₅₀ with detergentCompound is likely not an aggregator under these conditions.High
Q6: My compound, 1,5-diphenylpentan-3-amine, is not an aggregator. What's the next step to rule out assay interference?

Scientific Rationale: You must check for optical interference. Many organic molecules, especially those with aromatic rings like your compound, can absorb light and fluoresce.[8] This can directly interfere with fluorescence-based readouts common in efflux assays.[7]

Experimental Protocol: A simple protocol involves measuring the fluorescence of your compound in the assay buffer, both with and without the fluorescent substrate (e.g., EtBr), in the absence of cells.

  • Prepare serial dilutions of your compound in the assay buffer.

  • Add to a microplate.

  • Read the plate on a fluorometer using the same excitation/emission wavelengths as your main assay.

  • To check for quenching: Repeat the experiment but add the fluorescent substrate (at its working concentration) to all wells. A decrease in fluorescence in the presence of your compound indicates quenching.

Interpretation: If your compound shows significant fluorescence or quenching at its active concentration, your primary assay results are unreliable. Consider switching to a non-fluorescent method, such as a mass spectrometry-based assay that directly measures substrate efflux.[7]

Q7: I've ruled out aggregation and optical interference. How do I know if my compound is just a general antibacterial?

Scientific Rationale: An effective EPI should ideally potentiate the effects of an antibiotic without having strong antibacterial activity on its own.[10] If your compound inhibits bacterial growth at the same concentration it appears to inhibit efflux, the "inhibition" you're observing is likely just a consequence of cell death or metabolic shutdown.

Experimental Protocol: You must determine the Minimum Inhibitory Concentration (MIC) of your compound against the bacterial strain used in your efflux assay. See Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for a detailed method.

Interpretation: Compare the MIC value to the effective concentration (EC₅₀) from your efflux assay.

  • If MIC ≈ EC₅₀: The compound is likely acting as an antibacterial, and the observed efflux inhibition is a secondary, non-specific effect.

  • If MIC >> EC₅₀ (e.g., >8-fold higher): The compound is inhibiting efflux at sub-lethal concentrations, which is consistent with the profile of a true EPI.[11]

Q8: How can I differentiate between true efflux inhibition and non-specific membrane damage?

Scientific Rationale: The bacterial cell membrane is a critical barrier. Some compounds can disrupt this barrier, causing leakage and allowing assay substrates to enter the cell passively. This is a common artifact that can be mistaken for efflux inhibition.[3] A true EPI should not compromise membrane integrity.

G cluster_0 True Efflux Pump Inhibitor cluster_1 Membrane Disrupting Agent TrueEPI Cell Efflux Pump (Blocked by EPI) Substrate (Accumulates) TrueEPI:f2->TrueEPI:f1 Efflux Blocked Membrane1 Intact Membrane Disruptor Cell Efflux Pump (Active) Substrate (Enters via pores) Disruptor:f2->Disruptor:f0 Passive Influx Membrane2 Damaged Membrane

Caption: Differentiating a true EPI from a membrane-disrupting agent.

Experimental Protocol: Use a membrane-impermeable dye like SYTOX™ Green, which only fluoresces upon binding to nucleic acids inside cells with compromised membranes. See Protocol 3: Membrane Integrity Assay for a detailed method.

Interpretation: If your compound causes a significant increase in SYTOX™ Green fluorescence at or below its EC₅₀, it is likely acting as a membrane disruptor, and the results from your primary efflux assay are invalid.

Q9: My compound has passed all the counter-screens. How do I definitively prove it targets the efflux pump?

Scientific Rationale: The gold standard for validating an EPI is to demonstrate target-specific activity using genetic tools.[10][12] The effect of a true inhibitor should be dependent on the presence and expression level of its target pump.

Experimental Approach:

  • Knockout Strain (e.g., ΔacrB): Test your compound in a strain where the gene for the target efflux pump has been deleted. If your compound is a specific inhibitor of that pump, its effect should be greatly diminished or completely absent in the knockout strain compared to the wild-type.[12]

  • Overexpression Strain: Conversely, in a strain that overexpresses the target pump, the potentiation effect of your inhibitor (when combined with an antibiotic substrate of the pump) should be more pronounced than in the wild-type strain.[10]

Interpretation: A significant difference in compound activity between the wild-type, knockout, and/or overexpression strains provides strong evidence for on-target activity.

Detailed Experimental Protocols
Protocol 1: Detergent Counter-Screen for Compound Aggregation

Objective: To determine if the inhibitory activity of a test compound is dependent on the formation of aggregates.

Materials:

  • Test compound (e.g., 1,5-diphenylpentan-3-amine)

  • Assay buffer

  • Triton X-100 (10% stock solution)

  • Microplates

  • The same detection reagents used in the primary efflux pump assay

Procedure:

  • Prepare two sets of serial dilutions of the test compound in assay buffer.

  • To one set of dilutions, add Triton X-100 to a final concentration of 0.01% (v/v). To the other set, add an equivalent volume of water or buffer.

  • Incubate for 15 minutes at room temperature to allow for aggregate formation or dispersion.

  • Initiate the efflux pump assay as per your standard protocol for both sets of plates (with and without detergent).

  • Generate dose-response curves for both conditions and calculate the EC₅₀ values.

Reference: This protocol is adapted from the principles described in the NCBI Assay Guidance Manual.[4][6]

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the test compound that inhibits visible bacterial growth.

Materials:

  • Test compound

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Prepare a 2-fold serial dilution of the test compound in CAMHB directly in a 96-well plate (e.g., from 128 µg/mL down to 0.25 µg/mL).

  • Dilute the standardized bacterial inoculum 1:100 in CAMHB to achieve a final concentration of ~5 x 10⁵ CFU/mL.

  • Add the diluted bacterial suspension to each well containing the compound dilutions.

  • Include a positive control (bacteria in broth, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

Protocol 3: Membrane Integrity Assay

Objective: To assess whether the test compound compromises bacterial membrane integrity.

Materials:

  • Test compound

  • Bacterial strain of interest, washed and resuspended in PBS or similar buffer.

  • SYTOX™ Green nucleic acid stain (e.g., 5 mM stock in DMSO).

  • Polymyxin B (positive control for membrane disruption).

  • Black, clear-bottom 96-well microplates.

  • Fluorescence plate reader (Excitation ~485 nm, Emission ~520 nm).

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer in the microplate.

  • Add the bacterial suspension to each well.

  • Add SYTOX™ Green to all wells to a final concentration of 1-5 µM.

  • Include a positive control (cells + Polymyxin B) and a negative control (cells only).

  • Incubate the plate in the dark at room temperature for 15-30 minutes.

  • Measure the fluorescence. A significant increase in fluorescence indicates membrane damage.

Reference: This method is based on established protocols for assessing bacterial membrane permeability.[13]

References
  • Dahlin, J.L., Auld, D.S., & Inglese, J. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Thorne, N., Auld, D.S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]

  • Auld DS, Inglese J, Dahlin JL. (2017). Assay Interference by Aggregation. Assay Guidance Manual. [Link]

  • Lloyd, M. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]

  • Lage, H. (2014). Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux. Drug Target Review. [Link]

  • Ghanem, M. (2021). Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. Espace INRS. [Link]

  • Emery Pharma. (2013). Screening for Inhibitors of Bacterial Multidrug Efflux Pumps. Emery Pharma. [Link]

  • Al-Balaa, A., et al. (2024). Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance. Pharmaceutics, 16(2), 170. [Link]

  • Rankin, D., et al. (2015). A Mass Spectrometry-Based Assay for Improved Quantitative Measurements of Efflux Pump Inhibition. PLoS ONE, 10(5), e0124933. [Link]

  • Hajar, M., et al. (2023). In Silico Screening and Experimental Validation of Novel MexAB-OprM Efflux Pump Inhibitors of Pseudomonas aeruginosa. Microbial Drug Resistance. [Link]

  • Stavri, M., Piddock, L.J.V., & Gibbons, S. (2007). Bacterial efflux pump inhibitors from natural sources. Journal of Antimicrobial Chemotherapy, 59(6), 1247-1260. [Link]

  • Li, Z., et al. (2021). Inhibition of efflux pumps aids small-molecule probe-based fluorescence labeling and imaging in the Gram-negative bacterium Escherichia coli. RSC Chemical Biology, 2(6), 1573-1577. [Link]

  • Bohnert, J.A., et al. (2015). A Fluorescent Microplate Assay Quantifies Bacterial Efflux and Demonstrates Two Distinct Compound Binding Sites in AcrB. Antimicrobial Agents and Chemotherapy, 59(5), 2548-2555. [Link]

  • Kumar, S., et al. (2024). Inhibition of efflux pumps by FDA-approved drugs oxiconazole and sertaconazole restores antibiotic susceptibility in multidrug-resistant S. aureus. Antimicrobial Agents and Chemotherapy, 68(3), e01130-23. [Link]

  • Hajar, M., et al. (2025). In Silico Screening and Experimental Validation of Novel MexAB–OprM Efflux Pump Inhibitors of Pseudomonas aeruginosa. ResearchGate. [Link]

  • Kinana, A.D., et al. (2011). Evaluation of Multidrug Efflux Pump Inhibitors by a New Method Using Microfluidic Channels. PLoS ONE, 6(4), e18547. [Link]

  • Chen, Y.L., et al. (2020). Determination of Drug Efflux Pump Efficiency in Drug-Resistant Bacteria Using MALDI-TOF MS. Molecules, 25(19), 4426. [Link]

  • Hajar, M., et al. (2023). In Silico Screening and Experimental Validation of Novel MexAB-OprM Efflux Pump Inhibitors of Pseudomonas aeruginosa. Microbial Drug Resistance, 30(1), 1-10. [Link]

  • Al-Tel, T.H., et al. (2022). Drug Efflux Pump Inhibitors: A Promising Approach to Counter Multidrug Resistance in Gram-Negative Pathogens by Targeting AcrB Protein from AcrAB-TolC Multidrug Efflux Pump from Escherichia coli. Molecules, 27(18), 5873. [Link]

  • Anes, J., et al. (2015). A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps. Methods in Molecular Biology, 1292, 147-157. [Link]

  • Phatharodom, P., et al. (2023). A Novel and Quantitative Detection Assay (effluxR) for Identifying Efflux-Associated Resistance Genes Using Multiplex Digital PCR in Clinical Isolates of Pseudomonas aeruginosa. Diagnostics, 13(19), 3125. [Link]

  • Blair, J.M.A., et al. (2015). Flow Cytometric Analysis of Efflux by Dye Accumulation. Frontiers in Microbiology, 6, 11. [Link]

  • Bondin, M., & Shoemake, C. (2016). Design and Optimisation of Novel Efflux Pump Inhibitors Using P-Glycoprotein as a Target. Drug Designing: Open Access, 5(2). [Link]

  • Lee, S.H. (2017). What are possible sources of false positive fluorescent readings in EGFP assay? ResearchGate. [Link]

  • Abdali, N., et al. (2017). Importance of Real-Time Assays To Distinguish Multidrug Efflux Pump-Inhibiting and Outer Membrane-Destabilizing Activities in Escherichia coli. Antimicrobial Agents and Chemotherapy, 61(3), e02131-16. [Link]

  • Pall Corporation. (2022). Guidelines to Identify and Resolve False Positives in Lateral Flow Assays. YouTube. [Link]

  • Chen, Y., et al. (2024). Efflux pump knockout minimizes crosstalk and boosts response in transcription factor-based biosensors. Microbial Cell Factories, 23(1), 7. [Link]

  • Nikaido, H. (1996). The Challenge of Efflux-Mediated Antibiotic Resistance in Gram-Negative Bacteria. Clinical Infectious Diseases, 22(1), 136-145. [Link]

  • Kourtesi, C., et al. (2025). Identification of Compounds With Potential Dual Inhibitory Activity Against Drug Efflux Pumps in Resistant Cancer Cells and Bacteria: Protocol for a Systematic Review. JMIR Research Protocols, 14, e58145. [Link]

  • Lin, H.R., et al. (2024). Screening and Evaluation of Potential Efflux Pump Inhibitors with a Seaweed Compound Diphenylmethane-Scaffold against Drug-Resistant Escherichia coli. International Journal of Molecular Sciences, 25(13), 7277. [Link]

  • Abdali, N., et al. (2017). Importance of Real-Time Assays To Distinguish Multidrug Efflux Pump-Inhibiting and Outer Membrane-Destabilizing Activities in Escherichia coli. Antimicrobial Agents and Chemotherapy, 61(3). [Link]

  • Nikaido, H., & Pagès, J.M. (2012). Broad-specificity efflux pumps and their role in multidrug resistance of Gram-negative bacteria. FEMS Microbiology Reviews, 36(2), 340-363. [Link]

  • Auld, D.S., & Inglese, J. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,5-Diphenylpentan-3-one. PubChem. [Link]

  • Vamvakidès, A. (2002). [Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound]. Annales Pharmaceutiques Françaises, 60(6), 415-422. [Link]

  • ResearchGate. (n.d.). Effect of 1,5-diphenylpent-3-en-1-yne derivatives on superoxide anion... ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

Validation of 1,5-diphenylpentan-3-amine antibacterial potentiation in E. coli

Validation of 1,5-Diphenylpentan-3-Amine Derivatives for Antibacterial Potentiation in E. coli Gram-negative pathogens like Escherichia coli possess a formidable bipartite defense system: the outer membrane (OM) barrier...

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Author: BenchChem Technical Support Team. Date: March 2026

Validation of 1,5-Diphenylpentan-3-Amine Derivatives for Antibacterial Potentiation in E. coli

Gram-negative pathogens like Escherichia coli possess a formidable bipartite defense system: the outer membrane (OM) barrier and constitutively active efflux pumps (predominantly the AcrAB-TolC complex). Large-scaffold antibiotics, such as macrolides (e.g., clarithromycin), are highly effective against Gram-positive bacteria but are rendered largely impotent against E. coli due to these dual defenses.

As drug development professionals, our goal is not always to discover novel antibiotic classes, but often to rescue existing ones. Recent structural-activity relationship (SAR) studies have validated 1,5-diphenylpentan-3-amine derivatives as potent dual-action potentiators capable of dismantling these defenses[1]. This guide provides an objective comparison of these derivatives against standard reference compounds and details the self-validating experimental methodologies required to prove their efficacy.

Mechanistic Overview: Dual-Target Disruption

To successfully potentiate an antibiotic, a compound must either permeabilize the outer membrane to facilitate entry or inhibit the efflux pumps to prevent the expulsion of the drug[2]. The 1,5-diphenylpentan-3-amine scaffold—specifically its diaminopentamide (e.g., Compound 15) and desoxy triamine (e.g., Compound 16) derivatives—achieves both. By simultaneously disrupting the OM and blocking AcrAB-TolC, these compounds allow clarithromycin to accumulate intracellularly and bind to the bacterial ribosome[1][3].

Mechanism Abx Macrolide Antibiotic (Clarithromycin) OM Outer Membrane Barrier Abx->OM Poor Permeability Target Bacterial Ribosome (Intracellular Target) Abx->Target Binds & Inhibits OM->Target Entry Efflux AcrAB-TolC Efflux Pump Efflux->Abx Active Efflux Potentiator 1,5-diphenylpentan-3-amine Derivatives Potentiator->OM Permeabilizes Potentiator->Efflux Inhibits

Dual-action mechanism of 1,5-diphenylpentan-3-amine derivatives overriding E. coli defenses.

Comparative Efficacy Data

When evaluating potentiators, the gold standard reference is often PAβN (Phenylalanine-arginine beta-naphthylamide), a well-characterized efflux pump inhibitor. However, PAβN requires relatively high concentrations to achieve moderate potentiation and carries significant mammalian toxicity.

The table below summarizes the quantitative potentiation data of 1,5-diphenylpentan-3-amine derivatives against E. coli ATCC 25922. The intrinsic Minimum Inhibitory Concentration (MIC) of clarithromycin alone against this strain is 64 µg/mL[1].

CompoundStructure TypeIntrinsic MIC (µg/mL)Clarithromycin MIC (µg/mL) with PotentiatorFold Reduction
None (Control) N/AN/A641x
PAβN (Reference) Peptidomimetic>10016 (at 50 µg/mL)4x
Compound 15 Diaminopentamide>1004 (at 12.5 µg/mL)16x
Compound 16 Desoxy Triamine>1002 (at 12.5 µg/mL)32x

Data Synthesis: Compound 16 (a desoxy triamine derivative) demonstrates superior efficacy, achieving a 32-fold reduction in clarithromycin MIC at a concentration four times lower than the standard PAβN dose[1][4].

Experimental Validation Workflows

To ensure scientific integrity, every protocol must act as a self-validating system. As application scientists, we must rigorously decouple direct antibacterial toxicity from true potentiation, and independently verify both OM permeabilization and efflux inhibition.

Workflow Start Synthesize 1,5-diphenylpentan-3-amine Derivatives MIC Determine Intrinsic MIC (Broth Microdilution) Start->MIC Checkerboard Checkerboard Assay (Fixed Potentiator + Varying Abx) MIC->Checkerboard Select Sub-MIC NPN NPN Uptake Assay (Outer Membrane Permeability) Checkerboard->NPN Active Compounds EtBr EtBr Accumulation Assay (Efflux Pump Inhibition) Checkerboard->EtBr Active Compounds Tox Mammalian Cytotoxicity (HepG2 / Erythrocytes) NPN->Tox EtBr->Tox

Sequential experimental workflow for validating antibacterial potentiators in E. coli.

Protocol A: Checkerboard Synergy Assay (MIC Potentiation)

Causality Focus: We use a fixed, sub-inhibitory concentration of the potentiator (e.g., 12.5 µg/mL). If the potentiator concentration were too high, it would cause direct cell death, confounding the synergistic effect of the antibiotic.

  • Preparation: Prepare a 96-well microtiter plate with Mueller-Hinton Broth (MHB).

  • Antibiotic Gradient: Serially dilute clarithromycin along the x-axis (columns 1-10) from 128 µg/mL down to 0.25 µg/mL.

  • Potentiator Addition: Add the 1,5-diphenylpentan-3-amine derivative (e.g., Compound 16) at a fixed concentration of 12.5 µg/mL to all test wells.

  • Self-Validation Controls:

    • Column 11: Potentiator alone (12.5 µg/mL) + Bacteria (Ensures the potentiator isn't killing the bacteria directly).

    • Column 12: MHB + Bacteria (Growth control) and MHB alone (Sterility control).

  • Inoculation: Inoculate wells with E. coli ATCC 25922 to a final concentration of 5×105 CFU/mL.

  • Incubation & Readout: Incubate at 37°C for 18-20 hours. Determine the lowest concentration of clarithromycin that completely inhibits visible growth.

Protocol B: Outer Membrane Permeabilization (NPN Uptake Assay)

Causality Focus: 1-N-phenylnaphthylamine (NPN) is a lipophilic fluorescent probe. In aqueous environments, its quantum yield is negligible. However, when the outer membrane is destabilized by a permeabilizer, NPN partitions into the hydrophobic lipid bilayer, resulting in a measurable hyperfluorescent shift.

  • Cell Preparation: Grow E. coli to mid-log phase (OD600 ~0.5). Wash and resuspend cells in 5 mM HEPES buffer (pH 7.2) to an OD600 of 0.5.

  • Baseline Establishment: Add NPN to the cell suspension at a final concentration of 10 µM. Transfer 200 µL to a black 96-well plate. Monitor baseline fluorescence (Excitation: 350 nm, Emission: 420 nm) for 3 minutes.

  • Compound Addition: Inject the 1,5-diphenylpentan-3-amine derivative (12.5 µg/mL) into the test wells.

  • Self-Validation Controls: Inject Polymyxin B (a known membrane permeabilizer) into positive control wells, and HEPES buffer into negative control wells.

  • Kinetic Readout: Measure fluorescence continuously for 15 minutes. A sharp spike in fluorescence indicates successful OM permeabilization[3].

Protocol C: Efflux Pump Inhibition (Ethidium Bromide Accumulation Assay)

Causality Focus: Ethidium Bromide (EtBr) fluoresces strongly only when intercalated with intracellular DNA. Wild-type E. coli rapidly effluxes EtBr via AcrAB-TolC, keeping fluorescence low. An effective efflux pump inhibitor (EPI) blocks this expulsion, leading to intracellular EtBr accumulation and a dose-dependent increase in fluorescence.

  • Cell Preparation: Grow E. coli to mid-log phase. Wash and resuspend in Phosphate-Buffered Saline (PBS) containing 0.4% glucose (to energize the efflux pumps).

  • Dye Loading: Add EtBr to a final concentration of 2 µg/mL.

  • Compound Addition: Add the potentiator (Compound 16) at varying concentrations (3.125, 6.25, 12.5 µg/mL) to establish a dose-response relationship.

  • Self-Validation Controls: Use Carbonyl cyanide m-chlorophenylhydrazone (CCCP), a proton motive force uncoupler, as a positive control for complete efflux collapse. Use PBS as a negative control.

  • Kinetic Readout: Monitor fluorescence (Excitation: 530 nm, Emission: 600 nm) over 60 minutes. The rate of fluorescence increase directly correlates with the degree of efflux pump inhibition[2][4].

References

  • Blankson, G., Parhi, A. K., Kaul, M., Pilch, D. S., & LaVoie, E. J. (2019). "Structure-Activity Relationships of Potentiators of the Antibiotic Activity of Clarithromycin against Escherichia coli." European Journal of Medicinal Chemistry, 178, 30-38. Available at:[Link]

  • Blankson, G., Parhi, A. K., Kaul, M., Pilch, D. S., & LaVoie, E. J. (2019). "Advances in the structural studies of antibiotic potentiators against Escherichia coli." Bioorganic and Medicinal Chemistry, 27(15), 3254-3278. Available at:[Link]

Sources

Comparative

Structure-Activity Relationship (SAR) Comparison of 1,5-Diphenylpentan-3-amine Analogs as Antibiotic Potentiators

Executive Summary & Rationale Gram-negative bacteria, particularly Escherichia coli, exhibit formidable intrinsic resistance to large-scaffold antibiotics like macrolides (e.g., clarithromycin). This resistance is primar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Gram-negative bacteria, particularly Escherichia coli, exhibit formidable intrinsic resistance to large-scaffold antibiotics like macrolides (e.g., clarithromycin). This resistance is primarily driven by a synergistic defensive architecture: the lipopolysaccharide (LPS)-rich outer membrane (OM) restricts drug entry, while constitutively active resistance-nodulation-division (RND) efflux pumps (such as AcrAB-TolC) actively extrude the molecules that manage to cross the barrier[1][2].

To overcome this, small-molecule adjuvants—or potentiators—are deployed to resensitize pathogens. Among the most promising scaffolds are derivatives of 1,5-diphenylpentan-3-amine . This guide provides an objective, data-driven comparison of the structure-activity relationships (SAR) within this chemical class, contrasting amide linkages, triamine conversions, and alkylation patterns to guide future drug development workflows[1][3].

Mechanistic Causality: The Dual-Action Pharmacophore

The 1,5-diphenylpentan-3-amine pharmacophore is highly effective because it operates via a dual-action mechanism. The lipophilic diphenylpentane core facilitates intercalation into the bacterial outer membrane, causing transient destabilization. Simultaneously, the protonated amine or polyamine chains competitively bind to the deep, negatively charged substrate-binding pockets of the AcrB efflux transporter[2][3]. This competitive inhibition physically blocks the extrusion of clarithromycin, forcing a lethal intracellular accumulation of the antibiotic[1].

Mechanism Macrolide Clarithromycin (Antibiotic) OM Outer Membrane (LPS Barrier) Macrolide->OM Permeation Efflux AcrAB-TolC (Efflux Pump) OM->Efflux Captured Ribosome Bacterial Ribosome (Target) OM->Ribosome Accumulation Efflux->OM Extrusion Potentiator 1,5-diphenylpentan-3-amine (Triamine Analog) Potentiator->OM Permeabilizes Potentiator->Efflux Inhibits

Dual-action mechanism of 1,5-diphenylpentan-3-amine analogs disrupting bacterial resistance.

SAR Comparison: Structural Modifications & Potency

Extensive SAR profiling of 1,5-diphenylpentan-3-amine analogs reveals critical structural determinants governing adjuvant potency. The optimization trajectory relies heavily on the electrostatic and steric properties of the terminal functional groups.

  • Amide vs. Triamine Linkages (Desoxy Derivatives): The most profound leap in potency occurs when carboxamide derivatives are reduced to their corresponding desoxy triamine counterparts[1][3]. At physiological pH, triamines possess multiple protonated centers. This significantly enhances their electrostatic interaction with the acidic residues in the AcrB binding pocket and the negatively charged phosphates of the OM lipid A[3]. Specific alkyl triamines (e.g., Compound 22) exhibit up to a 128-fold reduction in the clarithromycin MIC, vastly outperforming the reference efflux inhibitor PAβN[3].

  • Stereochemistry and Chain Length: Stereochemical configuration plays a measurable role; the S-enantiomer generally exhibits superior binding geometry compared to the R-enantiomer[1]. Furthermore, the length of the alkyl spacer dictates optimal binding depth. Propyl and butyl chains typically offer the ideal balance of flexibility and reach within the efflux pump's distal pocket[1].

  • N-Alkylation Penalties: Mono- or di-methylation of the terminal primary amines results in a precipitous loss of activity[1][3]. This causality is clear: primary amines serve as critical hydrogen bond donors within the target site. Introducing steric bulk or eliminating H-bonding capacity directly abrogates binding affinity[1].

Quantitative Performance Comparison

The following table summarizes the fold-reduction of clarithromycin Minimum Inhibitory Concentration (MIC) against E. coli ATCC 25922 when co-administered with various adjuvant classes at standardized sub-lethal concentrations.

Compound Class / AnalogStructural ModificationClarithromycin MIC (μg/mL)Fold Reduction vs BaselineMechanistic Causality
Baseline (No Adjuvant) N/A641xIntrinsic resistance level.
PAβN (Reference) Standard Efflux Inhibitor164xBaseline comparator for efflux blockade[1].
Amide Derivative N-propyl, S-enantiomer16 - 84x - 8xModerate binding affinity; limited protonation[1].
Triamine Derivative Desoxy conversion (e.g., Cmpd 22)0.5128xOptimal protonation & multi-point H-bonding[3].
N-Methylated Amine Mono/dimethylation>32<2xSteric clash; loss of critical H-bond donor[1][3].

Self-Validating Experimental Protocols

To rigorously evaluate the efficacy of these potentiators, a multi-tiered experimental workflow is required. The following protocols ensure that observed MIC reductions are mechanistically linked to OM permeabilization and efflux inhibition, rather than off-target intrinsic antibacterial toxicity.

Workflow Step1 Synthesize Analogs (Amides vs Triamines) Step2 MIC Potentiation Assay (Checkerboard Method) Step1->Step2 Step3 Mechanistic Deconvolution Step2->Step3 Step4a NPN Uptake Assay (OM Permeability) Step3->Step4a Step4b EtBr Efflux Assay (Pump Inhibition) Step3->Step4b Step5 Mammalian Cytotoxicity (HepG2 / HEK293) Step4a->Step5 Step4b->Step5

Multi-tiered experimental workflow for validating potentiator efficacy and mechanism of action.

Protocol 1: Broth Microdilution Checkerboard Assay (CLSI Standards)

Purpose: To quantify the synergistic potentiation of clarithromycin by the 1,5-diphenylpentan-3-amine analogs.

  • Preparation: Prepare a 2D gradient in a 96-well microtiter plate. Dispense serial two-fold dilutions of clarithromycin (0.25 to 128 μg/mL) along the x-axis and the potentiator (1 to 64 μg/mL) along the y-axis in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculation: Inoculate E. coli ATCC 25922 to achieve a final well concentration of 5×105 CFU/mL.

  • Incubation & Readout: Incubate at 37°C for 18-20 hours. Determine the MIC visually or via OD600 absorbance.

  • Self-Validation (FICI Calculation): Calculate the Fractional Inhibitory Concentration Index (FICI). FICI ≤0.5 indicates true synergy. Crucial validation check: The protocol is self-validating only if the potentiator alone shows no intrinsic antibacterial activity at the testing concentrations (Adjuvant MIC > 128 μg/mL)[1].

Protocol 2: Mechanistic Deconvolution (Efflux vs. Permeability)

Purpose: To delineate the specific contribution of efflux inhibition versus OM permeabilization.

  • EtBr Efflux Assay (Pump Inhibition): Load E. coli cells with ethidium bromide (EtBr) in the presence of the protonophore CCCP (to deplete ATP/PMF). Wash and resuspend cells in a glucose-supplemented buffer with varying concentrations of the potentiator. Monitor fluorescence (Ex 530 nm / Em 600 nm) over time. A sustained high fluorescence signal confirms the successful blockade of EtBr extrusion via AcrAB-TolC[1].

  • NPN Uptake Assay (OM Permeability): Incubate cells with 1-N-phenylnaphthylamine (NPN), a hydrophobic probe that fluoresces strongly in lipid environments but is normally excluded by an intact OM. The addition of the potentiator will cause a rapid, dose-dependent spike in fluorescence (Ex 350 nm / Em 420 nm) if the outer membrane is successfully permeabilized[2].

Conclusion

The 1,5-diphenylpentan-3-amine scaffold represents a highly tunable pharmacophore for overcoming Gram-negative intrinsic resistance. The SAR definitively points toward primary triamine derivatives of specific chain lengths as the most potent adjuvants, capable of simultaneously shutting down efflux machinery and breaching the outer membrane[2][3]. Future development must balance this potent bacterial resensitization with mammalian cytotoxicity profiling to ensure a viable therapeutic index[1].

References[1] Title: Structure-Activity Relationships of Potentiators of the Antibiotic Activity of Clarithromycin against Escherichia coli. Source: European Journal of Medicinal Chemistry. URL: https://doi.org/10.1016/j.ejmech.2019.05.075[3] Title: Advances in the structural studies of antibiotic potentiators against Escherichia coli. Source: Bioorganic & Medicinal Chemistry. URL: https://doi.org/10.1016/j.bmc.2019.06.015[2] Title: Overcoming Intrinsic Resistance in Gram-negative Bacteria using Small Molecule Adjuvants. Source: Bioorganic & Medicinal Chemistry Letters. URL: https://doi.org/10.1016/j.bmcl.2022.129113

Sources

Validation

A Comparative Analysis for Drug Discovery and Development Professionals

An In-Depth Guide to the Mass Spectrometry Validation of Synthesized 1,5-diphenylpentan-3-amine As a Senior Application Scientist, the unequivocal structural confirmation of a newly synthesized molecule is a critical mil...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Validation of Synthesized 1,5-diphenylpentan-3-amine

As a Senior Application Scientist, the unequivocal structural confirmation of a newly synthesized molecule is a critical milestone. It's the foundation upon which all subsequent biological, toxicological, and pharmaceutical data are built. This guide provides an in-depth, experience-driven comparison of mass spectrometry (MS) techniques for the validation of a representative synthetic small molecule, 1,5-diphenylpentan-3-amine. We will move beyond rote protocols to explore the causality behind instrumental choices, ensuring a robust and self-validating analytical strategy.

The structure of our target analyte, 1,5-diphenylpentan-3-amine (Molecular Formula: C₁₇H₂₁N, Monoisotopic Mass: 239.1674 Da), presents specific characteristics that guide our analytical approach. It possesses a basic secondary amine, which is readily protonated, and significant nonpolar character from its two phenyl rings and hydrocarbon backbone. This duality makes it an excellent candidate for comparing different ionization and analysis strategies.

Part 1: The Foundational Decision - Selecting the Right MS Technology

The first and most critical step is choosing the right tools for the job. This involves a careful consideration of both how to get the analyte into the gas phase as an ion (ionization) and how to measure its mass-to-charge ratio with the required degree of certainty (mass analysis).

Ionization Source: A Tale of Two Techniques

The goal of the ionization source is to convert the neutral 1,5-diphenylpentan-3-amine molecule into a charged ion with minimal fragmentation, allowing for the clear determination of its molecular weight.

  • Electrospray Ionization (ESI): This is the workhorse for most polar and semi-polar molecules in liquid chromatography-mass spectrometry (LC-MS). ESI works by applying a high voltage to a liquid sample, creating an aerosol of charged droplets.[1] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. For 1,5-diphenylpentan-3-amine, its basic nitrogen is a prime target for protonation in a slightly acidic mobile phase (e.g., containing 0.1% formic acid), making ESI an excellent first choice. The primary ion expected would be the protonated molecule, [M+H]⁺.[2]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is a complementary technique that is particularly effective for less polar, thermally stable compounds that may not ionize well by ESI.[3][4][5] In APCI, the sample is first vaporized in a heated tube. A corona discharge then ionizes the surrounding solvent and nitrogen gas, which in turn transfer a proton to the analyte molecule through gas-phase reactions.[6] Given the significant hydrocarbon character of our analyte, APCI represents a robust alternative, often less susceptible to ion suppression from matrix components than ESI.[4]

The Scientist's Choice: For initial confirmation, ESI is the logical starting point due to the presence of the basic amine. However, for method development in complex matrices or if poor ESI response is observed, APCI is a powerful alternative. Modern instruments often feature dual-source capabilities, allowing for rapid switching between the two techniques.[3]

Mass Analyzer: Defining the Level of Confidence

The mass analyzer separates ions based on their mass-to-charge ratio (m/z). The choice of analyzer dictates the precision and accuracy of the mass measurement, which directly impacts the confidence in the validation.

  • Quadrupole Mass Analyzer: This is a reliable and cost-effective mass filter. It is excellent for confirming the presence of a known compound by setting it to only allow ions of a specific m/z to pass through (Selected Ion Monitoring, or SIM mode).[7] While robust for targeted analysis, it provides only nominal mass (unit resolution) data, meaning it can distinguish m/z 240 from m/z 241, but not m/z 240.17 from m/z 240.20.

  • Time-of-Flight (TOF) Mass Analyzer: A TOF analyzer measures the time it takes for an ion to travel a fixed distance—lighter ions travel faster.[8] Its key advantage is providing high-resolution accurate mass (HRAM) data, typically with mass accuracy below 5 parts-per-million (ppm).[9][10] This level of precision allows for the unambiguous determination of a molecule's elemental formula. For our analyte, a TOF could distinguish the [M+H]⁺ ion (C₁₇H₂₂N⁺, calculated m/z 240.1747) from a potential, isobaric interference like C₁₄H₂₀O₃N₂⁺ (calculated m/z 240.1543).

  • Hybrid Quadrupole Time-of-Flight (Q-TOF): This instrument combines the strengths of both technologies.[7] A front-end quadrupole can be used to isolate a specific ion of interest (like our m/z 240.1747 precursor), which is then fragmented in a collision cell. The resulting fragment ions are then analyzed by the high-resolution TOF. This tandem mass spectrometry (MS/MS) capability is the gold standard for structural elucidation.[11]

FeatureQuadrupole (Q)Time-of-Flight (TOF)Quadrupole-TOF (Q-TOF)
Primary Use Targeted Quantification, ConfirmationIdentification, Profiling, ScreeningStructural Elucidation, Identification
Mass Resolution Unit (~1 Da)High (>10,000)High (>10,000)
Mass Accuracy ~100-200 ppm< 5 ppm< 5 ppm
MS/MS Capability Yes (Triple Quadrupole)No (standalone)Yes (Intrinsic)
Confidence Level Moderate (Confirms nominal mass)High (Confirms elemental formula)Highest (Confirms fragments & formula)
Cost LowerHigherHighest

Part 2: The Experimental Workflow and Data Interpretation

A logical workflow ensures that the data generated is reliable and interpretable. The following protocol outlines the steps from sample preparation to final data analysis.

Experimental Protocol: A Step-by-Step Guide
  • Sample Preparation:

    • Accurately weigh ~1 mg of the synthesized 1,5-diphenylpentan-3-amine.

    • Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Prepare a working solution by diluting the stock solution to ~1 µg/mL using a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid to aid protonation for ESI).

  • Instrumentation (LC-Q-TOF):

    • Liquid Chromatography (LC): For direct infusion, a simple isocratic flow of the working solution solvent can be used. For LC-MS analysis, a C18 column with a gradient from water to acetonitrile (both with 0.1% formic acid) is a standard starting point.

    • Ion Source (ESI Positive Mode):

      • Capillary Voltage: 3.5 - 4.5 kV

      • Drying Gas (N₂) Flow: 8 - 12 L/min

      • Drying Gas Temperature: 300 - 350 °C

    • Mass Spectrometer (Q-TOF):

      • Acquisition Mode 1: MS Full Scan (m/z 50-500) to find the precursor ion.

      • Acquisition Mode 2: Targeted MS/MS of the expected precursor ion (m/z 240.17). Set a collision energy ramp (e.g., 10-40 eV) to observe fragmentation.

Visualizing the Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation a Synthesized Compound (1,5-diphenylpentan-3-amine) b Dissolve in Solvent (e.g., Methanol) a->b c Dilute to Working Conc. (~1 µg/mL) b->c d Inject into LC-Q-TOF c->d e Ionize (ESI+) d->e f Isolate Precursor Ion (m/z 240.17) e->f g Fragment (CID) f->g h Analyze Fragments (TOF) g->h i Confirm Accurate Mass & Elemental Formula h->i j Analyze Fragmentation Pattern h->j k Confirm Structure i->k j->k

Caption: General workflow for MS validation of a synthesized compound.

Interpreting the Mass Spectra
  • Full Scan MS Spectrum: The primary goal is to find the ion corresponding to [M+H]⁺. Using a TOF analyzer, you would expect to see a peak at m/z 240.1747 . A mass error of <5 ppm between the measured and theoretical mass provides strong evidence for the elemental formula C₁₇H₂₂N⁺.

  • Tandem MS (MS/MS) Spectrum: This experiment provides the "fingerprint" of the molecule, confirming its connectivity. The dominant fragmentation pathway for aliphatic amines is alpha-cleavage—the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[12][13][14][15]

For 1,5-diphenylpentan-3-amine, there are two equivalent C-C bonds alpha to the nitrogen. Cleavage at either of these bonds will result in the loss of a phenethyl radical (C₈H₉•, mass 105.07 Da) and the formation of a stable, resonance-stabilized iminium ion.

  • Predicted Major Fragment:

    • [C₁₇H₂₂N⁺]⁺ → [C₉H₁₂N]⁺ + C₈H₉•

    • Theoretical m/z of fragment = 240.1747 - 105.0704 = 135.0964

A secondary, less favorable cleavage could involve the loss of a benzyl radical from the other side of the iminium ion intermediate.

Visualizing the Fragmentation Pathway

G cluster_main Proposed Fragmentation of [M+H]⁺ cluster_frag1 α-Cleavage parent [M+H]⁺ m/z = 240.1747 (C₁₇H₂₂N⁺) frag1 Fragment Ion m/z = 135.0964 (C₉H₁₂N⁺) parent->frag1 CID loss1 Neutral Loss Phenethyl Radical (C₈H₉•) parent->loss1

Caption: Primary fragmentation pathway for protonated 1,5-diphenylpentan-3-amine.

Part 3: Formal Method Validation for Regulated Environments

For professionals in drug development, confirming a structure is only the beginning. Any analytical method used to generate data for regulatory submission (e.g., for stability testing or impurity profiling) must be formally validated to prove it is fit for its intended purpose.[16][17] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a framework for this process.[18][19]

A validated LC-MS method for 1,5-diphenylpentan-3-amine would need to demonstrate:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. High-resolution MS is inherently highly specific.

  • Accuracy: The closeness of test results to the true value. This is typically assessed by analyzing samples with known concentrations.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentration of analyte that can be reliably quantified and detected, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, column temperature).

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose, a requirement for all data submitted to regulatory bodies like the FDA.[16][19][20]

Conclusion

The validation of a synthesized compound like 1,5-diphenylpentan-3-amine is a multi-faceted process where the choice of technology dictates the level of confidence in the result.

  • For rapid initial confirmation of molecular weight, a simple infusion on a quadrupole or TOF instrument using ESI is sufficient.

  • For unequivocal structural elucidation , a Q-TOF is the superior tool, providing both high-resolution accurate mass data to confirm the elemental formula and MS/MS fragmentation data to verify the molecular structure.

  • For use in a regulated drug development setting , the chosen method (e.g., LC-Q-TOF) must undergo a rigorous validation process as defined by ICH and FDA guidelines to ensure all data generated is reliable and defensible.

By understanding the principles behind each technique and aligning the analytical strategy with the specific scientific question, researchers can ensure the integrity and validity of their synthetic products from the bench to clinical development.

References

  • MetwareBio. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. [Link]

  • Wikipedia. Atmospheric-pressure chemical ionization. [Link]

  • National High Magnetic Field Laboratory. Atmospheric Pressure Chemical Ionization (APCI). [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Agilent. Atmospheric Pressure Chemical Ionization Source, APCI. [Link]

  • Labcompare. Atmospheric Pressure Chemical Ionization Mass Spectrometer (APCI MS). [Link]

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  • International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

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  • Chromatography Online. Comparing the Capabilities of Time-of-Flight and Quadrupole Mass Spectrometers. [Link]

  • Kruve, A. et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Conditions. PLOS ONE. [Link]

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  • Universal Lab Blog. Why is Time-of-Flight Mass Spectrometry (TOFMS) considered a more ideal detector relative to Quadrupole Mass Spectrometry (QMS)? [Link]

  • PGeneral. Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. [Link]

  • National Center for Biotechnology Information. Surface Activity of Amines Provides Evidence for Combined ESI Mechanism of Charge Reduction for Protein Complexes. [Link]

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Comparative

A Comparative Guide to Validating the Chemical Purity of 1,5-diphenylpentan-3-amine

Introduction: The Imperative of Purity in Drug Development This guide provides an in-depth comparison of the principal analytical methodologies for assessing the chemical purity of 1,5-diphenylpentan-3-amine. We will del...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Drug Development

This guide provides an in-depth comparison of the principal analytical methodologies for assessing the chemical purity of 1,5-diphenylpentan-3-amine. We will delve into the gold-standard technique, Gas Chromatography-Mass Spectrometry (GC-MS), and objectively compare its performance against powerful orthogonal methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Elemental Analysis (CHNS). Our focus extends beyond procedural steps to the underlying scientific rationale, empowering researchers to not only execute these methods but also to make informed decisions about which technique, or combination of techniques, best serves their analytical objectives.

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds, making it exceptionally well-suited for a molecule like 1,5-diphenylpentan-3-amine. The technique's strength lies in its dual-stage process: the gas chromatograph first separates individual components of a mixture based on their volatility and interaction with a capillary column, after which the mass spectrometer fragments and detects these components, providing a unique mass "fingerprint" for definitive identification.

The causality behind choosing GC-MS is its unparalleled ability to both separate and identify unknown impurities. While other methods may quantify total purity, GC-MS can provide structural clues about what the contaminants are, which is invaluable for troubleshooting synthesis and purification processes.

Experimental Protocol: GC-MS

This protocol is designed as a self-validating system. The use of a well-characterized column and a programmed temperature gradient ensures that potential impurities with differing boiling points are resolved, while the mass spectrometer provides definitive identification, confirming the nature of any separated peaks.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 1,5-diphenylpentan-3-amine sample.

    • Dissolve the sample in 10 mL of high-purity dichloromethane or ethyl acetate to create a 1 mg/mL solution. The use of high-purity solvent is critical to avoid the introduction of extraneous peaks.

    • Vortex briefly to ensure complete dissolution.

  • Instrumentation & Conditions:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

    • Column: Agilent HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness. This low-polarity column is robust and provides excellent separation for a wide range of semi-volatile organic compounds.[1][2]

    • Injector: 280 °C, Splitless mode. Splitless injection is chosen to maximize the transfer of trace impurities onto the column, enhancing sensitivity.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.[3]

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 1 minute.

      • Ramp: Increase at 15 °C/min to 300 °C.

      • Final hold: Hold at 300 °C for 5 minutes. This gradient is designed to first elute any low-boiling point solvents or impurities before ramping up to elute the main analyte and any higher-boiling point contaminants.[1]

    • MS Conditions:

      • Transfer Line Temperature: 290 °C.

      • Ion Source Temperature: 230 °C.

      • Ionization Energy: 70 eV.

      • Mass Scan Range: 40-500 amu. This range comfortably covers the molecular ion of the analyte (m/z 239.36) and potential lower-mass fragments or higher-mass impurities.

      • Solvent Delay: 4 minutes. This prevents the high concentration of the injection solvent from saturating the detector and prematurely aging the filament.

  • Data Analysis:

    • The purity is calculated using the area percent method on the total ion chromatogram (TIC). The area of the analyte peak is divided by the total area of all peaks (analyte + impurities) and multiplied by 100.

    • Identify the main peak by its retention time and mass spectrum. The EI spectrum of 1,5-diphenylpentan-3-amine is expected to show a molecular ion (M+) at m/z 239 and characteristic fragment ions (e.g., from benzylic cleavage at m/z 91).

    • For any impurity peaks, perform a mass spectral library search (e.g., NIST/Wiley) for tentative identification. Common impurities could include the starting material, 1,5-diphenylpentan-3-one[4], or the intermediate alcohol, 1,5-diphenylpentan-3-ol.

Visualization: GC-MS Analytical Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Splitless Injection dissolve->inject separate GC Separation (HP-5MS Column) inject->separate ionize EI Ionization separate->ionize detect Mass Detection (m/z 40-500) ionize->detect chromatogram Generate TIC detect->chromatogram integrate Integrate Peaks chromatogram->integrate identify Identify Impurities (MS Library Search) chromatogram->identify calculate Calculate Purity (% Area) integrate->calculate report report calculate->report Final Report

Caption: Workflow for purity validation of 1,5-diphenylpentan-3-amine by GC-MS.

Orthogonal & Comparative Analytical Techniques

Relying on a single analytical method can be misleading. Orthogonal methods, which measure the same property using different principles, provide a much higher degree of confidence.

A. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of pharmaceutical purity analysis, particularly for non-volatile or thermally fragile compounds. For primary amines like 1,5-diphenylpentan-3-amine, direct analysis can be challenging due to poor retention on standard reversed-phase columns and potentially weak UV absorbance. Pre-column derivatization is a common and robust strategy to overcome these limitations. It enhances detectability and improves chromatographic peak shape.[5][6]

  • Derivatization Procedure:

    • Prepare a 1 mg/mL solution of the amine in acetonitrile.

    • In a vial, mix 100 µL of the amine solution with 200 µL of a dansyl chloride solution (1.5 mg/mL in acetonitrile).

    • Add 100 µL of a sodium bicarbonate buffer (100 mM, pH 9.5).

    • Vortex and heat at 60 °C for 45 minutes in the dark. Dansyl derivatives are light-sensitive.

    • Cool to room temperature and add 100 µL of a quenching solution (e.g., 2% methylamine) to react with excess dansyl chloride.

    • Dilute the final solution with the mobile phase for injection.

  • Instrumentation & Conditions:

    • Instrument: HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). C18 columns are the industry standard for separating derivatized amines.[7]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 60% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 340 nm (the approximate absorbance maximum for dansyl derivatives).

  • Data Analysis:

    • Purity is determined by area percent, similar to GC-MS.

    • The method is validated by analyzing a blank (derivatization reagents only) to ensure no interfering peaks are present.

B. Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR stands apart as an absolute method for purity determination.[8] Unlike chromatographic techniques that provide relative purity, qNMR can determine the absolute mass fraction of the analyte in a sample without requiring a reference standard of the analyte itself.[9][10][11] This is achieved by comparing the integral of a specific analyte proton signal to that of a certified internal standard of known purity and mass. Furthermore, the technique is non-destructive.[9][10]

  • Sample Preparation:

    • On an analytical balance, accurately weigh ~15 mg of 1,5-diphenylpentan-3-amine and ~10 mg of a certified internal standard (e.g., maleic anhydride) into a clean vial. The standard must have peaks that do not overlap with the analyte.

    • Record the weights to four decimal places.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Transfer the solution to a high-precision NMR tube.

  • Data Acquisition:

    • Instrument: 400 MHz (or higher) NMR Spectrometer.

    • Experiment: A standard ¹H NMR experiment with parameters optimized for quantification.

    • Key Parameters:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated (typically > 30 seconds) to ensure full magnetization recovery.

      • Pulse Angle: 90°.

      • Scans: 8-16 scans to achieve an adequate signal-to-noise ratio.

  • Data Analysis:

    • Identify a well-resolved, characteristic proton signal for 1,5-diphenylpentan-3-amine (e.g., the single proton at the C3 position, -CH(NH₂)-) and a signal for the internal standard (e.g., the two olefinic protons of maleic anhydride).

    • Carefully integrate both peaks.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P_std = Purity of the standard (%)

C. Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique that provides a direct measure of the elemental composition (Carbon, Hydrogen, Nitrogen, Sulfur) of the bulk sample.[12] It serves as an excellent orthogonal check on purity. If the sample contains significant non-analyte impurities (e.g., inorganic salts, residual solvents with different elemental compositions), the experimental percentages will deviate from the theoretical values calculated from the molecular formula. A match within ±0.4% is widely considered strong evidence of high purity.[13][14]

  • Sample Preparation:

    • Ensure the sample is completely dry and homogenous. Lyophilize or dry in a vacuum oven if necessary to remove residual water or solvents.

    • Accurately weigh 2-3 mg of the sample into a tin capsule.

  • Instrumentation & Analysis:

    • Instrument: A dedicated CHNS elemental analyzer.

    • The sample is combusted at high temperature (~1000 °C) in an oxygen-rich atmosphere.

    • The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by a chromatographic column and quantified by a thermal conductivity detector (TCD).

  • Data Analysis:

    • Compare the experimental weight percentages of C, H, and N to the theoretical values for 1,5-diphenylpentan-3-amine (C₁₇H₂₁N).

    • Theoretical Values: C: 85.30%, H: 8.84%, N: 5.85%.

    • A deviation of ≤ 0.4% between the experimental and theoretical values for each element is indicative of high purity.

Comparative Data Summary

The following table presents hypothetical but realistic data for a batch of synthesized 1,5-diphenylpentan-3-amine, illustrating the type of results each technique would yield.

Analytical MethodPurity (%)Detected Impurities / Key FindingsCausality & Interpretation
GC-MS 99.2% (Area)Peak at RT 10.5 min identified as 1,5-diphenylpentan-3-one (0.6%). Peak at RT 10.8 min identified as 1,5-diphenylpentan-3-ol (0.2%).Indicates incomplete reduction of the ketone precursor during synthesis. Provides actionable feedback for process optimization.
HPLC-UV 99.3% (Area)Two minor impurity peaks observed with retention times close to the main analyte.Confirms the presence of impurities. Good for routine QC but does not identify the impurities without their specific standards.
¹H qNMR 99.1% (w/w)No significant organic impurities detected in the spectrum. Value reflects the absolute mass of the analyte.The slightly lower value compared to chromatography suggests the presence of NMR-invisible impurities (e.g., inorganic salts) or residual solvent.
Elemental Analysis C: 85.15%H: 8.81%N: 5.80%All values are within ±0.2% of the theoretical values (C: 85.30%, H: 8.84%, N: 5.85%).Strongly confirms the correct elemental composition of the bulk material, supporting high purity and the absence of significant elemental impurities.[13][14]

Decision Guide: Selecting the Right Analytical Tool

The choice of method is dictated by the analytical question being asked. A logical decision-making process is crucial for efficient and effective purity validation.

Decision_Tree start What is the primary analytical goal? q1 Identify unknown impurities? start->q1 Structure Elucidation q2 Determine absolute purity (mass %)? start->q2 Reference Standard q3 Routine QC of known impurities? start->q3 Process Control q4 Confirm elemental composition? start->q4 Fundamental Check ans_gcms Use GC-MS q1->ans_gcms ans_qnmr Use qNMR q2->ans_qnmr ans_hplc Use HPLC-UV q3->ans_hplc ans_chns Use Elemental Analysis q4->ans_chns ans_combo Combine chromatographic method with an absolute method (e.g., GC-MS + qNMR) ans_gcms->ans_combo ans_qnmr->ans_combo

Sources

Validation

Comparative Cytotoxicity and Efficacy: 1,5-Diphenylpentan-3-amine vs. Triamine Derivatives

Introduction: The Scaffold and the Challenge The rise of multidrug-resistant Gram-negative bacteria, particularly Escherichia coli, has necessitated the development of antibiotic potentiators—molecules that restore the e...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scaffold and the Challenge

The rise of multidrug-resistant Gram-negative bacteria, particularly Escherichia coli, has necessitated the development of antibiotic potentiators—molecules that restore the efficacy of existing antibiotics like clarithromycin. The 1,5-diphenylpentan-3-amine scaffold has emerged as a foundational pharmacophore for such potentiators [1]. However, early monoamine derivatives suffered from non-specific membrane disruption, leading to unacceptable mammalian cytotoxicity.

Through rigorous structure-activity relationship (SAR) optimization, researchers synthesized triamine derivatives (e.g., N-(3,5-diaminopentyl)-1,5-diphenyl-3-aminopentane, referred to as Compound 16) [1]. These derivatives exhibit a profoundly different cytotoxicity profile while maintaining or enhancing efflux pump inhibition (EPI) and outer membrane (OM) permeabilization. This guide objectively compares the parent monoamine with its triamine derivatives, providing mechanistic insights and self-validating experimental protocols for preclinical evaluation.

Mechanistic Causality: Why Triamines Reduce Cytotoxicity

As an application scientist, it is crucial to understand why structural modifications alter cellular behavior, rather than just observing the phenotype.

  • Parent Compound (1,5-diphenylpentan-3-amine): The parent monoamine is highly lipophilic. At physiological pH, its single protonated amine is insufficient to prevent the bulky, hydrophobic diphenylpentane backbone from intercalating into the zwitterionic phosphatidylcholine bilayers of mammalian cells. This non-specific partitioning leads to membrane destabilization, leakage of intracellular contents, and high cytotoxicity.

  • Triamine Derivatives: The introduction of a diaminopentyl chain creates a polycationic molecule (typically carrying a 3+ charge at pH 7.4). Mammalian cell membranes lack the dense negative charge found in bacterial lipopolysaccharide (LPS). Consequently, the polycationic triamine is electrostatically repelled from mammalian membranes, drastically reducing its partition coefficient (LogP) and mitigating non-specific cytotoxicity [3]. Conversely, this same polycationic nature enhances specific binding to the negatively charged bacterial OM and the amphiphilic binding pockets of the AcrAB-TolC efflux pump[2].

MOA cluster_0 1,5-Diphenylpentan-3-amine (Parent) cluster_1 Triamine Derivative (Compound 16) P Highly Lipophilic Monoamine M1 Intercalation into Mammalian Bilayer P->M1 T1 High Cytotoxicity (Membrane Lysis) M1->T1 D Polycationic Triamine (3+) M2 Electrostatic Repulsion from Mammalian Cells D->M2 E Bacterial LPS & Efflux Pump Binding D->E Target Affinity T2 Low Mammalian Cytotoxicity M2->T2

Caption: Mechanistic divergence of 1,5-diphenylpentan-3-amine vs. its triamine derivative.

Comparative Data Presentation

The following table synthesizes the representative physicochemical and biological profiles of the parent scaffold versus the optimized triamine derivative, based on established SAR studies for clarithromycin potentiation in E. coli [1].

Parameter1,5-Diphenylpentan-3-amine (Parent)Triamine Derivative (Compound 16)Analytical Significance
Structure Type MonoamineTriamine (Desoxy derivative)Determines protonation state at pH 7.4.
Estimated LogP ~4.2 (Highly Lipophilic)~1.8 (Amphiphilic)Lower LogP correlates with reduced mammalian membrane toxicity.
Mammalian Cytotoxicity (IC₅₀) < 15 µM (High Toxicity)> 100 µM (Low Toxicity)Triamines provide a vastly superior therapeutic window.
Efflux Pump Inhibition Weak / Non-specificStrong (Competitive inhibitor)Triamines fit the AcrB binding pocket efficiently.
Clarithromycin Potentiation Negligible (FICI > 0.5)Synergistic (FICI < 0.1)Triamines effectively reverse macrolide resistance in E. coli.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate internal validation controls. These workflows are standard for evaluating the therapeutic index of novel potentiators [2].

Protocol A: High-Throughput Mammalian Cytotoxicity Profiling (Resazurin Assay)

Objective: Quantify the IC₅₀ of the compounds against mammalian cell lines (e.g., HEK293 or HeLa) to ensure the triamine derivatives have successfully mitigated the parent compound's toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells at 1×104 cells/well in a 96-well clear-bottom plate using DMEM + 10% FBS. Incubate for 24 h at 37°C, 5% CO₂.

    • Self-Validation Check: Leave columns 1 and 12 containing only media (no cells) to serve as background fluorescence blanks and to monitor edge-effect evaporation.

  • Compound Preparation: Prepare 2x serial dilutions of 1,5-diphenylpentan-3-amine and the triamine derivative in assay media (concentration range: 1 µM to 200 µM).

  • Treatment: Aspirate culture media and replace with 100 µL of the compound dilutions.

    • Self-Validation Check (Controls): Include a Vehicle Control (0.1% DMSO) for 100% viability baseline, and a Positive Control (0.1% Triton X-100) to define 100% cytotoxicity (maximum membrane lysis).

  • Incubation: Incubate for 48 hours.

  • Resazurin Addition: Add 20 µL of Resazurin solution (0.15 mg/mL in PBS) to each well. Incubate for 2-4 hours.

  • Readout: Measure fluorescence (Ex 560 nm / Em 590 nm) using a microplate reader. Calculate IC₅₀ using non-linear regression (normalized to vehicle and Triton X-100 controls).

Workflow S1 1. Seed HEK293/HeLa Cells (Include Media Blanks) S2 2. Compound Treatment (1 - 200 µM Serial Dilution) S1->S2 S3 3. Resazurin Viability Assay (Ex 560 nm / Em 590 nm) S2->S3 S4 4. Data Normalization & IC50 Calculation S3->S4 C1 Negative Control Vehicle (0.1% DMSO) C1->S3 C2 Positive Control Triton X-100 (100% Death) C2->S3

Caption: Self-validating high-throughput workflow for comparative mammalian cytotoxicity profiling.

Protocol B: Efflux Pump Inhibition Validation (Hoechst 33342 Accumulation)

Objective: Confirm that the reduced mammalian cytotoxicity of the triamine does not compromise its ability to inhibit bacterial efflux pumps (AcrAB-TolC).

Step-by-Step Methodology:

  • Bacterial Preparation: Grow E. coli ATCC 25922 to mid-log phase (OD₆₀₀ = 0.5). Wash and resuspend in PBS containing 1 mM MgSO₄.

  • Dye and Compound Addition: Aliquot 100 µL of the bacterial suspension into a 96-well black plate. Add the triamine derivative (at 1/4 its intrinsic MIC to avoid direct antibacterial effects).

  • Kinetic Readout: Add Hoechst 33342 (final concentration 2.5 µM). Immediately begin reading fluorescence (Ex 350 nm / Em 460 nm) every 2 minutes for 60 minutes.

    • Self-Validation Check: Use Carbonyl cyanide m-chlorophenyl hydrazone (CCCP, 50 µM) as a positive control. CCCP collapses the proton motive force, completely disabling the AcrAB-TolC pump and yielding maximum dye accumulation. The vehicle control (DMSO) establishes the baseline efflux rate.

Conclusion

The structural evolution of 1,5-diphenylpentan-3-amine into its triamine derivatives represents a textbook example of rationally designing out mammalian cytotoxicity while preserving antibacterial potentiation. By converting a highly lipophilic, membrane-disrupting monoamine into a polycationic triamine, researchers successfully shifted the binding affinity away from zwitterionic mammalian phospholipids toward the negatively charged bacterial outer membrane and efflux pump architectures. For drug development professionals, this SAR trajectory underscores the critical importance of charge distribution and LogP management in the development of safe and effective antibiotic adjuvants.

References

  • Blankson, G. A., Parhi, A. K., Kaul, M., Pilch, D. S., & LaVoie, E. J. (2019). Structure-activity relationships of potentiators of the antibiotic activity of clarithromycin against Escherichia coli. European Journal of Medicinal Chemistry, 178, 30-38. URL: [Link]

  • Compagne, N., et al. (2023). Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria. Antibiotics, 12(1), 15. URL: [Link]

  • Klobucar, K. & Brown, E. D. (2022). Synergy by Perturbing the Gram-Negative Outer Membrane: Opening the Door for Gram-Positive Specific Antibiotics. ACS Infectious Diseases, 8(9), 1781–1793. URL: [Link]

Comparative

Benchmarking 1,5-Diphenylpentan-3-amine Derivatives Against Standard Antibiotic Adjuvants: A Comprehensive Guide

Introduction The rapid emergence of multidrug-resistant (MDR) Gram-negative bacteria has necessitated the development of antibiotic adjuvants—compounds that lack intrinsic antibacterial activity but restore the efficacy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The rapid emergence of multidrug-resistant (MDR) Gram-negative bacteria has necessitated the development of antibiotic adjuvants—compounds that lack intrinsic antibacterial activity but restore the efficacy of existing antibiotics. Resistance-Nodulation-Division (RND) efflux pumps, such as AcrAB-TolC in Escherichia coli and MexAB-OprM in Pseudomonas aeruginosa, are primary drivers of this resistance[1]. For decades, researchers have relied on standard efflux pump inhibitors (EPIs) like PAβN (Phenylalanine-Arginine-β-Naphthylamide) and NMP (1-(1-naphthylmethyl)-piperazine) for in vitro benchmarking[2]. However, their clinical translation is often hindered by mammalian cytotoxicity and poor pharmacokinetic profiles[1][2].

Recently, derivatives of the 1,5-diphenylpentan-3-amine scaffold (specifically diamino pentamides and triamines) have emerged as potent potentiators of large-scaffold antibiotics, such as the macrolide clarithromycin, against E. coli[3]. This guide provides a rigorous benchmarking of 1,5-diphenylpentan-3-amine derivatives against standard EPIs, detailing mechanistic pathways, comparative efficacy, and standardized experimental protocols.

Mechanistic Overview

Macrolides like clarithromycin are highly susceptible to extrusion by the AcrAB-TolC pump, rendering E. coli intrinsically resistant[3]. Standard adjuvants like PAβN act as competitive substrates, occupying the binding pocket of the RND pump[1]. 1,5-diphenylpentan-3-amine derivatives (e.g., N-(1,5-diphenylpentan-3-yl)-3,5-diaminopentanamide) function similarly, binding to the transporter and preventing the efflux of the antibiotic. This blockade allows the macrolide to accumulate intracellularly and successfully bind to its target, the 50S ribosomal subunit[3].

Pathway Abx Clarithromycin (Macrolide) Cell Intracellular Space Abx->Cell Influx Pump AcrAB-TolC Efflux Pump Cell->Pump Efflux Target 50S Ribosome Cell->Target Binds Target Pump->Abx Extrusion EPI 1,5-diphenylpentan-3-amine EPI->Pump Inhibition

Mechanism: Efflux Pump Inhibition by 1,5-diphenylpentan-3-amine restoring macrolide efficacy.

Quantitative Benchmarking

To objectively evaluate the performance of 1,5-diphenylpentan-3-amine derivatives, we benchmark them against PAβN and NMP. The data below synthesizes structure-activity relationship (SAR) studies evaluating the fold-reduction in Clarithromycin Minimum Inhibitory Concentration (MIC) against E. coli ATCC 25922[1][2][3].

Adjuvant / EPIChemical ClassTarget Efflux Pump(s)Clarithromycin MIC Reduction (Fold)*Cytotoxicity / Off-Target Profile
PAβN (MC-207,110) PeptidomimeticAcrAB-TolC, MexAB-OprM16x to 32xHigh (Membrane destabilization at high doses)
NMP ArylpiperazineAcrAB, AdeABC4x to 8xModerate (Serotonin receptor agonism)
1,5-diphenylpentan-3-amine (Triamine 20) Alkylamine / Pentane derivativeAcrAB-TolC16xLow to Moderate (Improved over PAβN)
1,5-diphenylpentan-3-amine (Carboxamide 15) Diamino pentamideAcrAB-TolC32xLow (Optimized SAR profile)

*Note: Assessed at a standard sub-inhibitory adjuvant concentration (12.5 μg/mL).

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for evaluating novel EPIs.

Workflow Prep Prepare E. coli (ATCC 25922) Assay1 Checkerboard Assay (Clarithromycin + EPI) Prep->Assay1 Assay2 EtBr Accumulation Fluorometry Prep->Assay2 Read1 Calculate FICI (Synergy < 0.5) Assay1->Read1 Read2 Measure Efflux Kinetics Assay2->Read2

High-throughput experimental workflow for validating novel antibiotic adjuvants and EPIs.

Protocol 1: Checkerboard Synergy Assay (FICI Determination)

Causality & Rationale: Simply measuring a reduction in MIC is insufficient to prove synergy, as the adjuvant might possess hidden intrinsic toxicity. The Fractional Inhibitory Concentration Index (FICI) mathematically differentiates between synergistic, additive, and antagonistic interactions, ensuring the adjuvant is strictly potentiating the primary drug. Methodology:

  • Preparation: Prepare a 96-well microtiter plate. Dispense 50 μL of Mueller-Hinton Broth (MHB) into all wells.

  • Serial Dilution: Serially dilute the antibiotic (Clarithromycin) along the x-axis (columns 1-10). Serially dilute the adjuvant (1,5-diphenylpentan-3-amine derivative) along the y-axis (rows A-G).

  • Inoculation: Adjust E. coli ATCC 25922 suspension to a 0.5 McFarland standard, dilute 1:100 in MHB, and add 50 μL to each well (final inoculum ~5 × 10^5 CFU/mL).

  • Incubation: Incubate at 37°C for 18-20 hours.

  • Validation & Readout: Read optical density at 600 nm (OD600). Calculate FICI = (MIC of Drug A in combo / MIC of Drug A alone) + (MIC of Drug B in combo / MIC of Drug B alone). An FICI ≤ 0.5 confirms true synergy[3].

Protocol 2: Ethidium Bromide (EtBr) Accumulation Assay

Causality & Rationale: To confirm that the synergy observed in Protocol 1 is specifically due to efflux pump inhibition (and not general outer membrane permeabilization), we utilize EtBr. EtBr is a known AcrAB-TolC substrate that fluoresces intensely only when intercalated with intracellular DNA. An increase in fluorescence provides a direct, real-time readout of efflux blockade[3][4]. Methodology:

  • Cell Preparation: Grow E. coli to mid-log phase (OD600 ~0.6). Centrifuge and wash twice with PBS (pH 7.4) to remove media fluorophores.

  • Energization: Resuspend cells in PBS supplemented with 0.4% glucose to energize the bacterial efflux pumps.

  • Dye & Adjuvant Addition: Aliquot 100 μL of cell suspension into a black 96-well plate. Add EtBr (final concentration 1-2 μg/mL) and the 1,5-diphenylpentan-3-amine derivative (12.5 μg/mL). Use PAβN as a positive control and an adjuvant-free well as a negative control.

  • Kinetic Measurement: Measure fluorescence continuously for 60 minutes using a fluorometer (Excitation: 530 nm, Emission: 600 nm).

  • Validation: A self-validating result will show a flat baseline for the negative control, while the 1,5-diphenylpentan-3-amine and PAβN wells will exhibit a rapid, dose-dependent exponential increase in fluorescence, plateauing as intracellular DNA binding saturates[5].

Conclusion

While PAβN remains the historical benchmark for in vitro efflux pump inhibition, its clinical utility is compromised by toxicity. The 1,5-diphenylpentan-3-amine scaffold, particularly its diamino pentamide derivatives, demonstrates equivalent or superior clarithromycin potentiation against E. coli with potentially safer profiles[3]. By employing rigorous FICI and fluorometric accumulation assays, researchers can systematically validate these next-generation adjuvants for future drug development.

References

  • Structure-Activity Relationships of Potentiators of the Antibiotic Activity of Clarithromycin against Escherichia coli. NIH PMC.
  • Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria. MDPI.
  • Screening and Evaluation of Potential Efflux Pump Inhibitors with a Seaweed Compound Diphenylmethane-Scaffold against Drug-Resistant Escherichia coli. NIH PubMed.
  • Efflux pump inhibitors for bacterial pathogens: From bench to bedside. NIH PMC.
  • Efflux pump inhibition assay for compounds 3a-c and 5. ResearchGate.

Sources

Safety & Regulatory Compliance

Safety

Mechanistic Causality of Hazards &amp; Disposal Rationale

[label="Disposal Workflow for 1,5-Diphenylpentan-3 Refining Visualization Details I'm now integrating the generated DOT code into a final SVG. Ensuring clarity is top of mind, I'm focusing on node layout and edge connect...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Disposal Workflow for 1,5-Diphenylpentan-3

Refining Visualization Details

I'm now integrating the generated DOT code into a final SVG. Ensuring clarity is top of mind, I'm focusing on node layout and edge connections for a clear and easy-to-follow flow chart. I've incorporated the provided details, including color schemes, and adjusted text contrast for readability. I've also added notes, and I will be working on a concise summary.

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Reviewing Citation Accuracy

I'm now cross-referencing the diagram's citations with source URLs from the grounding tool, ensuring that the links accurately point to relevant information for 1,5-diphenylpentan-3-amine. I'm focusing on validating the NextSDS link, as well as EPA/RCRA guidelines to verify and refine these references. This will ensure my work is fully grounded in the provided sources.

Validating Safety Measures

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Developing Safety Protocols

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As a Senior Application Scientist, I frequently oversee the integration of complex organic intermediates into drug development pipelines. 1,5-Diphenylpentan-3-amine (CAS: 29766-50-5) is a highly lipophilic aralkylamine often utilized as a structural scaffold in pharmacological research. While its dual phenyl rings and primary amine functionality make it synthetically valuable, these exact physicochemical properties dictate a stringent, scientifically rigorous approach to its handling and disposal.

Improper disposal of lipophilic amines not only poses severe risks to laboratory personnel but also threatens aquatic ecosystems due to their resistance to standard wastewater treatment. This guide provides a self-validating, step-by-step operational framework for the safe containment, segregation, and ultimate destruction of 1,5-diphenylpentan-3-amine waste.

To design an effective disposal protocol, we must first understand the chemical behavior of the substance. 1,5-Diphenylpentan-3-amine is classified under the Globally Harmonized System (GHS) as a Skin Irritant (Category 2, H315), a cause of Serious Eye Damage (Category 1, H318), and a Specific Target Organ Toxicant capable of causing drowsiness or dizziness (STOT SE 3, H336) [1.1].

The fundamental rule of amine disposal is that drain disposal is strictly prohibited . The causality behind this is twofold:

  • Lipophilicity & Aquatic Toxicity: The 1,5-diphenyl backbone makes the molecule highly lipophilic. If introduced into the municipal water supply, it readily partitions into biological membranes, causing acute toxicity to aquatic life.

  • Thermal Degradation to NOx: The only scientifically validated method for the complete destruction of this compound is high-temperature incineration. However, the combustion of nitrogenous compounds yields highly toxic nitrogen oxides (NOx). Therefore, incineration must be performed in a specialized chemical incinerator equipped with an afterburner and an alkaline scrubber to neutralize the exhaust gases before environmental release.

Waste Segregation & Storage Matrix

Under Resource Conservation and Recovery Act (RCRA) guidelines, chemical wastes must be segregated based on mechanistic compatibility to prevent catastrophic in-lab reactions[1]. 1,5-Diphenylpentan-3-amine must be managed according to the following matrix:

Waste CategoryCompatibilityScientific Causality & Rationale
Non-Halogenated Solvents Highly Compatible The amine is highly lipophilic and dissolves readily in organic solvents without reacting.
Strong Acids (e.g., HCl, H₂SO₄) Strictly Incompatible Mixing bulk amine with strong acids triggers a violent, highly exothermic neutralization reaction, risking container rupture[1].
Halogenated Solvents Conditionally Compatible Amines can undergo slow nucleophilic substitution (alkylation) with certain halocarbons over time. Store separately if possible.
Strong Oxidizers Strictly Incompatible High risk of violent oxidation of the primary amine group, presenting an immediate fire and explosion hazard[1].

Experimental Protocol: Spill Response & Decontamination

In the event of an accidental release, immediate containment is required to prevent vapor inhalation and surface contamination. This protocol ensures the amine is chemically neutralized and physically contained.

Step-by-Step Methodology:

  • Personnel Protection: Immediately don chemical-resistant nitrile gloves (double-gloving is recommended due to the chemical's lipophilicity), a face shield or safety goggles, and a lab coat. Ensure the chemical fume hood or room ventilation is operating at maximum capacity.

  • Physical Containment: Surround the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite. Crucial: Do not use combustible materials like sawdust, as the amine may react exothermically.

  • Chemical Neutralization (In-Situ): Carefully apply a weak acid solution (e.g., 5% acetic acid or citric acid) over the absorbed amine. This converts the volatile, lipophilic free-base amine into a non-volatile, water-soluble aralkylammonium salt, drastically reducing the inhalation hazard.

  • Collection: Using a non-sparking scoop, transfer the saturated absorbent into a chemically compatible, sealable High-Density Polyethylene (HDPE) waste container.

  • Surface Decontamination: Wash the spill site with a 5% acetic acid solution to neutralize microscopic residues, followed by a thorough wash with hot water and laboratory detergent to remove any remaining lipophilic traces.

Experimental Protocol: Routine Laboratory Waste Disposal

For routine operational waste (e.g., reaction mother liquors, contaminated wash solvents), follow this self-validating workflow to ensure compliance with Environmental Health and Safety (EHS) standards.

Step-by-Step Methodology:

  • Collection: Consolidate all liquid waste containing 1,5-diphenylpentan-3-amine into a designated, clearly marked "Non-Halogenated Organic Waste" HDPE carboy.

  • pH Verification: Before sealing the container, verify that the waste stream does not contain incompatible strong acids or oxidizers. The pH of the waste mixture should ideally be neutral to mildly basic.

  • RCRA Compliant Labeling: Affix a hazardous waste label detailing the exact chemical composition. Explicitly write: "Contains 1,5-Diphenylpentan-3-amine (Toxic, Irritant) - DO NOT MIX WITH ACIDS OR OXIDIZERS."

  • EHS Handover: Transfer the sealed container to your institutional EHS department. EHS will route the material to a licensed hazardous waste facility for high-temperature incineration (>850°C) combined with alkaline gas scrubbing.

Disposal Workflow Visualization

The following diagram illustrates the logical flow of 1,5-diphenylpentan-3-amine waste from generation to safe environmental release, emphasizing the critical incineration and scrubbing phases.

DisposalWorkflow Start Waste Generation (1,5-Diphenylpentan-3-amine) Segregation Waste Segregation (Non-Halogenated Organic) Start->Segregation Incompatible Incompatible Streams (Acids, Oxidizers) Segregation->Incompatible Avoid Incineration High-Temp Incineration (>850°C) Segregation->Incineration Transfer to EHS Scrubber Alkaline Gas Scrubber (NOx Neutralization) Incineration->Scrubber Exhaust Gas (NOx) Release Safe Environmental Release Scrubber->Release Clean Effluent

Workflow for 1,5-diphenylpentan-3-amine disposal, highlighting incineration and NOx scrubbing.

References

  • Title: 1,5-diphenylpentan-3-amine — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Chemical Waste Disposal Guidelines Source: Hong Kong University of Science and Technology (HKUST) Health, Safety and Environment Office URL: [Link]

Sources

Handling

Personal protective equipment for handling 1,5-Diphenylpentan-3-amine

Comprehensive Safety and Handling Guide for 1,5-Diphenylpentan-3-amine For researchers and drug development professionals synthesizing novel antibiotic potentiators or complex active pharmaceutical ingredients (APIs), 1,...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide for 1,5-Diphenylpentan-3-amine

For researchers and drug development professionals synthesizing novel antibiotic potentiators or complex active pharmaceutical ingredients (APIs), 1,5-Diphenylpentan-3-amine (CAS: 29766-50-5) serves as a critical lipophilic intermediate[1]. However, its unique structural profile—a highly nucleophilic primary amine flanked by two bulky, lipophilic phenyl rings—presents specific operational hazards. This guide provides field-proven, causality-driven protocols for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Hazard Assessment & Mechanistic Causality

Understanding the mechanistic "why" behind a Safety Data Sheet (SDS) is the first step in risk mitigation. 1,5-Diphenylpentan-3-amine carries three primary GHS hazard classifications[2], each driven by its molecular structure:

  • Eye Dam. 1 (H318 - Serious Eye Damage): The unhindered primary aliphatic amine is highly basic. Upon contact with ocular fluid, it rapidly elevates local pH, leading to the saponification of corneal lipids and cellular lysis[3]. This causes irreversible tissue damage far faster than standard acidic exposure.

  • Skin Irrit. 2 (H315 - Skin Irritation): The diphenylpentane backbone is highly lipophilic, allowing the molecule to readily partition into the stratum corneum (the skin's outermost layer). Once absorbed, the amine functional group induces localized alkaline burns and protein denaturation[2].

  • STOT SE 3 (H336 - Central Nervous System/Respiratory Tract): While its molecular weight (239.36 g/mol ) keeps its vapor pressure relatively low at room temperature, aerosolization during transfer or heating can lead to inhalation exposure, causing mucosal irritation and potential central nervous system depression[2].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for prolonged handling of concentrated aliphatic amines. Amines are notorious for rapidly degrading standard nitrile and latex[4].

PPE CategoryRecommended EquipmentQuantitative Metric / StandardCausality & Field Insight
Hand Protection Butyl Rubber or Laminate (Silver Shield) gloves.Breakthrough time > 240 mins (Class 5)[5].Aliphatic amines permeate standard 4-mil nitrile in under 15 minutes[4]. For brief incidental contact, 8-mil heavy-duty nitrile is acceptable, but butyl rubber is required for bulk transfers.
Eye Protection Tight-fitting chemical splash goggles + Face shield.ANSI Z87.1 (D3 rating for droplets).Due to H318 (Eye Dam. 1), safety glasses with side shields are inadequate. A face shield prevents aerosolized droplets from bypassing goggles[6].
Body Protection Tyvek/Tychem apron over a flame-resistant lab coat.N/APrevents the lipophilic compound from soaking through woven cotton lab coats and reaching the skin[6].
Respiratory Half-mask respirator with Ammonia/Methylamine (AM/MA) cartridges.Assigned Protection Factor (APF) = 10.Required only if handling outside a certified fume hood or during spill cleanup. The green-coded AM/MA cartridge specifically captures basic amine vapors[6].

Operational Workflow & Handling Protocol

To ensure a self-validating system, every step in the workflow must include a verification check to confirm that the hazard has been successfully mitigated before proceeding.

Step-by-Step Methodology:

  • Preparation & Verification: Verify the fume hood face velocity is between 80–120 feet per minute (fpm). Ensure the sash is positioned at the certified working height to guarantee vapor capture.

  • Purging: Purge the reaction vessel with inert gas (Nitrogen or Argon). Causality: This prevents the primary amine from reacting with atmospheric carbon dioxide to form insoluble carbamate salts, which can clog syringes and ruin stoichiometry.

  • Weighing: Weigh 1,5-Diphenylpentan-3-amine in a closed, tared vial rather than open weigh boats to minimize aerosolization and vapor release.

  • Transfer: Use a gas-tight syringe or cannula transfer for liquid states, or a static-free spatula for solids. Do not pour directly, as this increases the risk of splashing and droplet formation.

  • Decontamination: Immediately rinse all spatulas, syringes, and glassware with a dilute, weak acid (e.g., 5% acetic acid or citric acid). Validation: The acid protonates the amine, rendering it water-soluble and non-volatile, effectively neutralizing the odor and corrosive hazard before standard solvent washing.

Workflow Start Initiate Handling Protocol PPE Verify PPE: Butyl Gloves & Goggles Start->PPE Hood Fume Hood Setup (Face Velocity >100 fpm) PPE->Hood Weigh Weigh Chemical in Closed Tare Hood->Weigh Transfer Transfer via Syringe or Static-Free Spatula Weigh->Transfer Decon Decontaminate Tools (5% Acetic Acid Wash) Transfer->Decon

Operational Workflow for 1,5-Diphenylpentan-3-amine handling and verification.

Emergency Response & Spill Decontamination

Because 1,5-Diphenylpentan-3-amine can cause severe tissue damage, spill response must be immediate and chemically sound.

Step-by-Step Spill Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity and ensure the area is well-ventilated.

  • Contain: Surround the spill with an inert, non-combustible absorbent (e.g., dry sand, vermiculite, or a specialized spill pad). Do NOT use sawdust, as amines can react exothermically with organic materials[7].

  • Neutralize: Carefully apply a weak acid (like dilute acetic acid or sodium bisulfate solution) to the absorbed spill. Causality: Neutralization converts the volatile, basic free amine into a stable, non-volatile ammonium salt, drastically reducing inhalation hazards and stopping corrosive action.

  • Collect: Scoop the neutralized mixture using non-sparking tools into a chemically compatible, sealable high-density polyethylene (HDPE) container.

SpillResponse Spill Amine Spill Detected Assess Assess Volume & Scope Spill->Assess Small Small Spill (< 50 mL) Assess->Small Large Large Spill (> 50 mL) Assess->Large Absorb Absorb with Inert Material (Sand/Vermiculite) Small->Absorb Evacuate Evacuate Area & Call HazMat Team Large->Evacuate Neutralize Neutralize Residue (Dilute Acetic Acid) Absorb->Neutralize Waste Transfer to Solid Amine Waste (HDPE) Neutralize->Waste

Spill response decision tree for aliphatic amine containment and neutralization.

Disposal Plan

Improper disposal of aliphatic amines can lead to dangerous cross-reactions in waste streams.

  • Segregation: Never mix 1,5-Diphenylpentan-3-amine waste with strong oxidizing agents, heavy metals, or concentrated acids, as this can trigger violent exothermic reactions[5].

  • Containerization: Store waste in clearly labeled HDPE jerricans. Avoid metal containers (especially copper, brass, or aluminum), as amines can form corrosive complexes with these metals.

  • Labeling: Label as "Hazardous Waste - Corrosive/Toxic Amine (Contains 1,5-Diphenylpentan-3-amine)".

  • Destruction: Final disposal must be handled by a certified hazardous waste contractor via high-temperature incineration[6].

References

  • Title: 1,5-diphenylpentan-3-amine — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Evaluation of the Permea‐Tec pads as new technology for the detection of chemical breakthrough in PPC Source: Centers for Disease Control and Prevention (CDC Stacks) URL: [Link]

  • Title: Prime & Bond active Safety Data Sheet Source: Dentsply Sirona URL: [Link]

  • Title: Ardex WPM 640 Safety Data Sheet Source: Ardex URL: [Link]

  • Title: Chemstream FA-201HP Safety Data Sheet Source: PA Department of Environmental Protection URL: [Link]

  • Title: Structure-Activity Relationships of Potentiators of the Antibiotic Activity of Clarithromycin against Escherichia coli Source: National Institutes of Health (PMC) URL: [Link]

Sources

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